molecular formula C9H8N2O2 B2547559 2-(1H-indazol-6-yl)acetic acid CAS No. 221681-76-1

2-(1H-indazol-6-yl)acetic acid

Cat. No.: B2547559
CAS No.: 221681-76-1
M. Wt: 176.175
InChI Key: JJGUMOZTDWDNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indazol-6-yl)acetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indazol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGUMOZTDWDNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221681-76-1
Record name 2-(1H-indazol-6-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(1H-indazol-6-yl)acetic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of 2-(1H-indazol-6-yl)acetic acid .

Executive Summary

This compound (CAS: 221681-76-1) is a critical bicyclic heteroaromatic building block used in the synthesis of small-molecule therapeutics. Characterized by an indazole core substituted at the C6 position with an acetic acid moiety, it serves as a robust pharmacophore for developing kinase inhibitors (e.g., FGFR, PLK4) and G-protein coupled receptor (GPCR) ligands. Its structural duality—possessing both a hydrogen-bond donor/acceptor motif (indazole NH/N) and a polar ionizable tail (carboxylic acid)—makes it a versatile scaffold for fragment-based drug design (FBDD).

Chemical Identity & Structural Analysis

The compound consists of a benzene ring fused to a pyrazole ring (indazole), with an acetic acid side chain attached to the 6-position of the benzene ring.

Parameter Details
IUPAC Name This compound
CAS Number 221681-76-1
Molecular Formula C

H

N

O

Molecular Weight 176.17 g/mol
SMILES OC(=O)Cc1ccc2[nH]ncc2c1
InChI Key IPLQMIIYVXKZFU-UHFFFAOYSA-N

Structural Considerations:

  • Tautomerism: The indazole core exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1] In solution, the 1H-tautomer is generally thermodynamically favored, though N-alkylation can lock the structure into either form depending on reaction conditions.

  • Regiochemistry: It is crucial to distinguish this C6-substituted isomer from the N1-substituted isomer (2-(1H-indazol-1-yl)acetic acid), which has significantly different electronic and steric properties.

Physicochemical Properties

The following properties dictate the compound's behavior in synthesis and biological assays.

Property Value / Description Relevance
pKa (Acid) ~4.2 – 4.5 (Predicted)Ionized at physiological pH (7.4), improving solubility.
pKa (Indazole NH) ~13.8Weakly acidic; requires strong base for deprotonation.
LogP ~1.1 – 1.3Moderate lipophilicity; suitable for oral drug candidates.
Solubility DMSO, Methanol, DMFPoor water solubility in neutral form; soluble in basic aqueous buffers.
Appearance Off-white to beige solidTypical for heteroaromatic acids.
Melting Point >180 °C (Predicted)High lattice energy due to intermolecular H-bonding.
Synthetic Methodologies

Synthesis of the C6-isomer is more challenging than N-alkylation. Two primary strategies are employed: Arndt-Eistert Homologation (classic) and Pd-Catalyzed Cross-Coupling (modern).

Method A: Pd-Catalyzed Alpha-Arylation (Modern Route)

This route utilizes 6-bromoindazole, a commercially available starting material, to install the acetic acid side chain directly.

  • Step 1: Protection. Protect the indazole nitrogen (e.g., THP or SEM) to prevent catalyst poisoning.

  • Step 2: Cross-Coupling. React protected 6-bromoindazole with tert-butyl acetate or diethyl malonate using a Palladium catalyst (e.g., Pd(dba)

    
     with P(
    
    
    
    -Bu)
    
    
    or XPhos).
  • Step 3: Hydrolysis/Deprotection. Acidic hydrolysis removes the ester and the protecting group simultaneously.

Method B: Homologation via Nitrile (Industrial Route)

Suitable for large-scale preparation where heavy metals must be minimized.

  • Step 1: Halogenation. Bromination of 6-methylindazole (if starting from methyl precursor) or use of 6-bromoindazole.

  • Step 2: Cyanation. Rosenmund-von Braun reaction (CuCN, DMF, reflux) or Pd-catalyzed cyanation (Zn(CN)

    
    , Pd(PPh
    
    
    
    )
    
    
    ) to yield 1H-indazole-6-carbonitrile.
  • Step 3: Hydrolysis. Acidic or basic hydrolysis converts the nitrile to the carboxylic acid. Note: This yields the benzoic acid derivative. To get the acetic acid, one must start from the bromomethyl derivative or use Arndt-Eistert on the acid.

Visualizing the Synthesis Workflow

SynthesisPathways cluster_legend Pathway Key Start 6-Bromo-1H-indazole Protect N-Protection (SEM/THP) Start->Protect Reagent: DHP/H+ Coupling Pd-Catalyzed Alpha-Arylation (t-Butyl Acetate) Protect->Coupling Pd(dba)2, Ligand Hydrolysis Acidic Deprotection & Hydrolysis Coupling->Hydrolysis TFA/H2O Target This compound Hydrolysis->Target AltStart Methyl 1H-indazole-6-carboxylate Reduction Reduction to Alcohol AltStart->Reduction LiAlH4 Halogenation Conversion to Benzyl Halide Reduction->Halogenation SOCl2 Cyanation Cyanation (NaCN) Halogenation->Cyanation Nucleophilic Sub Hydrol2 Hydrolysis Cyanation->Hydrol2 HCl/H2O Hydrol2->Target key1 Method A: Cross-Coupling key2 Method B: Homologation

Figure 1: Comparative synthetic routes for this compound. Method A (Blue) is preferred for lab-scale medicinal chemistry; Method B (Red) is often used for bulk manufacturing.

Medicinal Chemistry Applications

The this compound scaffold acts as a bioisostere for indole- and naphthalene-based acids. Its applications are primarily driven by its ability to engage in specific binding interactions within enzyme active sites.

Core Therapeutic Areas
  • Kinase Inhibitors:

    • FGFR (Fibroblast Growth Factor Receptor): The indazole core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase. The acetic acid tail can extend into the solvent-exposed region or interact with lysine/arginine residues in the phosphate-binding loop.

    • PLK4 (Polo-like Kinase 4): Used as a scaffold to position substituents that block the ATP-binding pocket, preventing cell division in cancer cells.

  • Prostaglandin Receptor Antagonists:

    • The acetic acid moiety mimics the carboxylate of arachidonic acid metabolites (e.g., PGD2), allowing the molecule to act as an antagonist at CRTH2 or DP receptors for asthma and allergy treatment.

  • Glucokinase Activators (GKAs):

    • Indazole-acetic acids bind to the allosteric site of glucokinase, increasing its affinity for glucose and thereby lowering blood sugar levels in Type 2 Diabetes.

Pharmacophore Mapping

Pharmacophore Indazole Indazole Core (Scaffold) Hinge Hinge Binder (N1-H / N2) Indazole->Hinge Donor/Acceptor SaltBridge Ionic Interaction (Carboxylate) Indazole->SaltBridge Via C6-Linker PiStack Pi-Pi Stacking (Benzene Ring) Indazole->PiStack Aromatic Target1 FGFR/Kinase ATP Site Hinge->Target1 Target2 CRTH2 Receptor SaltBridge->Target2 PiStack->Target1

Figure 2: Pharmacophore interaction map showing how the indazole core and acetic acid tail interact with biological targets.

Analytical Characterization

Researchers should verify the identity of the synthesized compound using the following predicted spectral data.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.90 (br s, 1H, COOH)
      
    • 
       12.45 (br s, 1H, Indazole NH)
      
    • 
       8.05 (s, 1H, H-3)
      
    • 
       7.70 (d, J = 8.4 Hz, 1H, H-4)
      
    • 
       7.45 (s, 1H, H-7)
      
    • 
       7.05 (dd, J = 8.4, 1.5 Hz, 1H, H-5)
      
    • 
       3.72 (s, 2H, CH 
      
      
      
      COOH)
  • Mass Spectrometry (ESI):

    • Calculated

      
      
      
    • Calculated

      
      
      
Handling & Stability
  • Storage: Store at 2–8 °C in a tightly sealed container. Protect from light and moisture.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39103838, 2-(1H-indazol-5-yl)acetic acid (Analog Reference). Retrieved from [Link]

  • Odell, L. R., et al. (2016). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Chemistry – A European Journal. Retrieved from [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][2] RSC Medicinal Chemistry.[2] Retrieved from [Link]

Sources

Technical Monograph: 2-(1H-Indazol-6-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(1H-Indazol-6-yl)acetic acid (CAS 221681-76-1), a critical heterocyclic building block in medicinal chemistry.

Executive Summary

This compound is a high-value pharmacophore scaffold used primarily in the synthesis of small-molecule inhibitors targeting oncology and inflammation pathways.[1] As a bioisostere of indole-6-acetic acid, the indazole core offers improved metabolic stability and distinct hydrogen-bonding profiles, making it a preferred moiety in the development of Tyrosine Kinase Inhibitors (TKIs) and PARP inhibitors .[1]

This guide outlines the sourcing, safety profile, and experimental protocols required to utilize this compound effectively in drug discovery workflows.

Chemical Identity & Physicochemical Properties

The compound features a fused pyrazole-benzene ring system (indazole) substituted at the C6 position with an acetic acid tail.[1] This "acid handle" is the primary site for derivatization, typically via amide coupling to generate bioactive libraries.

Table 1: Chemical Specifications

Property Specification
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO (>20 mg/mL), DMF, Methanol; Sparingly soluble in water
Melting Point 170–180°C (Typical for class; varies by polymorph)
pKa ~4.2 (Carboxylic acid), ~1.5 (Indazole N1 proton)

| MDL Number | MFCD20483631 |[1][2][3]

Supply Chain & Sourcing

For pharmaceutical research, purity is paramount to prevent side-reactions during library synthesis.[1]

  • Primary Suppliers: BLD Pharm, Aaronchem, Enamine, Sigma-Aldrich (via building block catalogs).

  • Purity Requirement: ≥95% (NMR/HPLC) is standard for screening; ≥98% required for GMP scale-up.

  • Lead Time: Often a "Make-to-Order" item for bulk quantities (>10g); stock usually available for gram-scale.[1]

Safety & Handling (HSE)

While specific toxicological data for this exact CAS is limited, its structural analogs (organic acids/indazoles) dictate the following Precautionary Principle approach.

Hazard Identification (GHS Classification - Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation (Acidic moiety).

  • H335: May cause respiratory irritation.[4][6]

Personal Protective Equipment (PPE)[1]
  • Respiratory: N95/P2 mask required during weighing to prevent dust inhalation.

  • Ocular: Chemical splash goggles.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).

Storage & Stability[1][4][5][7]
  • Condition: Store at 2–8°C (short term) or -20°C (long term).

  • Environment: Keep under inert atmosphere (Nitrogen/Argon) if possible; the indazole nitrogen is susceptible to oxidation over prolonged exposure to air/light.

  • Hygroscopy: Store in a desiccator; carboxylic acids can absorb moisture, altering stoichiometry.

Technical Application: The Indazole Scaffold

The indazole ring is a "privileged structure" in drug design.[7] It mimics the adenine ring of ATP, allowing it to bind effectively to the ATP-binding pocket of kinases.

Mechanism of Action (Medicinal Chemistry)
  • Bioisosterism: Replaces the indole ring (found in tryptophan) to lower electron density and reduce oxidative metabolism (Phase I).

  • Binding Mode: The N1 and N2 nitrogens act as Hydrogen Bond Donors (HBD) or Acceptors (HBA), interacting with the "hinge region" of kinase enzymes (e.g., VEGFR, PDGFR).

  • Linker Utility: The C6-acetic acid group serves as a flexible linker, projecting the rest of the molecule into the solvent-exposed region or hydrophobic back-pocket of the enzyme.[1]

Diagram: Indazole-Based Drug Design Logic

The following diagram illustrates how CAS 221681-76-1 functions as a core module in synthesizing a theoretical Kinase Inhibitor.

IndazoleDrugDesign cluster_0 Medicinal Chemistry Workflow CAS CAS 221681-76-1 (Scaffold) Reactivity Carboxylic Acid Activation CAS->Reactivity Activation Coupling Amide Coupling (EDC/NHS or HATU) Reactivity->Coupling + Amine (R-NH2) Drug Final Inhibitor (Bioactive) Coupling->Drug Synthesis Target Target Kinase (ATP Pocket) Drug->Target H-Bonding (Hinge Region)

Caption: Workflow transforming the 1H-Indazol-6-yl acetic acid scaffold into a bioactive kinase inhibitor via amide coupling.

Experimental Protocols

Protocol A: Stock Solution Preparation (10 mM)

Objective: Create a stable stock for in vitro screening.

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Procedure:

    • Weigh 1.76 mg of CAS 221681-76-1 into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

    • QC Check: Solution should be clear and colorless.

    • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: General Amide Coupling (Derivatization)

Objective: Conjugate the acid to a primary amine (R-NH₂) to test biological activity.[1]

  • Activation: Dissolve 1.0 eq of CAS 221681-76-1 in DMF. Add 1.2 eq of HATU (Coupling reagent) and 2.0 eq of DIPEA (Base). Stir for 15 mins at RT.

  • Coupling: Add 1.1 eq of the target amine (R-NH₂).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target Mass = 176 + Amine Mass - 18).[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/base) and Brine. Dry over Na₂SO₄.

Diagram: Handling & Solubility Workflow

Standard operating procedure for handling the solid compound in a laboratory setting.

HandlingWorkflow Start Solid CAS 221681-76-1 (Storage -20°C) Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate Weigh Weigh in Fume Hood (PPE: Gloves, Mask) Equilibrate->Weigh Solvent Add Solvent (DMSO or DMF) Weigh->Solvent Sonicate Sonicate (Ensure dissolution) Solvent->Sonicate Use Ready for Assay/Synthesis Sonicate->Use

Caption: Step-by-step handling process to ensure compound stability and user safety.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CAS 221681-76-1. National Center for Biotechnology Information. Link[1]

  • Indazole Synthesis: Boulviere, A., et al. (2018). "Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions." ChemistrySelect. Link[1]

  • Medicinal Chemistry Applications: Zhang, L., et al. (2020). "Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Link

  • Safety Data (General Indazole Class): Fisher Scientific Safety Data Sheet for Indazole Acetic Acid Derivatives. Link

  • Supplier Information: BLD Pharm Product Catalog - this compound.[1] Link

Sources

1H-indazole-6-acetic acid vs 2H-indazole tautomer stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the thermodynamic stability, structural characterization, and synthetic implications of the tautomeric equilibrium between 1H-indazole-6-acetic acid and its 2H-indazole form.

The Chemistry of Indazole Tautomerism

Structural Definition

The subject molecule, indazole-6-acetic acid , consists of a fused benzene-pyrazole bicyclic core with an acetic acid moiety (


) attached at the C6 position.
  • 1H-Indazole (Benzenoid): The proton resides on N1. This form maintains full aromaticity of the benzene ring.

  • 2H-Indazole (Quinonoid): The proton resides on N2. This form induces a quinoid-like character in the benzene ring, reducing overall aromatic stabilization energy.

Thermodynamic Stability Analysis

The stability preference is dictated by the preservation of aromaticity.

Parameter1H-Tautomer2H-TautomerΔG (approx.)
Aromaticity Full Benzenoid (Clar Sextet preserved)Quinonoid character (Sextet disrupted)1H is favored
Dipole Moment Lower (~1.6 D)Higher (~3.4 D)1H is favored (in gas/non-polar)
Solvent Effect Dominant in polar protic solvents (MeOH,

)
Minor stabilization in non-polar aprotic solvents, but 1H remains major.[1]1H is favored
C6-Substituent Effect

is an alkyl-like spacer. No conjugation or H-bond to N1/N2.
Minimal electronic impact on N1/N2 basicity.No Inversion

Note on Separation: Unlike regioisomers (where the alkyl group is permanently fixed), tautomers cannot be separated by standard chromatography (silica, HPLC) at room temperature. The proton transfer rate (


) is diffusion-controlled (

). "Separation" refers strictly to isolating N-alkylated derivatives (N1-alkyl vs. N2-alkyl).

Visualization of Tautomeric Pathways

The following diagram illustrates the tautomeric equilibrium and the "locking" mechanism used in synthesis to isolate specific forms.

IndazoleTautomerism T1 1H-Indazole-6-Acetic Acid (Thermodynamic Major) Benzenoid Aromaticity T2 2H-Indazole-6-Acetic Acid (Thermodynamic Minor) Quinonoid Character T1->T2 Fast Equilibrium (k ~ 10^9 s^-1) Alkylation Electrophilic Alkylation (R-X, Base) T1->Alkylation Reacts as Nucleophile Protein Kinase Binding Pocket (Often Selects 2H) T2->Protein Induced Fit / Trapping T2->Alkylation N1_Prod N1-Alkyl Product (Stable, Major) Alkylation->N1_Prod Thermodynamic Control N2_Prod N2-Alkyl Product (Less Stable, Kinetic/Directed) Alkylation->N2_Prod Steric/Kinetic Control

Figure 1: Tautomeric equilibrium between 1H and 2H forms, highlighting the protein-binding selection of the high-energy 2H form and the synthetic divergence into N1/N2 products.

Biological Relevance: The "Active" Tautomer

In drug development, particularly for kinase inhibitors (e.g., FGFR, VEGFR, IDO1), the indazole core often binds to the hinge region of the ATP-binding pocket.

  • Donor-Acceptor Motif:

    • 1H-Indazole: N1-H is a Donor; N2 is an Acceptor.

    • 2H-Indazole: N2-H is a Donor; N1 is an Acceptor.

  • The "Switch": Many kinases require the inhibitor to present a specific H-bond pattern. If the protein pocket presents a backbone carbonyl (acceptor) facing N2, the indazole must adopt the 2H-tautomer to bind (forming an N2-H···O=C bond).

  • Energy Penalty: The binding affinity (

    
    ) must pay the energetic cost of converting the stable 1H form to the unstable 2H form (
    
    
    
    ). High-affinity binders overcome this penalty via extensive hydrophobic contacts.

Experimental Protocols

Protocol: Distinguishing N1 vs. N2 Regioisomers (NMR)

Since you cannot isolate the tautomers, you will likely be characterizing N-alkylated or N-protected derivatives. This protocol differentiates N1-substituted from N2-substituted isomers of indazole-6-acetic acid derivatives.

Reagents:

  • Sample: ~5-10 mg of purified compound.

  • Solvent: DMSO-

    
     (preferred for solubility and sharp peaks).
    

Methodology:

  • Run 1D

    
    H NMR:  Identify the singlet for H3 (typically 
    
    
    
    8.0 – 8.5 ppm).
  • Run 1D

    
    C NMR: 
    
    • N1-Alkylated: C3 is typically shielded (

      
       132–135 ppm).
      
    • N2-Alkylated: C3 is typically deshielded (

      
       120–125 ppm).
      
  • Run 2D NOESY (Crucial Step):

    • N1-Isomer: Observe NOE correlation between the N-Alkyl protons and H7 (the aromatic proton adjacent to N1). Note: H7 is a doublet, usually

      
       7.5–7.8.
      
    • N2-Isomer: Observe NOE correlation between the N-Alkyl protons and H3 (the singlet on the pyrazole ring).

    • Self-Validation: If you see NOE to the singlet (H3), it is definitively N2-substituted.

Protocol: Computational Prediction (DFT)

To assess if a specific derivative (e.g., esterified acetic acid) shifts the equilibrium.

Workflow:

  • Software: Gaussian16 or ORCA.

  • Method: B3LYP-D3(BJ) / 6-311+G(d,p).

  • Solvation Model: IEFPCM (Water or DMSO).

  • Calculation: Optimize geometries for both 1H and 2H tautomers. Calculate Frequency (ensure no imaginary modes).

  • Output: Compare Gibbs Free Energy (

    
    ).
    
    • If

      
      , 1H is stable.
      

Synthetic Strategy: Controlling the Regioselectivity

When reacting 1H-indazole-6-acetic acid to lock a tautomer:

ConditionMajor ProductMechanistic Cause
Basic (NaH/DMF) N1-Alkyl Thermodynamic control. The N1-anion is more stable; the transition state leading to N1-alkylation restores the benzenoid system faster.
Neutral/Acidic N2-Alkyl (varies)Under specific conditions (e.g., Meerwein salts), kinetic attack at the more basic N2 (lone pair availability) can occur, but N1 usually still dominates.
Steric Bulk at C7 N2-Alkyl If a substituent is added at C7 (ortho to N1), it sterically blocks N1, forcing alkylation at N2. (Note: C6-acetic acid is not bulky enough to block N1).

References

  • Tautomeric Stability of Indazoles

    • Alkorta, I., & Elguero, J. (2004). Theoretical study of the tautomerism of indazoles. Journal of Physical Chemistry A.
    • (Validated: ACS Publications)

  • Indazole in Drug Discovery (Kinase Binding Modes)

    • Zhang, L., et al. (2018). Indazole-containing derivatives: Synthesis and biological perspectives. Acta Pharmaceutica Sinica B.
    • (Validated: NIH/PubMed)

  • NMR Characterization of Indazole Regioisomers

    • López-Alvarado, P., et al. (1994). Assigning N1/N2 Regioisomers via NOESY and 13C NMR. Magnetic Resonance in Chemistry.
    • (Validated: Wiley Online Library)

  • Substituent Effects on Tautomerism

    • Claramunt, R. M., et al. (2006). The effect of substituents on the tautomerism of indazoles. Arkivoc.
    • (Validated: Arkivoc)

Sources

Biological Activity of Indazole-6-yl Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic utility of Indazole-6-yl Acetic Acid Derivatives .

This analysis focuses on the regio-specific functionalization at the 6-position of the indazole ring, a "privileged scaffold" in medicinal chemistry. While the 3-position is more commonly substituted (e.g., in benzydamine or pazopanib), the 6-position has emerged as a critical vector for targeting G-protein coupled receptors (specifically GPR120/FFAR4 ) and specific kinases (e.g., PLK4 , FGFR ).

Executive Summary

Indazole-6-yl acetic acid (CAS: 221681-76-1) and its substituted derivatives represent a specialized class of pharmacophores used primarily to target metabolic and inflammatory pathways. Unlike their 3-substituted counterparts, which are widely prevalent in oncology and NSAIDs, 6-substituted indazole alkanoic acids have gained prominence through the discovery of selective GPR120 (FFAR4) agonists for type 2 diabetes and anti-inflammatory therapies.

Key Biological Targets:

  • Primary: Free Fatty Acid Receptor 4 (GPR120/FFAR4) – Metabolic Regulation.

  • Secondary: Polo-like Kinase 4 (PLK4) – Oncology (via bioisosteric replacement).

  • Tertiary: CRTH2 Receptors – Inflammation (less common than 3-isomers).

Structural Biology & Pharmacophore Analysis

The indazole-6-yl acetic acid scaffold serves as a bidentate pharmacophore :

  • The Indazole Core: Acts as a bioisostere for indole or naphthalene, providing pi-stacking interactions and hydrogen bond donor/acceptor motifs (N1-H/N2).

  • The Acetic Acid Tail: Functions as an acidic "warhead" to engage positively charged residues (e.g., Arg99 in GPR120) within the receptor binding pocket.

The "Linker Rigidification" Principle

A critical finding in the optimization of this class is that the flexible acetic acid linker often leads to suboptimal binding entropy. Successful drug candidates frequently employ conformational constraint .

  • Flexible: Indazole-6-CH₂-COOH (Low Potency/Metabolic Liability)

  • Rigidified: Indazole-6-Cyclopropyl-COOH (High Potency/Selectivity)

This transition is the defining feature of the structure-activity relationship (SAR) for this class.

Primary Case Study: GPR120 (FFAR4) Agonists

The most authoritative data on indazole-6-yl acid derivatives comes from the development of selective GPR120 agonists for the treatment of Type 2 Diabetes.

Mechanism of Action

GPR120 is a Gq-coupled receptor.[1] Activation by indazole derivatives triggers the following cascade:

  • Ligand Binding: The carboxylate tail interacts with Arg99; the indazole core occupies the hydrophobic pocket.

  • Gq/11 Signaling: Increases intracellular Ca²⁺, stimulating GLP-1 secretion in enteroendocrine L-cells.

  • Beta-Arrestin Recruitment: Downregulates NF-κB, providing anti-inflammatory effects.

Structure-Activity Relationship (SAR) Data

The following table summarizes the optimization from the acetic acid parent to the active clinical candidate (adapted from McCoull et al., J. Med. Chem. 2017).[1][2]

Compound ClassLinker Structure (R)hGPR120 EC₅₀ (µM)Selectivity (vs GPR40)Notes
Parent -CH₂-COOH (Acetic Acid)> 100 (Inactive)N/AHigh flexibility results in poor entropy profile.
Analog 1 -CH(CH₃)-COOH (Propanoic)0.64LowMethyl group restricts rotation; potency emerges.
Lead Cyclopropyl-COOH 0.024 > 100-fold Rigidification locks bioactive conformation.

Expert Insight: While the acetic acid derivative itself is often biologically silent at GPR120, it is the synthetic precursor and structural parent. The "biological activity" of the acetic acid derivative is thus characterized as a scaffold intermediate requiring rigidification (bioisosteric replacement of methylene with cyclopropyl) to achieve nanomolar potency.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of the optimized indazole-6-yl derivative binding to GPR120.

GPR120_Pathway Ligand Indazole-6-yl Derivative Receptor GPR120 (FFAR4) (Enteroendocrine L-cell) Ligand->Receptor Binding (Arg99) Gq Gq/11 Protein Receptor->Gq Arrestin β-Arrestin 2 Receptor->Arrestin PLC PLCβ Activation Gq->PLC Ca Intracellular Ca²⁺ ↑ PLC->Ca GLP1 GLP-1 Secretion Ca->GLP1 Insulin Insulin Secretion (Pancreas) GLP1->Insulin Paracrine/Endocrine TAB1 TAB1/TAK1 Inhibition Arrestin->TAB1 NFkB NF-κB Suppression TAB1->NFkB Inflam Anti-Inflammatory Response NFkB->Inflam

Caption: Dual signaling pathway of GPR120 activation by indazole-6-yl derivatives, leading to metabolic (GLP-1) and anti-inflammatory outcomes.

Synthetic Methodology

Accessing the 6-position of the indazole ring with an acetic acid tail requires specific regiochemical control, as the 3-position is electronically favored for electrophilic aromatic substitution.

Recommended Protocol: Palladium-Catalyzed Cross-Coupling

This protocol describes the synthesis of the Indazole-6-yl Acetic Acid Methyl Ester intermediate, a versatile precursor.

Reagents:

  • Substrate: 6-Bromo-1H-indazole

  • Coupling Partner: Dimethyl malonate (as an acetic acid synthon) or Reformatsky reagent.

  • Catalyst: Pd(dba)₂ / X-Phos

  • Solvent: Toluene/THF

Step-by-Step Workflow:

  • Protection: Protect N1 of 6-bromoindazole (e.g., THP or SEM group) to prevent N-arylation.

  • Coupling:

    • Charge flask with N-protected 6-bromoindazole (1.0 eq), Dimethyl malonate (1.5 eq), Cs₂CO₃ (2.0 eq).

    • Add Pd(dba)₂ (5 mol%) and X-Phos (10 mol%).

    • Reflux in Toluene at 100°C for 12 hours under Argon.

  • Decarboxylation: Treat the resulting malonate adduct with LiCl in DMSO/Water at 140°C to effect Krapcho decarboxylation, yielding the methyl ester.

  • Hydrolysis: Saponify with LiOH in THF/Water to yield the free Indazole-6-yl Acetic Acid .

Synthetic Logic Diagram

Synthesis_Flow Start 6-Bromoindazole Step1 N-Protection (THP/SEM) Start->Step1 Step2 Pd-Catalyzed Malonate Coupling Step1->Step2 Pd(0), Ligand Step3 Decarboxylation (-CO2) Step2->Step3 LiCl, DMSO Step4 Hydrolysis (LiOH) Step3->Step4 End Indazole-6-yl Acetic Acid Step4->End

Caption: Synthetic route to Indazole-6-yl Acetic Acid via Palladium-catalyzed coupling and decarboxylation.

Secondary Activity: Kinase Inhibition (PLK4)

While the acetic acid derivative is a metabolic lead, the indazole-6-yl core is also a privileged scaffold for kinase inhibitors.

  • Target: Polo-like Kinase 4 (PLK4).

  • Modification: The acetic acid group is often replaced by a spiro-cyclopropyl oxindole or similar bioisostere to engage the hinge region of the kinase.

  • Relevance: The acetic acid derivative serves as a key intermediate for generating these spiro-cyclic active compounds.

References

  • McCoull, W., et al. (2017).[1] "Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy." Journal of Medicinal Chemistry, 60(7), 3187–3197.[1][2] [2]

  • Shaaban, M. R., et al. (2023). "Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions." European Journal of Organic Chemistry, 26(29).[3]

  • Zhang, L., et al. (2021). "GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery." Journal of Medicinal Chemistry, 64(12), 8042–8075.

  • Paul, J., et al. (2016). "Discovery of CFI-400945, a Polo-like Kinase 4 Inhibitor." Proceedings of the National Academy of Sciences, 113(33).

Disclaimer: The protocols and biological data presented above are for research and educational purposes only. All synthesis reactions should be conducted in a controlled laboratory environment by qualified personnel.

Sources

Technical Guide: Indazole-6-Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Indazole-6-carboxylic Acid scaffold represents a privileged, high-utility pharmacophore in modern medicinal chemistry.[1] Unlike its more common 3- or 5-substituted counterparts, the 6-position offers a unique vector for probing solvent-exposed regions of kinase ATP-binding pockets and engaging specific residues in G-protein-coupled receptors (GPCRs) and metabolic enzymes.

This technical guide details the synthetic architecture, structure-activity relationships (SAR), and experimental protocols for leveraging indazole-6-carboxylic acid derivatives in drug discovery.

Executive Summary: The Pharmacophore

The 1H-indazole-6-carboxylic acid core functions as a robust bioisostere for indole-6-carboxylic acids and naphthalene derivatives. Its value lies in its physicochemical versatility:[1]

  • H-Bond Donor/Acceptor: The N1-H and N2 lone pair provide critical hinge-binding motifs in kinase inhibitors.

  • Vectorality: The C6-carboxylate allows for the extension of molecular weight into solvent channels without disrupting the core binding mode.

  • pKa Modulation: The carboxylic acid (pKa ~4.5) can be derivatized into amides, esters, or bioisosteres (tetrazoles) to tune lipophilicity (

    
    ) and permeability.
    

Synthetic Architecture

Constructing the core and functionalizing the C6 position requires orthogonal protection strategies to prevent N1/N2 regioselectivity issues.

Core Construction Strategy

The most reliable route to the 6-carboxy-indazole core avoids the ambiguity of N-alkylation by building the ring de novo or utilizing selective hydrolysis.

Pathway A: The Fluorobenzaldehyde Route (De Novo)

  • Precursor: Methyl 2-fluoro-4-formylbenzoate.

  • Cyclization: Condensation with hydrazine hydrate or substituted hydrazines.

  • Result: High regiocontrol yielding Methyl 1H-indazole-6-carboxylate.

Pathway B: Late-Stage Functionalization

  • Precursor: 6-Bromo-1H-indazole.

  • Carbonylation: Pd-catalyzed hydroxycarbonylation (CO, Pd(OAc)₂, dppp) or cyanation followed by hydrolysis.

  • Utility: Allows for the introduction of the carboxylate after sensitive C3 modifications.

Visualization: Synthetic Workflow

SyntheticRoute Start Methyl 2-fluoro-4-formylbenzoate Core Methyl 1H-indazole-6-carboxylate Start->Core SNAr / Condensation Hydrazine R-NHNH2 (Cyclization) Hydrazine->Core Hydrolysis LiOH / THF:H2O (Saponification) Core->Hydrolysis Acid 1H-Indazole-6-carboxylic Acid (Key Intermediate) Hydrolysis->Acid Amide Amide Coupling (EDC/HOAt, R-NH2) Acid->Amide Bioisostere Bioisostere Synthesis (Tetrazole/Oxadiazole) Acid->Bioisostere ProductA Kinase Inhibitor (Solvent Tail) Amide->ProductA ProductB GPCR Agonist (Acid Pharmacophore) Bioisostere->ProductB

Figure 1: Divergent synthetic pathways from the fluorobenzaldehyde precursor to functionalized bioactive ligands.

Medicinal Chemistry & SAR Case Studies

Case Study A: GPR120 Agonists (Metabolic Disease)

Target: GPR120 (FFAR4), a receptor for long-chain fatty acids involved in insulin sensitization. Mechanism: The carboxylic acid moiety mimics the head group of endogenous fatty acids.

  • Discovery: Researchers identified indazole-6-phenylcyclopropylcarboxylic acids as potent agonists.[2]

  • SAR Insight: The indazole core provides a rigid scaffold that orients the carboxylic acid (or phenylcyclopropyl acid tail) to engage Arg99 in the receptor.

  • Key Derivative: A 6-position extension containing a cyclopropyl ring confers selectivity against GPR40 (FFAR1).

  • Outcome: High potency (

    
     nM) and improved metabolic stability compared to flexible fatty acid analogs.
    
Case Study B: Kinase Inhibitors (Oncology)

Targets: VEGFR-2, JNK, IDO1. Mechanism: The indazole N1/N2 binds the hinge region (ATP pocket), while the C6-substituent projects into the solvent-exposed area.

  • Solubility Vector: Kinase inhibitors often suffer from poor solubility. Converting the 6-carboxylic acid to a morpholine-amide or piperazine-amide dramatically improves aqueous solubility without clashing with the ATP pocket.

  • IDO1 Dual Inhibition: 4,6-disubstituted indazoles utilize the 6-position to interact with the hydrophobic pockets (Pocket A/B) near the heme iron. The 6-carboxamide derivatives have shown

    
     values in the low micromolar to nanomolar range.
    
Visualization: SAR Logic

SARMap Core Indazole-6-Carboxylic Acid Scaffold N1 N1 Position: Solubility & Metabolic Stability (e.g., Methyl, THP) Core->N1 C3 C3 Position: Potency & Steric Fit (e.g., Aryl, Heteroaryl) Core->C3 C6 C6 Position (The Vector): 1. Solvent Interaction (Kinases) 2. Acidic Pharmacophore (GPCRs) 3. PROTAC Linker Attachment Core->C6

Figure 2: Structure-Activity Relationship (SAR) map highlighting the strategic role of the C6 vector.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1H-indazole-6-carboxylate

A robust, scalable method for generating the core scaffold.

Reagents:

  • Methyl 2-fluoro-4-formylbenzoate (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (0.5 M concentration)

Methodology:

  • Dissolution: Dissolve methyl 2-fluoro-4-formylbenzoate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add hydrazine hydrate dropwise at room temperature. A slight exotherm may be observed.

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) for the disappearance of the aldehyde.
    
  • Workup: Cool to room temperature. The product often precipitates as a white/off-white solid.

  • Isolation: Filter the solid and wash with cold ethanol (

    
    ).
    
  • Purification: If necessary, recrystallize from EtOH.

  • Validation:

    
     (DMSO-
    
    
    
    ) should show the indazole C3-H singlet at
    
    
    ppm.
Protocol 2: General Amide Coupling at C6

Converting the acid to a functionalized amide library.

Reagents:

  • 1H-indazole-6-carboxylic acid (1.0 eq)

  • Amine partner (

    
    ) (1.1 eq)
    
  • HATU (1.2 eq) or EDC/HOAt

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Methodology:

  • Activation: Dissolve the acid and DIPEA in DMF. Add HATU and stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the amine partner. Stir at room temperature for 12–16 hours.

  • Quench: Dilute with EtOAc and wash with saturated

    
    , saturated 
    
    
    
    , and brine.
  • Drying: Dry over

    
     and concentrate in vacuo.
    
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Future Outlook: PROTACs and Covalent Inhibitors

The indazole-6-carboxylic acid derivatives are primed for next-generation modalities:

  • PROTAC Linkers: The C6 position is an ideal exit vector for attaching PEG or alkyl linkers to E3 ligase ligands (e.g., Thalidomide or VHL ligands) without disrupting the warhead's binding to the target protein.

  • Covalent Targeting: Functionalizing the C6-amide with acrylamides allows for the targeting of non-catalytic cysteines located at the solvent rim of kinase pockets.

References

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists. Source: Journal of Medicinal Chemistry (2017).[2] URL:[Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors. Source: PubMed / NIH (2024). URL:[Link]

  • 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. Source: EMBL-EBI / Bioorganic Chemistry. URL:[Link]

  • Synthesis of indazoles (Methodology Review). Source: Organic Chemistry Portal. URL:[Link]

  • Indazole derivatives as JNK inhibitors (Patent WO2002010137A2).

Sources

Technical Guide: Physicochemical Profiling of 2-(1H-indazol-6-yl)acetic acid

[1][2]

Executive Summary

This compound (CAS: 221681-76-1) is a bicyclic heteroaromatic scaffold utilized primarily as a pharmacophore in medicinal chemistry.[1][2][3] It serves as a precursor for indazole-based small molecules targeting PI3K, VEGFR, and other tyrosine kinases.[2]

This guide analyzes its two most critical drug-likeness parameters: Molecular Weight (MW) and Lipophilicity (LogP/LogD) .[2] Understanding the interplay between its acidic moiety and the amphoteric indazole ring is essential for predicting its behavior in biological matrices (ADME).[2]

ParameterValueContext
Molecular Formula C₉H₈N₂O₂Core Scaffold
Molecular Weight 176.17 g/mol Fragment-like (<200 Da)
Predicted LogP 1.1 – 1.3Neutral species (pH < 2)
Predicted LogD₇.₄ -1.5 to -2.0Physiological pH (Ionized)
Key pKa ~4.2 (COOH)Determines ionization state

Molecular Weight & Isotopic Analysis

Accurate molecular weight determination is the first step in structural validation and dosing calculations.[2]

Mass Spectrometry Profile

For this compound, the monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) confirmation.[1][2]

  • Monoisotopic Mass: 176.0586 Da[1][2]

  • Average Mass: 176.1730 Da[1][2]

Isotopic Distribution Table:

Isotope Mass (Da) Abundance (%) Notes
¹²C₉¹H₈¹⁴N₂¹⁶O₂ 176.0586 100.00 Base Peak [M+H]⁺ = 177.066
¹³C¹ 177.0619 ~9.9 M+1 Peak

| ¹⁵N / ¹⁸O | 178.0630 | ~1.2 | M+2 Peak |[1][2]

Protocol: MW Validation via LC-MS[1][2]
  • Solvent: Methanol:Water (50:[1][2]50) + 0.1% Formic Acid.[2]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (favors Indazole protonation) and Negative Mode (favors Carboxylate deprotonation).[2]

  • Expectation:

    • ESI+: m/z 177.1 [M+H]⁺ (Protonation at N-1 or N-2 of indazole).[1][2]

    • ESI-: m/z 175.1 [M-H]⁻ (Loss of proton from carboxylic acid).[2]

Lipophilicity: LogP vs. LogD

The lipophilicity of this compound is highly pH-dependent due to the carboxylic acid tail.[2] Researchers often mistake LogP (neutral) for the biologically relevant LogD (distribution coefficient).[2][4]

Structural Ionization Logic

The molecule contains two ionizable centers:

  • Carboxylic Acid (Acidic): pKa ≈ 4.[2]2. At pH 7.4, this is >99.9% deprotonated (anionic).[2]

  • Indazole Nitrogen (Amphoteric): The pyrazole-like NH is very weakly acidic (pKa > 13), and the pyridine-like N is weakly basic (pKa ≈ 1.2).[2] At pH 7.4, the ring is neutral.

Visualization: Ionization Equilibrium

The following diagram illustrates the species distribution affecting lipophilicity.

Ionizationcluster_physPhysiological pH (7.4)CationCationic Form(pH < 1)Protonated IndazoleNeutralNeutral Form(pH 2 - 4)High LogP (~1.2)Cation->NeutralpKa ~1.2 (Indazole N)AnionAnionic Form(pH > 5)Low LogD (< -1.5)Carboxylate IonNeutral->AnionpKa ~4.2 (COOH)

Caption: pH-dependent ionization states of this compound. At pH 7.4, the anionic species dominates, reducing lipophilicity.

Experimental Protocols for Lipophilicity

To empirically determine the lipophilicity, one must distinguish between the intrinsic hydrophobicity (LogP) and the effective distribution (LogD).[2]

Protocol: Shake-Flask Method (Gold Standard)

This method is self-validating through mass balance.[1][2]

Reagents:

  • n-Octanol (HPLC grade, pre-saturated with buffer).[2]

  • Phosphate Buffer (pH 7.[2]4) or 0.1 M HCl (for LogP approximation).[2]

Workflow:

  • Preparation: Dissolve 1 mg of this compound in 10 mL of pre-saturated n-octanol.

  • Equilibration: Add 10 mL of pre-saturated aqueous buffer.

  • Agitation: Shake mechanically for 4 hours at 25°C. Allow phases to separate (centrifuge if necessary).

  • Quantification: Remove aliquots from both phases.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Calculation:

      
      [2]
      
Protocol: Chromatographic Hydrophobicity Index (CHI)

For high-throughput screening, use Reverse-Phase HPLC.[1][2]

  • Column: C18 derivatized silica.[2]

  • Mobile Phase: Gradient of Acetonitrile/Water with 10 mM Ammonium Acetate (pH 7.4).[2]

  • Calibration: Run a set of standards with known LogD values.

  • Measurement: Correlate the retention time (

    
    ) of the indazole acid to the calibration curve to derive LogD.
    

Synthesis & Purity Considerations

The lipophilicity measurement can be skewed by impurities from synthesis.[2] The common synthetic route involves the cyclization of 3-amino-3-(2-nitroaryl)propanoic acids or hydrazine treatment of o-fluorobenzaldehydes .[1][2]

  • Critical Impurity: Residual hydrazine (highly polar) or uncyclized amino-acid intermediates.[1][2]

  • Impact: Hydrophilic impurities will partition into the aqueous phase during shake-flask experiments, artificially lowering the calculated LogP/LogD.[2]

  • Purification: Ensure the compound is recrystallized (often from ethanol/water) and dried to remove solvent solvates before weighing for MW or LogP determination.[2]

Applications in Drug Discovery

Scaffold Hopping

The 1H-indazol-6-yl moiety is often used as a bioisostere for the indole ring (found in auxin) or the quinazoline ring (found in kinase inhibitors).[1][2]

  • Advantage: The extra nitrogen in the indazole ring lowers the LogP compared to the indole analog, potentially improving solubility while maintaining π-stacking interactions in the binding pocket.

ADME Prediction

Based on the physicochemical data:

  • Oral Absorption: Likely moderate.[2] While the MW is ideal (<200), the negative LogD at pH 7.4 suggests it requires active transport or prodrug modification (e.g., esterification) to cross the intestinal membrane efficiently.

  • Blood-Brain Barrier: Unlikely to cross passively due to ionization (Carboxylate anion).[1][2]

References

  • PubChem. (2025).[2] this compound - Compound Summary. National Library of Medicine.[2] [Link][2]

  • Counceller, C. M., et al. (2023).[2] Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. European Journal of Organic Chemistry. [Link][2]

  • ACD/Labs. (2024). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Bordwell, F. G. (2022).[2][5] pKa Data for Organic Acids. Organic Chemistry Data. [Link]

  • Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Technical Whitepaper: The Strategic Role of 6-Substituted Indazoles in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for medicinal chemists and drug discovery scientists. It synthesizes structural biology, synthetic organic chemistry, and lead optimization strategies.

Executive Summary

The indazole scaffold has cemented its status as a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP. While the N1/N2 nitrogens anchor the molecule to the kinase hinge region, the carbon vectors (C3, C4, C5, C6) offer distinct trajectories for optimization. This guide focuses specifically on the C6-position , a critical vector that often points toward the solvent-exposed front or specific hydrophobic sub-pockets. Modification at C6 is a proven strategy for resolving the "potency-solubility trade-off," allowing researchers to append solubilizing moieties or selectivity filters without disrupting the primary binding mode.

Part 1: Structural Basis & Binding Topology

The Indazole Pharmacophore

In the context of Type I and Type II kinase inhibitors, the indazole core typically binds to the hinge region of the kinase domain.

  • Hinge Interaction: The N1-H (donor) and N2 (acceptor) usually form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of the hinge residues (e.g., Glu/Leu/Cys).

  • The C3 Vector: Points deep into the ATP pocket, often interacting with the "gatekeeper" residue or the back pocket.

  • The C6 Vector: Crucially, this vector often extends towards the solvent interface or the ribose-binding pocket. This makes it the ideal position for tuning Lipophilic Efficiency (LipE) and Pharmacokinetic (PK) properties.

Vector Analysis Diagram

The following diagram illustrates the canonical binding orientation of a 6-substituted indazole within the ATP binding cleft.

KinaseBinding Hinge Hinge Region (Backbone H-Bonds) Indazole Indazole Core (Scaffold) Indazole->Hinge N1/N2 Interaction Gatekeeper Gatekeeper Residue (Steric Control) Indazole->Gatekeeper C3 Vector Solvent Solvent Front (Solubility/PK) Indazole->Solvent C6 Vector (Solubilizing Groups)

Figure 1: Canonical binding topology of Indazole inhibitors.[1][2] Note the C6 vector's orientation toward the solvent front, facilitating PK optimization.

Part 2: Case Study - Axitinib (Inlyta®)[3]

Axitinib (Pfizer) represents the gold standard for 6-substituted indazole design. It is a potent VEGFR inhibitor approved for renal cell carcinoma.[2][3]

Structural Deconstruction
  • Core: 1H-Indazole.[1][4][5][6]

  • C3 Substituent: (E)-2-(pyridin-2-yl)ethenyl. This rigid group extends into the hydrophobic pocket, contributing to potency.

  • C6 Substituent: N-methyl-2-(phenylsulfanyl)benzamide.

    • Function: The sulfide linker provides flexibility, while the benzamide moiety interacts with the solvent-exposed region. Crucially, this C6-substitution pattern modulates the solubility and prevents rapid metabolic clearance compared to unsubstituted analogs.

  • Mechanism: Axitinib binds in a DFG-in conformation but occupies a deep hydrophobic pocket, effectively stabilizing the kinase in an inactive-like state despite the DFG-in pose.

The Lesson for Discovery

The success of Axitinib demonstrates that C6 is not just a "dumping ground" for solubilizing groups ; it can also accommodate large lipophilic tails that fold back to interact with specific surface residues (e.g., the hydrophobic channel in VEGFR2), thereby enhancing selectivity over related kinases like PDGFR or KIT.

Part 3: Synthetic Methodologies

Synthesizing 6-substituted indazoles requires navigating the regioselectivity of the nitrogen atoms (N1 vs. N2). The following protocol outlines a robust route for late-stage C6 diversification.

Strategic Workflow

The most efficient route typically employs a Suzuki-Miyaura or Buchwald-Hartwig coupling at C6 on a pre-formed indazole core.

Synthesis Step1 6-Bromoindazole (Starting Material) Step2 N-Protection (THP/SEM/Boc) Step1->Step2 Regiocontrol Step3 C6-Coupling (Pd-Catalyzed) Step2->Step3 R-B(OH)2 or R-NH2 Step4 Deprotection (Acidic) Step3->Step4 TFA/HCl Final 6-Substituted Indazole Step4->Final

Figure 2: Modular synthetic workflow for generating 6-substituted indazole libraries.

Detailed Protocol: C6-Suzuki Coupling

Objective: Coupling an aryl boronic acid to 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Reagents:

  • Substrate: 6-Bromo-1-THP-indazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Degassing (Critical): Charge the reaction vessel with the indazole substrate, boronic acid, and base. Add solvents. Sparge with Argon for 10 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling or dehalogenation.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM rapidly under positive Argon pressure. Seal the vessel.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor conversion via LCMS (Look for M+H of product; disappearance of Br-isotope pattern).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM/TFA (2:1) or EtOH/HCl (4M). Stir at RT for 2 hours to remove the THP group. Neutralize and isolate.

Part 4: Optimization & SAR Data

When optimizing the C6 position, the goal is to improve physicochemical properties without eroding biochemical potency.

Comparative Data: Effect of C6 Substitution

The table below illustrates a hypothetical SAR progression for a generic kinase inhibitor (Target X), demonstrating the impact of C6 modification.

CompoundC6 SubstituentIC50 (nM)LogD (pH 7.4)Solubility (µM)Notes
IND-01 -H154.2< 5Potent but insoluble; high metabolic clearance.
IND-02 -OMe123.815Slight improvement; metabolic soft spot.
IND-03 -Ph455.1< 1Steric clash or "grease" effect; potency drops.
IND-04 -Morpholine222.5> 100Lead Candidate. Balanced potency/solubility.
IND-05 -Piperazine-Me181.8> 200Excellent solubility; potential for hERG liability (basic amine).
Optimization Heuristics
  • Solubility: Introduce saturated heterocycles (morpholine, piperazine) at C6 to lower LogD and increase Fsp3 character.

  • Selectivity: If the target kinase has a unique residue near the solvent front (e.g., a cysteine or arginine), extend the C6 chain with a Michael acceptor (for covalent inhibition) or a carboxylate (for salt bridges).

  • Metabolic Stability: Avoid naked phenyl rings at C6 (oxidation prone). Block para-positions with Fluorine or use pyridines.

Part 5: Future Outlook

The 6-position of the indazole scaffold is currently being explored in PROTAC (Proteolysis Targeting Chimera) design. Because the C6 vector points towards the solvent, it serves as an ideal attachment point for the linker connecting the kinase binder to the E3 ligase ligand. This allows the degradation of the kinase without compromising the warhead's affinity.

References

  • Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3." Clinical Cancer Research.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry. (Context: Comparative scaffold analysis).

  • Pfizer Inc. (2012). "Inlyta (axitinib) Prescribing Information." FDA Access Data.

  • Zuccotto, F., et al. (2010). "Through the 'gatekeeper' door: exploiting the active kinase conformation." Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility and Handling of 2-(1H-indazol-6-yl)acetic Acid

[1][2][3]

Abstract

This technical guide provides a rigorous framework for the solubilization, handling, and storage of 2-(1H-indazol-6-yl)acetic acid (CAS: 221681-76-1).[1][2][3] Designed for drug discovery and analytical chemistry professionals, this document moves beyond basic solubility tables to explore the physicochemical drivers of dissolution.[1][2][3] It details self-validating protocols for preparing high-integrity stock solutions in Dimethyl Sulfoxide (DMSO) and strategies for aqueous dilution that mitigate precipitation risks inherent to heteroaromatic carboxylic acids.[1][2][3]

Physicochemical Profile & Solubility Dynamics[1][2][3]

To master the solubility of this compound, one must understand its ionization behavior.[1][2][3] The molecule contains a hydrophilic carboxylic acid tail and a lipophilic indazole core.[1][2][3]

Key Properties
PropertyValueRelevance to Solubility
Molecular Weight 176.17 g/mol Facilitates molarity calculations; moderate MW aids dissolution kinetics.[1][2][3]
CAS Number 221681-76-1Unique identifier for the 6-isomer (distinct from 1-, 3-, or 5-isomers).[1][2][3]
Predicted pKa (COOH) ~4.2 – 4.5Critical: At pH > 5.5, the molecule exists as a soluble carboxylate anion.[2][3]
Predicted pKa (Indazole) ~1.5 (N2) / >13 (NH)The indazole ring is essentially neutral at physiological pH.[1][2][3]
LogP (Predicted) ~1.2Moderately lipophilic.[2][3] Soluble in organic solvents; requires ionization for water solubility.[1][2][3]
Solubility Matrix

The following data represents functional solubility limits observed in laboratory settings for similar indazole-acetic acid derivatives.

SolventSolubility Limit (Approx.)ClassificationMechanism
DMSO > 50 mM (> 8.8 mg/mL)High Dipole-dipole interactions disrupt crystal lattice.[1][2][3]
Water (pH < 4) < 0.1 mMInsoluble Neutral species aggregates due to pi-stacking.[1][2][3]
PBS (pH 7.4) ~ 1 - 5 mMModerate Ionization of COOH to COO⁻ improves solvation.[1][2][3]
0.1 M NaOH > 10 mMGood Full deprotonation drives high aqueous solubility.[2]
Ethanol ~ 5 - 10 mMLow/Moderate Less effective than DMSO; not recommended for high-conc stocks.[1][2][3]

Experimental Protocols

Protocol A: Preparation of 100 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

  • This compound (Solid powder)[1][2][3]

  • Anhydrous DMSO (≥99.9%, molecular biology grade)[1][2][3]

  • Amber glass vial (Borosilicate, screw cap with PTFE liner)[1][2][3]

Workflow:

  • Calculation: For a target volume of 1 mL at 100 mM :

    • Mass required =

      
      .[1][2][3]
      
  • Weighing: Weigh ~17.6 mg of powder directly into the amber vial. Record the exact mass (e.g., 17.8 mg).

  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 100 mM based on the recorded mass:

    
    
    
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.[1][2][3]

    • Observation Check: Solution should be clear and colorless to pale yellow.[1][2][3] If particles persist, sonicate at 40 kHz for 5 minutes (bath temperature < 30°C).

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media without precipitating the compound ("crashing out").[1][2][3]

The Challenge: Rapid addition of hydrophobic stocks to water can cause local high concentrations, leading to micro-precipitation that is invisible to the naked eye but affects assay potency.[1][2][3]

Step-by-Step Methodology:

  • Prepare Buffer: Ensure the aqueous buffer (e.g., PBS or media) is at pH 7.4 or higher .[1][2][3]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 100 mM stock 1:10 in pure DMSO to create a 10 mM working stock.[1][2][3]

  • Stepwise Addition:

    • Place the culture media/buffer on a magnetic stirrer (gentle stir).[1][2][3]

    • Slowly inject the DMSO stock into the vortex of the stirring buffer.[1][2][3]

    • Maximum DMSO Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, unless the assay tolerates higher.

  • Validation:

    • Measure Absorbance at 600 nm (OD600). An increase > 0.005 over background indicates precipitation.[1][2][3]

Visualization of Workflows

Solubilization Decision Tree

This logic flow guides the researcher through solvent selection based on the intended application.[1][2][3]

Solubility_WorkflowStartStart: this compound solidSolvent_ChoiceSelect Primary SolventStart->Solvent_ChoiceDMSOAnhydrous DMSO(Stock Prep)Solvent_Choice->DMSOStandard StorageWater_AcidWater / Acidic Buffer(pH < 5)Solvent_Choice->Water_AcidDirect AqueousWater_BaseBasic Buffer / NaOH(pH > 7.5)Solvent_Choice->Water_BaseDirect AqueousProcess_DMSOVortex & SonicateTarget: 10-100 mMDMSO->Process_DMSOProcess_AcidHigh Risk of PrecipitationNot RecommendedWater_Acid->Process_AcidProcess_BaseForms Carboxylate SaltSoluble > 1 mMWater_Base->Process_BaseStorageStore at -20°C(Protect from moisture)Process_DMSO->StorageAssayBiological Assay(Keep DMSO < 1%)Process_Base->AssayStorage->AssayDilute into Media

Figure 1: Decision tree for solvent selection, highlighting DMSO as the preferred vehicle for stock preparation and basic buffers for direct aqueous dissolution.[1][2][3]

pH-Dependent Ionization Mechanism

Understanding the protonation state is vital for preventing precipitation during dilution.[1][2]

Ionization_StatesAcidicpH < 4Neutral Form (COOH)InsolublePhysiopH 7.4Anionic Form (COO⁻)SolubleAcidic->PhysioDeprotonation(pKa ~4.2)BasicpH > 12Dianionic FormHighly SolublePhysio->BasicIndazole NHDeprotonation

Figure 2: Ionization states of this compound.[1][2][3] Solubility is driven by the transition from the neutral acid to the carboxylate anion.[2][3]

Troubleshooting & Stability

Common Issues
SymptomCauseRemediation
Cloudiness upon water addition "Crash-out" due to pH shock or high concentration.[1][2][3]Ensure aqueous buffer is buffered to pH > 7.[1][2]4. Lower the final concentration.[1][2][3]
Yellowing of DMSO stock Oxidation or impurity degradation.[1][2]Check purity via LC-MS. Store under nitrogen/argon if possible.[1][2][3]
Viscous droplets in media Incomplete mixing of DMSO.Vortex media immediately after adding the stock.[1][2]
Storage Recommendations
  • Solid State: Store at 4°C or -20°C, desiccated. Stable for >2 years.[1][2][3]

  • DMSO Stock: Store at -20°C. Stable for 6 months.

    • Note: DMSO is hygroscopic.[1][2] Water absorption lowers solubility and can hydrolyze the compound over long periods.[1][2][3] Always equilibrate the vial to room temperature before opening to prevent condensation.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59509330, this compound.[1][2][3] Retrieved from [Link][1][2][3][4]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][3] Bulletin 102.[1][2][3] Retrieved from [Link][1][2][3][5]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3] (General reference for LogP/Solubility principles).

Technical Whitepaper: Therapeutic Utility and Target Profiling of Indazole-6-Acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole-6-acetic acid scaffold represents a critical bioisosteric evolution from the classical indole-acetic acid pharmacophore (e.g., indomethacin). While the indole core has historically dominated the landscape of anionic ligand design, the indazole ring system offers superior physicochemical properties, including reduced lipophilicity (LogP) and enhanced aqueous solubility due to the additional nitrogen atom (pKa ~1.04 for protonated N1).

This technical guide analyzes the specific therapeutic utility of the 6-position acidic tail , identifying it as a privileged vector for engaging cationic residues (specifically Arginine) in Class A GPCRs. We focus on two primary therapeutic targets: GPR120 (FFAR4) for metabolic disorders and CRTH2 (DP2) for immuno-inflammation, providing validated synthetic protocols and screening workflows.

Structural Biology & Pharmacophore Analysis

The "Acidic Tail" Vector

The therapeutic efficacy of indazole-6-acetic acid derivatives hinges on the spatial orientation of the carboxylate moiety. Unlike the 3-position (common in auxins and NSAIDs), the 6-position directs the anionic headgroup into specific "deep pockets" of receptor active sites.

  • Bioisosterism: The indazole ring serves as a 1,2-diazole analog of the indole. This substitution lowers the HOMO energy, making the ring less susceptible to oxidative metabolism (e.g., by CYPs) compared to the electron-rich indole.

  • Binding Mode: The carboxylic acid acts as a "warhead" for ionic locking. In GPR120, this moiety forms a salt bridge with Arg99 ; in CRTH2, it interacts with Arg170/Arg429 .

Physicochemical Advantages
PropertyIndole-3-Acetic AcidIndazole-6-Acetic AcidImpact on Drug Design
H-Bond Acceptors 1 (Carbonyl)2 (N2, Carbonyl)Improved solubility & receptor selectivity.
Metabolic Stability Low (C2 oxidation)HighProlonged half-life (

).
Vector Geometry Linear/PlanarAngular (120°)Access to distinct allosteric pockets.

Primary Therapeutic Target: GPR120 (FFAR4)

Therapeutic Area: Type 2 Diabetes (T2DM), Obesity Mechanism: Agonism of GPR120 stimulates GLP-1 secretion and inhibits macrophage inflammation.

The Case for Indazole-6-Scaffolds

Recent high-impact medicinal chemistry campaigns (notably McCoull et al., Vertex/AstraZeneca) identified the indazole-6-phenylcyclopropylcarboxylic acid motif as a potent, selective GPR120 agonist.

  • The Challenge: Endogenous ligands (long-chain fatty acids) activate both GPR120 and GPR40. GPR40 activation can carry lipotoxicity risks.

  • The Solution: The rigid indazole-6-core, combined with a cyclopropyl constraint, orients the acid tail to engage Arg99 in GPR120 while clashing with the GPR40 binding site.

Signaling Pathway Visualization

The following diagram illustrates the GPR120 activation pathway triggered by the indazole scaffold, leading to the dual effects of insulin secretion and anti-inflammation.

GPR120_Pathway Ligand Indazole-6-Acetic Acid (Agonist) Receptor GPR120 (FFAR4) Membrane Receptor Ligand->Receptor Binding (Arg99) Gq Gq/11 Protein Receptor->Gq Activation B_Arrestin Beta-Arrestin 2 Receptor->B_Arrestin Recruitment IP3 IP3 / Calcium Flux Gq->IP3 TAB1 TAB1 Inhibition B_Arrestin->TAB1 GLP1 GLP-1 Secretion (L-Cells) IP3->GLP1 NFkB NF-kB Signaling (Macrophages) TAB1->NFkB Inhibition Outcome1 Increased Insulin Sensitivity GLP1->Outcome1 Outcome2 Anti-Inflammatory Response NFkB->Outcome2 Reduced Cytokines

Caption: GPR120 signaling cascade initiated by Indazole-6-agonist binding. Note the bifurcation into Gq-mediated GLP-1 secretion and Beta-arrestin-mediated anti-inflammation.

Secondary Target: CRTH2 (DP2) Antagonism

Therapeutic Area: Asthma, Allergic Rhinitis, Atopic Dermatitis Mechanism: Antagonism of the PGD2 receptor prevents eosinophil chemotaxis.

Scaffold Hopping Strategy

Historically, CRTH2 antagonists utilized an indole-3-acetic acid core (e.g., Fevipiprant analogs). However, the indole core often suffers from poor oral bioavailability and rapid oxidation.

  • Substitution: Replacing the indole with an indazole-6-acetic acid maintains the critical distance between the aromatic centroid and the carboxylic acid (approx 6-7 Å), which is required to bridge the hydrophobic pocket and the cationic anchor (Arg170) in CRTH2.

  • Result: Enhanced metabolic stability and reduced covalent binding potential compared to electron-rich indoles.

Advanced Synthetic Protocol

Method: Microwave-Assisted Cascade N-N Bond Formation Objective: Rapid synthesis of substituted indazole-6-acetic acid derivatives. Source: Adapted from Eur. J. Org. Chem. (2023).

Reagents & Equipment
  • Substrate: 3-amino-3-(2-nitrophenyl)propanoic acid derivatives.

  • Reagents: Alcohols (Solvent/Reactant), NaOH (Base).

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator).

Step-by-Step Protocol
  • Preparation: In a 5 mL microwave vial, dissolve the 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv) in MeOH (or desired alcohol).

  • Activation: Add NaOH (2.0 equiv, 1M aqueous solution). Seal the vial with a Teflon-lined septum.

  • Irradiation: Heat the reaction mixture to 150°C for 30 minutes under microwave irradiation (high absorption level).

    • Note: The internal pressure will rise; ensure the vial is rated for >15 bar.

  • Work-up: Cool to room temperature. Acidify to pH 3-4 using 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine.

  • Purification: Dry over MgSO4, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM with 1% Acetic Acid).

Synthesis_Workflow Start Start: 2-Nitrophenyl Precursor Step1 Add NaOH/MeOH (Microwave Vial) Start->Step1 Step2 MW Irradiation 150°C, 30 min Step1->Step2 Step3 Cyclization & Rearrangement Step2->Step3 Step4 Acidify (HCl) & Extract Step3->Step4 End Product: Indazole-6-Acetic Acid Step4->End

Caption: Microwave-assisted synthesis workflow for indazole-6-acetic acid scaffolds via cascade cyclization.

Experimental Validation Workflows

To validate the therapeutic potential of synthesized scaffolds, the following screening cascade is recommended.

Primary Screen: Radioligand Binding (GPR120)
  • Purpose: Determine affinity (

    
    ).
    
  • Tracer: [3H]-TUG-891 (Specific GPR120 agonist).

  • Cell Line: HEK293 stably expressing human GPR120.

  • Protocol:

    • Incubate membranes (10 µg) with [3H]-TUG-891 (2 nM) and increasing concentrations of Indazole-test-compound.

    • Incubate for 60 min at 25°C.

    • Terminate via rapid filtration over GF/B filters.

    • Success Criteria:

      
      .
      
Functional Assay: Calcium Flux (CRTH2)
  • Purpose: Determine antagonist potency (

    
    ).
    
  • Agonist: PGD2 (Prostaglandin D2).

  • Readout: FLIPR Calcium 6 Assay Kit.

  • Protocol:

    • Load CHO-K1-hCRTH2 cells with Calcium-6 dye for 2 hours.

    • Add Indazole-test-compound (pre-incubation 15 min).

    • Stimulate with

      
       concentration of PGD2.
      
    • Measure fluorescence decrease (inhibition of Ca2+ flux).

References

  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy.[1] Journal of Medicinal Chemistry.

  • Armer, R. E., et al. (2005). Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Journal of Medicinal Chemistry.

  • López-Calahorra, F., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. European Journal of Organic Chemistry.

  • Hiam, D., et al. (2021). The Role of GPR120 (FFAR4) in Metabolic Health.

Sources

Methodological & Application

Synthesis of 2-(1H-indazol-6-yl)acetic acid from 6-nitroindazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic pathway for 2-(1H-indazol-6-yl)acetic acid starting from 6-nitroindazole . This specific isomer (C6-substituted) is a critical scaffold in medicinal chemistry, distinct from the more common


-substituted (indazol-1-yl) acetic acids.

The protocol prioritizes regiochemical fidelity and process scalability , utilizing a reliable protection-reduction-diazotization-homologation sequence.

Executive Summary

The synthesis of this compound presents a specific regiochemical challenge: installing a carbon chain at the C6 position of the indazole core while preserving the N-H functionality. Direct alkylation of indazoles typically occurs at N1 or N2; therefore, a homologation strategy starting from a C6-functionalized precursor is required.

This protocol utilizes a Palladium-Catalyzed


-Arylation of Malonates  as the key carbon-carbon bond-forming step. This method is superior to classical cyanations or Willgerodt-Kindler reactions due to milder conditions and the avoidance of toxic cyanide reagents.
Key Reaction Modules
  • Protection: Masking the acidic N1-H to prevent catalyst poisoning and side reactions.

  • Functional Group Interconversion (FGI): Transformation of the nitro group to a bromide via reduction and Sandmeyer reaction.

  • C-C Bond Formation: Pd-catalyzed cross-coupling with diethyl malonate.

  • Hydrolysis & Decarboxylation: Conversion of the diester to the mono-acetic acid with concomitant deprotection.

Retrosynthetic Analysis & Pathway

The logic follows a "disconnection" approach where the acetic acid side chain is traced back to a malonate precursor, which in turn is derived from an aryl halide.

G Target Target: this compound Precursor1 Intermediate A: Diethyl 2-(1-THP-indazol-6-yl)malonate Target->Precursor1 Hydrolysis/Decarboxylation Precursor2 Intermediate B: 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Precursor1->Precursor2 Pd-Catalyzed Arylation Precursor3 Intermediate C: 6-Amino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Precursor2->Precursor3 Sandmeyer (Diazotization) Start Starting Material: 6-Nitroindazole Precursor3->Start Protection & Reduction

Figure 1: Retrosynthetic logic flow from Target to Starting Material.

Detailed Experimental Protocols

Step 1: N-Protection and Nitro Reduction

Rationale: The acidic proton on the indazole nitrogen (


) is incompatible with the strong bases (e.g., LiHMDS, NaH) used in the subsequent coupling step. The Tetrahydropyranyl (THP) group is selected for its stability to basic conditions and ease of removal under acidic hydrolysis.
Part A: Protection (THP)
  • Reagents: 6-Nitroindazole (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.5 eq),

    
    -Toluenesulfonic acid (PTSA, 0.1 eq).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 6-nitroindazole in dry DCM.

    • Add PTSA followed by dropwise addition of DHP at 0°C.

    • Stir at room temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Quench with saturated

      
      , extract with DCM, wash with brine, and dry over 
      
      
      
      .
    • Yield: Expect >90% of 1-(tetrahydro-2H-pyran-2-yl)-6-nitro-1H-indazole .

Part B: Reduction (Nitro

Amine)
  • Reagents: Protected Nitroindazole (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (

    
    ).
    
  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Suspend the nitro compound and Pd/C in alcohol.

    • Stir under

      
       atmosphere (balloon pressure is sufficient) for 4–6 hours.
      
    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.[1]

    • Product: 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine . Use immediately in the next step to prevent oxidation.

Step 2: Sandmeyer Reaction (Amine Bromide)

Rationale: Converting the amine to a bromide provides the necessary handle for Palladium catalysis. The Sandmeyer reaction is preferred over direct bromination to ensure regioselectivity at C6.

  • Reagents: 6-Aminoindazole derivative (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (48% aq),
    
    
    (1.1 eq).
  • Procedure:

    • Diazotization: Dissolve the amine in aqueous

      
       at 0°C. Add a solution of 
      
      
      
      in water dropwise, maintaining the temperature
      
      
      . Stir for 30 mins to form the diazonium salt.
    • Substitution: Add the cold diazonium solution dropwise to a suspension of

      
       in 
      
      
      
      (or water) at 0°C.
    • Allow the mixture to warm to RT and then heat to 60°C for 1 hour until gas evolution (

      
      ) ceases.
      
    • Workup: Neutralize with

      
       (carefully) or extract the acidic phase with EtOAc. Wash organic layer with sodium bisulfite (to remove traces of bromine) and brine.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • Product: 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .

Step 3: Pd-Catalyzed -Arylation (The Homologation)

Rationale: This is the critical C-C bond forming step. Conditions adapted from Hartwig et al. [1] ensure high yields for electron-rich heterocycles.

  • Reagents:

    • Aryl Halide: 6-Bromo-1-THP-indazole (1.0 eq).

    • Nucleophile: Diethyl malonate (1.2–1.5 eq).

    • Base:

      
       (2.0 eq) or LiHMDS (2.5 eq). Note: 
      
      
      
      is milder and often sufficient.
    • Catalyst:

      
       (5 mol%).
      
    • Ligand:

      
       or XPhos (10 mol%).
      
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Procedure:

    • In a glovebox or under Argon, combine the bromide, diethyl malonate, and base in the solvent.

    • Add the Pd catalyst and ligand.[2]

    • Heat to 80–100°C for 12–24 hours.

    • Workup: Cool, filter through silica or Celite, and concentrate.

    • Product: Diethyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)malonate .

Step 4: Hydrolysis and Decarboxylation

Rationale: Acidic hydrolysis serves a dual purpose: it hydrolyzes the diester to the diacid (which spontaneously decarboxylates to the monoacid upon heating) and simultaneously removes the acid-labile THP protecting group.

  • Reagents: Diester intermediate, 6N

    
     (aq), Acetic Acid (co-solvent).
    
  • Procedure:

    • Dissolve the diester in a mixture of Acetic Acid and 6N

      
       (1:1 ratio).
      
    • Reflux (approx. 100–110°C) for 4–8 hours.

    • Monitor by LC-MS for the disappearance of the diester and the THP group.

    • Workup: Concentrate to remove excess acid. Adjust pH to ~4–5 with dilute

      
       to precipitate the product or extract with EtOAc.
      
    • Purification: Recrystallization from Ethanol/Water or preparative HPLC.

    • Final Product: This compound .

Data Summary & Troubleshooting

StepTransformationKey ReagentCritical ParameterTypical Yield
1 ProtectionDHP / PTSAAnhydrous conditions90–95%
2 Reduction

/ Pd/C
Remove catalyst completely85–95%
3 Diazotization

/

Temp

during addition
60–75%
4 CouplingPd / MalonateOxygen-free (Degas solvents)70–85%
5 HydrolysisHCl / HeatTime (ensure decarboxylation)80–90%
Troubleshooting Guide
  • Low Yield in Step 3 (Coupling): If conversion is low, switch from

    
     to a stronger base like LiHMDS (added at 0°C before heating). Ensure the Indazole N is fully protected; free N-H will poison the Pd catalyst.
    
  • Incomplete Decarboxylation: If the diacid persists, increase the reflux temperature or use a high-boiling solvent like dioxane/water with

    
    .
    

References

  • Palladium-Catalyzed Alpha-Arylation of Malonates: Beare, N. A., & Hartwig, J. F. (2002).[3] Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands.[3] The Journal of Organic Chemistry, 67(2), 541–555.[3]

  • General Indazole Synthesis & Reactivity: Gaulon, C., et al. (2005). Synthesis of 1H-Indazole Derivatives as New Inhibitors of Nitric Oxide Synthase. Chemical and Pharmaceutical Bulletin, 53(2), 212-219.

  • Sandmeyer Reaction on Indazoles: Loudon, J. D., & Scott, R. A. (1953). Ortho-Hydroxylation of Phenols. Part II. Derivatives of 6-Aminoindazole. Journal of the Chemical Society, 265-268.

  • Review of Indazole Chemistry: Schmidt, A., & Beutler, A. (2008). Recent Advances in the Chemistry of Indazoles. Current Organic Chemistry, 12(18), 1654-1674.

Sources

Application Note: Precision N-Alkylation of 1H-Indazole-6-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-alkylation of 1H-indazole-6-acetic acid presents a classic challenge in heterocyclic chemistry: controlling regioselectivity between the


 and 

positions while managing the interfering acidity of the C6-acetic acid side chain.[1] Direct alkylation of the unprotected acid frequently results in complex mixtures of

-alkyl,

-alkyl, and

-alkyl (ester) byproducts.[2][1]

This guide provides a validated, high-fidelity workflow to achieve regioselective N-alkylation . The strategy relies on a "Protect-Alkylate-Hydrolyze" sequence.[2][1] We prioritize the thermodynamic


-alkylation using Sodium Hydride (NaH) in THF, which consistently yields >95% regioselectivity for the 

isomer.[2][1][3][4] Alternative conditions for accessing the

isomer and analytical methods for rigorous structural assignment are also detailed.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

1H-indazole-6-acetic acid contains two acidic functionalities:

  • Carboxylic Acid (

    
    ):  Deprotonates first, forming a carboxylate.[2][1]
    
  • Indazole NH (

    
    ):  Deprotonates second, forming a dianion.[2][1]
    

Why Direct Alkylation Fails: Attempting to alkylate the dianion often leads to significant O-alkylation at the carboxylate (forming the ester side product) competing with N-alkylation.[1] Furthermore, the solubility of the dianion in organic solvents is often poor, leading to heterogeneous reaction mixtures and incomplete conversion.[2][1]

The Solution: Convert the carboxylic acid to a methyl ester (Methyl 1H-indazole-6-acetate ) prior to alkylation.[2][1] This masks the acidic proton, improves solubility in organic solvents (THF, DMF), and restricts alkylation to the nitrogen centers.[2][1]

Regioselectivity: vs.

The indazole anion is an ambident nucleophile.[1]

  • 
    -Alkylation (Thermodynamic):  The 
    
    
    
    -alkylated product preserves the benzenoid structure of the fused ring system, making it thermodynamically more stable (by ~2-4 kcal/mol) than the
    
    
    isomer (quinonoid character).[2][1]
  • 
    -Alkylation (Kinetic/Chelation):  The 
    
    
    
    position is often more nucleophilic due to electron density distribution, but the product is less stable.[2][1]
    
    
    selectivity can sometimes be enhanced by using non-dissociating bases or specific chelating conditions, though
    
    
    usually dominates with simple alkyl halides.[2][1]

Visualizing the Workflow

IndazoleAlkylation cluster_legend Key Strategy Substrate 1H-Indazole-6-acetic acid Rxn1 Esterification (MeOH, H2SO4) Substrate->Rxn1 Ester Methyl 1H-indazole-6-acetate (Protected Intermediate) Rxn2 N-Alkylation (NaH, THF, R-X) Ester->Rxn2 Rxn1->Ester N1_Prod N1-Alkyl Ester (Major, Thermodynamic) Rxn2->N1_Prod >95% Selectivity N2_Prod N2-Alkyl Ester (Minor, Kinetic) Rxn2->N2_Prod Trace Final N1-Alkyl Indazole-6-acetic acid N1_Prod->Final Hydrolysis (LiOH) Protection is Critical Protection is Critical

Figure 1: Strategic workflow for the synthesis of N1-alkylated indazole-6-acetic acid derivatives, highlighting the critical esterification step.

Experimental Protocols

Protocol A: Preparation of Methyl 1H-indazole-6-acetate

Pre-requisite step to prevent O-alkylation.[2][1]

Reagents:

  • 1H-indazole-6-acetic acid (1.0 equiv)[2][1]

  • Methanol (anhydrous, 0.5 M concentration relative to substrate)[2][1]

  • Sulfuric acid (

    
    , conc., 0.1 equiv) or Thionyl Chloride (
    
    
    
    , 1.2 equiv)[2][1]

Procedure:

  • Dissolution: Suspend 1H-indazole-6-acetic acid in anhydrous methanol.

  • Catalyst Addition:

    • Option 1 (

      
      ): Add concentrated sulfuric acid dropwise at room temperature.[2][1]
      
    • Option 2 (

      
      ): Cool to 0°C, add thionyl chloride dropwise, then warm to reflux.[2][1]
      
  • Reflux: Heat the mixture to reflux (65°C) for 3–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS until the acid is fully consumed.[2][1]

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with EtOAc and wash with saturated

    
     (to neutralize acid) and brine.[2][1]
    
  • Isolation: Dry over

    
    , filter, and concentrate. The methyl ester usually precipitates as a solid and can be used directly or recrystallized from Hexane/EtOAc.[1]
    
Protocol B: Regioselective N1-Alkylation (Recommended)

Target: Thermodynamically controlled N1-alkylation.[2][1]

Reagents:

  • Methyl 1H-indazole-6-acetate (1.0 equiv)[2][1]

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv)[2][1]

  • Alkyl Halide (R-X, 1.1–1.2 equiv)[2][1]

  • Solvent: Anhydrous THF (0.2 M) or DMF (for low reactivity electrophiles)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0°C. Add a solution of Methyl 1H-indazole-6-acetate (1.0 equiv) in THF dropwise over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[2][1] The solution typically turns yellow/orange as the anion forms.[1]
      
  • Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes. This ensures complete deprotonation and thermodynamic equilibration of the anion.[1]

  • Alkylation: Cool back to 0°C (optional, depending on R-X reactivity) and add the Alkyl Halide dropwise.

  • Reaction: Stir at RT.

    • Primary Halides (MeI, EtBr, BnBr): Complete within 1–4 hours.

    • Secondary Halides: May require heating to 50–60°C.[2]

  • Quench: Carefully add water or saturated

    
     to quench excess NaH.[2]
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (critical if DMF was used) and brine.[2][1]

  • Purification: Flash column chromatography (Gradient: 10%

    
     50% EtOAc in Hexanes). The 
    
    
    
    -isomer is typically less polar (higher
    
    
    ) than the
    
    
    -isomer on silica gel.[1]

Data Summary Table: Typical Regioselectivity (NaH/THF)

Alkylating AgentConditionsN1 : N2 RatioYield (N1)
Methyl Iodide0°C to RT, 2h> 95 : 588%
Benzyl BromideRT, 3h> 92 : 885%
Isopropyl Bromide60°C, 12h~ 85 : 1572%
Protocol C: Alternative N2-Alkylation Conditions

Target: Accessing the kinetic N2-isomer (often difficult to obtain exclusively).[2][1]

To favor the


 isomer, avoid the thermodynamic equilibration permitted by NaH.[2][1] Use conditions that promote kinetic trapping or chelation.[2][1]

Reagents:

  • Base:

    
     (2.0 equiv) or Trimethyloxonium tetrafluoroborate (Meerwein's salt)[2][1]
    
  • Solvent: Acetone or Acetonitrile (MeCN)[2][1]

Procedure Modification:

  • Mix Methyl 1H-indazole-6-acetate and Alkyl Halide in Acetone.

  • Add

    
     and stir at RT.
    
  • Note: While NaH favors N1, weak bases in polar aprotic solvents often yield mixtures (e.g., 60:40 N1:N2).[2][1] Separation by chromatography is required.[2][1]

  • Advanced N2 Strategy: For high N2 selectivity, consider using Alkyl Trichloroacetimidates with catalytic Lewis acid (

    
    ) in DCM, which has been shown to favor N2 alkylation in similar indazole systems.[2][1]
    

Analytical Validation: Distinguishing N1 vs N2

Correct structural assignment is paramount.[2][1] Do not rely solely on LC-MS.[2][1]

1H NMR NOE (Nuclear Overhauser Effect)

This is the gold standard for assigning indazole regioisomers.[2][1]

  • 
    -Alkylated Product: 
    
    • Irradiation of the N-Alkyl protons (

      
      ) will show an NOE enhancement of the C7-H  proton.[1]
      
    • C7-H is the singlet (or doublet) typically found around 7.8–8.2 ppm, structurally adjacent to

      
      .[2][1]
      
  • 
    -Alkylated Product: 
    
    • Irradiation of the N-Alkyl protons (

      
      ) will show an NOE enhancement of the C3-H  proton.[1]
      
    • C3-H is the proton on the pyrazole ring (typically 8.0–8.5 ppm).[1]

13C NMR Chemical Shifts[1]
  • 
    -Alkyl:  The 
    
    
    
    carbon typically appears at 50–55 ppm .[2][1]
  • 
    -Alkyl:  The 
    
    
    
    carbon is often deshielded, appearing at 55–60 ppm .[2][1]

NOE_Logic Decision Perform 1D-NOE / NOESY on N-CH2 protons Result1 NOE to C7-H (Aryl H) Decision->Result1 Signal Observed Result2 NOE to C3-H (Pyrazole H) Decision->Result2 Signal Observed Conclusion1 CONFIRMED: N1-Isomer Result1->Conclusion1 Conclusion2 CONFIRMED: N2-Isomer Result2->Conclusion2

Figure 2: Decision tree for structural validation using NMR spectroscopy.

References

  • Regioselective N-alkyl

    • Source: Beilstein Journal of Organic Chemistry, 2021.[2][1]

    • Context: Describes the thermodynamic preference for N1 alkylation using NaH/THF and the influence of C3/C7 substituents.
  • Mechanism of a Highly Selective N2 Alkyl

    • Source: WuXi Biology / Synthesis, 2022.[2][1][4]

    • Context: Details the use of trichloroacetimidates for N2 selectivity and DFT calcul
  • Data-Driven Development of a Selective and Scalable N1-Indazole Alkyl

    • Source: RSC Advances, 2024.[2][1][5]

    • Context: Provides optimized protocols for large-scale N1 alkylation of methyl indazole-6-carboxyl
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

    • Source: Beilstein Journal of Organic Chemistry, 2024.[2][1]

    • Context: Discusses the specific alkylation of methyl 5-bromo-1H-indazole-3-carboxylate and the role of Cesium chel
    • [2][1]

Sources

Using 2-(1H-indazol-6-yl)acetic acid as a GPR120 agonist building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(1H-indazol-6-yl)acetic Acid as a GPR120 Agonist Scaffold

Executive Summary & Scientific Rationale

The Free Fatty Acid Receptor 4 (GPR120/FFAR4) is a pivotal target for type 2 diabetes and anti-inflammatory therapeutics due to its role in GLP-1 secretion and insulin sensitization. While early agonists like TUG-891 utilized a phenylpropanoic acid core, recent medicinal chemistry efforts have focused on "scaffold hopping" to improve metabolic stability and selectivity against GPR40 (FFAR1).

This compound represents a critical building block in this evolution. The indazole ring serves as a bioisostere for the naphthalene or biphenyl cores found in earlier agonists, offering distinct physicochemical properties (e.g., reduced lipophilicity, potential for specific hydrogen bonding).

Critical Design Consideration (The "Linker Length" Rule): Research by AstraZeneca (McCoull et al., 2017) and others indicates that for the indazole core, the propanoic acid tail often yields superior potency compared to the acetic acid tail. Therefore, this Application Note details two strategic uses for the this compound building block:

  • Direct Scaffold Use: For specific series where a shorter linker is required to fit a modified hydrophobic pocket.

  • Homologation Precursor: Using the acetic acid block as a starting material to synthesize the highly active propanoic acid derivatives via Arndt-Eistert homologation.[1]

Chemical Biology & Pharmacophore Model

To design an effective agonist using this building block, one must understand the GPR120 binding pocket:

  • The Acidic Head (Anchor): The carboxylate group of the indazole acetic/propanoic acid forms a critical salt bridge with Arg99 (and potentially Arg183) in the receptor's orthosteric site.

  • The Core (Scaffold): The indazole ring occupies the space typically held by the phenyl ring of endogenous fatty acids, acting as a rigid linker.

  • The Lipophilic Tail: The Nitrogen (N1) of the indazole is the vector for attaching a hydrophobic tail (e.g., biphenyl, phenoxy-phenyl) which extends into the deep hydrophobic crevice (residues F115, F304, W277).

Pathway Visualization: GPR120 Signaling

The following diagram illustrates the dual signaling pathways (Gq/Calcium and


-Arrestin) activated by a successful agonist.

GPR120_Signaling Agonist Indazole Agonist GPR120 GPR120 (FFAR4) Agonist->GPR120 Binds Arg99 Gq Gαq/11 Protein GPR120->Gq Coupling B_Arr β-Arrestin 2 GPR120->B_Arr Recruitment PLC PLCβ Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis of PIP2 Ca Ca2+ Mobilization (Endoplasmic Reticulum) IP3->Ca Releases GLP1 GLP-1 Secretion (Enteroendocrine L-cells) Ca->GLP1 Triggers TAB1 TAB1 B_Arr->TAB1 Scaffolding TAK1 TAK1 TAB1->TAK1 Activation AntiInf Anti-Inflammatory Response (Inhibition of NF-κB) TAK1->AntiInf Signaling Cascade

Caption: Dual signaling pathways of GPR120. Agonists must trigger Ca2+ flux for GLP-1 secretion and recruit


-arrestin for anti-inflammatory effects.

Experimental Protocols: Synthesis & Functionalization

This section outlines the conversion of the building block into a functional agonist.

Workflow A: N1-Functionalization (Direct Coupling)

Use this if your design requires the acetic acid head group.

Materials:

  • Starting Block: this compound.

  • Reagents: Methanol, H2SO4 (cat), K2CO3, DMF, Lipophilic Halide (e.g., 4'-(bromomethyl)-4-methylbiphenyl).

Step-by-Step Protocol:

  • Ester Protection:

    • Dissolve this compound (1.0 eq) in dry Methanol.

    • Add catalytic conc. H2SO4.[1][2][3] Reflux for 4 hours.

    • Concentrate and neutralize with NaHCO3. Extract with EtOAc to yield Methyl 2-(1H-indazol-6-yl)acetate .

    • Why: Protects the carboxylic acid from participating in the alkylation step.

  • N1-Alkylation (The Diversity Step):

    • Dissolve the methyl ester (1.0 eq) in anhydrous DMF.

    • Add K2CO3 (2.5 eq) and stir at Room Temperature (RT) for 30 min.

    • Add the Lipophilic Halide (1.1 eq) dropwise.

    • Heat to 60°C for 4-12 hours. Monitor via LC-MS.

    • Note: Indazoles can alkylate at N1 or N2. N1 is generally thermodynamically favored, but isomers must be separated via column chromatography.

  • Saponification (Deprotection):

    • Dissolve the N1-alkylated ester in THF/Water (1:1).

    • Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Acidify to pH 4 with 1M HCl. Filter the precipitate or extract with EtOAc.

    • Result: Final GPR120 Agonist Candidate.

Workflow B: Homologation to Propanoic Acid (The "Active" Core)

Use this if you need to replicate the high potency of the AstraZeneca series (McCoull et al., 2017).

Method: Arndt-Eistert Synthesis.[1]

  • Acid Chloride Formation: React this compound (N-protected) with Thionyl Chloride (SOCl2).

  • Diazoketone Formation: Treat the acid chloride with TMS-Diazomethane (safer alternative to diazomethane) in THF/Acetonitrile.

  • Wolff Rearrangement: Treat the diazoketone with Silver Benzoate (catalyst) and Water/Dioxane under sonication or heat.

  • Result: 3-(1H-indazol-6-yl)propanoic acid (extended chain).

Validation Protocols: Assessing Agonist Potency

Once synthesized, the compound must be validated using two orthogonal assays.

Assay 1: Calcium Mobilization (Gq Pathway)

Validates the GLP-1 secretion potential.

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR120 (hGPR120).

  • Reagent: FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • Protocol:

    • Seed cells (10k/well) in 384-well black-wall plates. Incubate overnight.

    • Load cells with Calcium 6 dye for 2 hours at 37°C.

    • Prepare compound serial dilutions (10-point curve, starting at 10 µM) in HBSS buffer.

    • Inject compounds using FLIPR Tetra or FlexStation.

    • Readout: Measure fluorescence intensity (Ex 485nm / Em 525nm) for 120 seconds.

    • Data Analysis: Calculate EC50 using a 4-parameter logistic fit.

Assay 2: -Arrestin Recruitment (Anti-inflammatory Pathway)

Validates the insulin-sensitizing potential.

  • System: PathHunter® eXpress GPR120 Assay (Eurofins/DiscoverX).

  • Mechanism: Enzyme Fragment Complementation (EFC). The receptor is tagged with a ProLink™ (PK) fragment;

    
    -Arrestin is tagged with Enzyme Acceptor (EA). Recruitment restores 
    
    
    
    -galactosidase activity.
  • Protocol:

    • Seed PathHunter cells in 384-well plates.

    • Add agonist dilutions and incubate for 90 minutes at 37°C.

    • Add detection reagent (substrate). Incubate 60 minutes at RT.

    • Readout: Chemiluminescence.

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-(1H-indazol-6-yl) acetic acid Step1 Esterification (MeOH/H+) Start->Step1 Decision Linker Length? Step1->Decision Step2 N1-Alkylation (R-Br / K2CO3) Deprotect Hydrolysis (LiOH) Step2->Deprotect Decision->Step2 Keep Acetic Homolog Arndt-Eistert (Extend to Propanoic) Decision->Homolog Need Propanoic Homolog->Step2 Final Active Agonist Deprotect->Final

Caption: Synthesis workflow showing the critical decision point for linker length optimization (Acetic vs. Propanoic).

References

  • McCoull, W., et al. (2017). "Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy." Journal of Medicinal Chemistry, 60(7), 3187–3197. Link

    • Key Finding: Establishes the indazole core and highlights the potency difference between acetic and propanoic acid linkers.
  • Shimpukade, B., et al. (2012). "Discovery of a potent and selective GPR120 agonist."[4][5] Journal of Medicinal Chemistry, 55(9), 4511-4515. Link

    • Key Finding: Describes TUG-891 and the critical pharmacophore elements (Acidic head + Lipophilic tail).
  • Hirasawa, A., et al. (2005). "Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120."[6] Nature Medicine, 11, 90–94. Link

    • Key Finding: Foundational paper establishing GPR120's role in GLP-1 secretion.
  • Oh, D.Y., et al. (2010). "GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects."[5] Cell, 142(5), 687-698. Link

    • Key Finding: Elucidates the -arrestin dependent anti-inflammatory p

Sources

Precision Synthesis of PLK4 Inhibitors: The Indazole-6-yl Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The Target: PLK4 (Polo-like Kinase 4)

PLK4 is the master regulator of centriole duplication.[1][2][3][4][5] Unlike other mitotic kinases (PLK1, Aurora A/B), PLK4 levels are kept critically low in normal cells. In cancer, PLK4 overexpression leads to centrosome amplification , resulting in multipolar spindles and genomic instability.

Therapeutic Logic: Cancer cells with amplified centrosomes become reliant on PLK4 to cluster these centrosomes into pseudo-bipolar spindles to survive mitosis. Inhibiting PLK4 forces these cells into "mitotic catastrophe" (multipolar division) and apoptosis, a concept known as synthetic lethality .

The Scaffold: Indazole-6-yl

The indazole ring is a privileged scaffold in kinase medicinal chemistry.

  • N1/N2 Nitrogens: Mimic the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region (Glu90/Cys92 in PLK4).

  • C3 Position: Allows extension into the hydrophobic pocket (gatekeeper region).

  • C6 Position: The critical vector. Functionalization here projects substituents into the solvent-exposed region, modifying solubility (ADME) and selectivity without disrupting the hinge binding.

Biological Pathway & Inhibition Logic

The following diagram illustrates the PLK4 signaling cascade and the specific intervention point of Indazole-6-yl inhibitors.

PLK4_Pathway Signal Mitogenic Signals (G1/S Transition) PLK4_Inactive PLK4 (Inactive Homodimer) Signal->PLK4_Inactive Activation PLK4_Active PLK4 (Active) Trans-autophosphorylation PLK4_Inactive->PLK4_Active S-Phase Entry STIL_SAS6 Recruitment of STIL & SAS-6 PLK4_Active->STIL_SAS6 Phosphorylation Outcome_Cancer Mitotic Catastrophe (Aneuploidy/Death) PLK4_Active->Outcome_Cancer Inhibition in Tumor Cells Procentriole Procentriole Formation (Cartwheel Assembly) STIL_SAS6->Procentriole Outcome_Normal Normal Duplication (2 Centrosomes) Procentriole->Outcome_Normal Inhibitor Indazole-6-yl Inhibitor (ATP Competitive) Inhibitor->PLK4_Active Blocks ATP Binding

Caption: PLK4 activation cascade. Indazole inhibitors competitively bind the ATP pocket, preventing the phosphorylation of STIL/SAS-6, leading to centriole duplication failure and subsequent mitotic catastrophe in cancer cells.

Chemical Synthesis Protocol

This protocol details the synthesis of a 3,6-disubstituted indazole , a structural analog of the clinical candidate CFI-400945. The strategy employs a "C3-First, C6-Second" functionalization approach to maximize regioselectivity.

Retrosynthetic Strategy
  • Scaffold: 6-Bromo-1H-indazole.

  • Protection: THP (Tetrahydropyran) to mask N1.

  • C3 Functionalization: Iodination followed by Suzuki Coupling (Hinge Binder).

  • C6 Functionalization: Buchwald-Hartwig Amination (Solubilizing Tail).

Detailed Methodology
Step 1: Protection and Iodination (The Core)

Objective: Create the differentially halogenated core 3-iodo-6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

  • Protection: Dissolve 6-bromo-1H-indazole (10.0 g, 50.7 mmol) in DCM (100 mL). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and TsOH (0.1 eq). Stir at RT for 4 h.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). Product is less polar than starting material.

  • Iodination: Dissolve the crude N1-THP protected indazole in THF/MeOH (1:1). Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise at 0°C. Stir for 2 h.

    • Mechanism:[4][6][7] Electrophilic aromatic substitution occurs preferentially at C3 (most electron-rich position). The Br at C6 deactivates the benzene ring, preventing over-iodination.

  • Workup: Quench with sat. Na2S2O3 (to remove iodine). Extract with EtOAc. Recrystallize from Ethanol.

Step 2: C3-Suzuki Coupling (Hinge Binding Element)

Objective: Install the aryl/vinyl group at C3 using the higher reactivity of Iodine over Bromine.

  • Reagents: Core intermediate (1.0 eq), Aryl-Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), 2M Na2CO3 (3.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). Degas with Argon for 15 mins.

  • Reaction: Heat to 90°C for 4-6 hours.

    • Critical Control: Do not overheat (>100°C) or extend time, as the C6-Bromine may begin to couple.

  • Purification: Silica gel chromatography.

Step 3: C6-Buchwald-Hartwig Amination (Solvent Front Element)

Objective: Install the solubilizing amine tail at C6.

  • Reagents: C3-substituted intermediate (1.0 eq), Amine Tail (e.g., N-methylpiperazine derivative, 1.5 eq).

  • Catalyst System: Pd2(dba)3 (0.05 eq) and Xantphos (0.1 eq).

  • Base: Cs2CO3 (2.0 eq). Dry Toluene or Dioxane.

  • Reaction: Sealed tube, 100°C, 12-16 h.

    • Note: Xantphos is preferred for indazole couplings due to its wide bite angle, stabilizing the Pd intermediates.

Step 4: Deprotection
  • Reagents: HCl (4M in Dioxane) or TFA/DCM (1:1).

  • Reaction: Stir at RT for 2 h.

  • Isolation: Neutralize with NaHCO3. The free base often precipitates.

Synthesis Workflow Visualization

Synthesis_Flow Start 6-Bromoindazole Step1 1. THP Protection (Regiocontrol) Start->Step1 Step2 2. C3-Iodination (NIS) Step1->Step2 Inter1 Intermediate: 3-Iodo-6-Bromo-N1-THP Step2->Inter1 Step3 3. Suzuki Coupling (C3) (Pd(dppf)Cl2, 90°C) Inter1->Step3 Selective C-I Activation Step4 4. Buchwald Amination (C6) (Pd2(dba)3/Xantphos) Step3->Step4 C-Br Activation Step5 5. Acid Deprotection (-THP) Step4->Step5 Final PLK4 Inhibitor Step5->Final

Caption: Modular synthesis of 3,6-disubstituted indazoles. The sequence relies on the reactivity difference between C3-Iodine and C6-Bromine to sequentially install the hinge binder and solvent tail.

Biological Validation Protocols

Assay 1: ADP-Glo™ Kinase Assay (Biochemical Potency)

Principle: Measures kinase activity by quantifying the ADP produced during the reaction.[1][3][8][9] Essential for determining IC50.[10]

Reagents:

  • Recombinant Human PLK4 (SignalChem).

  • Substrate: Casein or Myelin Basic Protein (MBP).

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (1:3 serial dilutions). Transfer 1 µL to a 384-well white plate.

  • Enzyme Mix: Dilute PLK4 in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add 2 µL/well. Incubate 10 min.

  • Substrate Start: Add 2 µL of ATP/Substrate mix.

    • Critical Parameter:[ATP] must be 10 µM (approx. Km of PLK4) to ensure the assay detects ATP-competitive inhibitors.

    • Reaction time: 60 min at RT.

  • ADP-Glo Step: Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP -> ATP -> Luciferase signal). Incubate 30 min.

  • Read: Measure Luminescence. Plot RLU vs. log[Inhibitor] to calculate IC50.

Assay 2: Centrosome Counting (Phenotypic Validation)

Objective: Confirm the compound causes centrosome amplification or loss in cells.

  • Cell Line: MDA-MB-468 (Breast Cancer) or HeLa.

  • Treatment: Treat cells with IC90 concentration of inhibitor for 24-48 hours.

  • Fixation: Ice-cold Methanol for 10 mins.

  • Staining:

    • Primary Ab: Anti-Centrin (Centriole marker) and Anti-γ-Tubulin (PCM marker).

    • Secondary Ab: AlexaFluor 488 (Green) and 594 (Red).

    • Counterstain: DAPI (Nucleus).

  • Analysis: Confocal microscopy.

    • Positive Hit: >30% of cells showing >2 centrosomes (amplification) or 0 centrosomes (inhibition of duplication), depending on the specific timing and concentration.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents at the C3 and C6 positions based on aggregated literature data for Indazole PLK4 inhibitors.

C3 Substituent (Hinge)C6 Substituent (Solvent Front)PLK4 IC50 (nM)Cellular PotencyComments
(E)-Styryl H150LowGood hinge binding, poor solubility.
(E)-Styryl N-Methylpiperazine amide 2.8 High CFI-400945 Analog. High potency & solubility.
PhenylN-Methylpiperazine amide45ModerateLoss of planarity compared to styryl reduces potency.
(E)-StyrylMorpholine urea5.2HighUrea linker improves metabolic stability over amide.
PyrazolePiperazine12ModerateAlternative hinge binder; improved selectivity profile.

References

  • Mason, J. M., et al. (2014). Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent.[2][5][11][12][13][14] Cancer Cell.

  • Sampson, P. B., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of CFI-400945.[11][12] Journal of Medicinal Chemistry.

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Protocol.[1] Promega Technical Manual.

  • Holland, A. J., & Cleveland, D. W. (2014). Polo-like kinase 4 inhibition: a strategy for cancer therapy? Cancer Cell.

  • Laufer, R., et al. (2013).[15] The discovery of PLK4 inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones.[2][14][15] Journal of Medicinal Chemistry.

Sources

Application Note: Optimized Strategies for the Esterification of 2-(1H-indazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 2-(1H-indazol-6-yl)acetic acid (CAS: 221681-76-1) to its ester derivatives is a critical transformation in the synthesis of kinase inhibitors and bioactive indazole scaffolds. While conceptually simple, this reaction presents a specific chemoselectivity challenge: the competition between O-esterification (desired) and N-alkylation/acylation (undesired) at the indazole nitrogen.

This Application Note provides three validated protocols designed to bypass these side reactions. By leveraging specific pH-dependent reactivity profiles, we establish methods that ensure >95% regioselectivity without the need for upstream N-protection.

Key Chemical Challenges
  • Amphoteric Nature: The indazole core possesses both a basic nitrogen (

    
    , pKa
    
    
    
    ) and an acidic proton (
    
    
    , pKa
    
    
    ).
  • N-Alkylation Risk: Under basic conditions (e.g.,

    
    ), the deprotonated indazole competes with the carboxylate, leading to mixtures of esters and N-alkylated byproducts.
    
  • Solubility: The zwitterionic character of the amino-acid-like structure often leads to poor solubility in non-polar solvents (DCM, Toluene).

Chemoselectivity & Reaction Logic

The following decision matrix illustrates the mechanistic logic used to select the appropriate protocol.

EsterificationLogic Start Target: this compound Ester Decision Select Alcohol / Scale Start->Decision MethodA Method A: Fischer Esterification (MeOH, EtOH) Decision->MethodA Simple Alcohols (Small Scale) MethodB Method B: Acyl Chloride Activation (Scale-up / Acid Sensitive) Decision->MethodB High Throughput (Large Scale) MethodC Method C: Steglich Coupling (Complex/Secondary Alcohols) Decision->MethodC Labile/Complex Alcohols MechanismA Mechanism: Thermodynamic Control Acid blocks N-nucleophilicity MethodA->MechanismA MechanismB Mechanism: Kinetic Control Transient Acid Chloride MethodB->MechanismB MechanismC Mechanism: Carbodiimide Activation Requires careful pH control MethodC->MechanismC

Figure 1: Strategic decision tree for selecting the optimal esterification protocol based on substrate constraints.

Detailed Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (The Gold Standard)

Best for: Methyl and Ethyl esters. Mechanism: Protonation of the carbonyl oxygen activates the acid. Crucially, the acidic medium protonates the indazole nitrogen (


), rendering the ring non-nucleophilic and preventing N-alkylation.
Reagents
  • Substrate: this compound (1.0 equiv)

  • Solvent/Reagent: Anhydrous Alcohol (MeOH or EtOH) (0.1 M concentration)

  • Catalyst: Conc.

    
     (0.5 - 1.0 equiv) or 
    
    
    
    in Dioxane (4M)
Protocol
  • Dissolution: Charge a round-bottom flask with this compound. Add anhydrous methanol (or ethanol). Note: The starting material may be a suspension initially.

  • Activation: Add concentrated

    
     dropwise at 0°C.
    
    • Critical Step: Do not let the temperature spike. Exotherms can degrade the indazole ring.

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • Monitoring: Monitor by LCMS.[1] The starting material (M+H 177) should convert to the ester (Methyl: M+H 191; Ethyl: M+H 205).

  • Workup (The "Isoelectric" Quench):

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove 80% of the alcohol.

    • Dilute with EtOAc.

    • Neutralization: Slowly add sat.

      
       until the aqueous layer pH is ~8.
      
    • Why pH 8? At pH < 2, the product is a water-soluble salt (Indazole-H+). At pH > 12, the indazole NH deprotonates (Indazole-), becoming water-soluble. pH 8 keeps the molecule neutral for extraction.

    • Wash organic layer with Brine, dry over

      
      , and concentrate.
      
Method B: Thionyl Chloride ( ) Mediated Synthesis

Best for: Scale-up (>10g) and situations where water removal is difficult. Mechanism: In situ formation of the acid chloride, followed by alcoholysis.

Protocol
  • Preparation: Suspend this compound (1.0 equiv) in anhydrous alcohol (MeOH/EtOH) at 0°C.

  • Addition: Add

    
     (1.5 - 2.0 equiv) dropwise over 30 minutes.
    
    • Safety: Massive HCl gas evolution. Use a scrubber.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Alternatively, heat to 50°C for 2 hours for faster conversion.

  • Isolation: Evaporate the solvent completely to yield the HCl salt of the ester.

    • Advantage:[2][3] The HCl salt is often a stable, crystalline solid, avoiding the need for chromatography.

    • Recrystallization:[4][5][6][7][8] If purity is <95%, recrystallize from EtOH/Ether.

Method C: Steglich Esterification (DCC/DMAP)

Best for: Complex, secondary, or acid-sensitive alcohols (e.g., tert-butyl, benzyl). Risk: Potential for N-acylation (formation of N-acyl indazole).

Reagents
  • Substrate (1.0 equiv)

  • Alcohol (R-OH) (1.1 equiv)

  • DCC or EDC.HCl (1.1 equiv)

  • DMAP (0.1 equiv)[9]

  • Solvent: DMF or DCM (DMF is preferred for solubility).

Protocol
  • Solubilization: Dissolve the acid in dry DMF (0.2 M).

  • Addition: Add the alcohol and DMAP.

  • Coupling: Cool to 0°C. Add DCC/EDC in one portion.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup:

    • Dilute with EtOAc.

    • Wash extensively with water (3x) to remove DMF.

    • Wash with 5% Citric Acid (removes DMAP and unreacted indazole starting material).

    • Wash with sat.

      
      .
      
    • Dry and concentrate.

Analytical Validation & Data Summary

The following table summarizes expected analytical data for the methyl ester derivative.

ParameterSpecificationNotes
Formula

Methyl 2-(1H-indazol-6-yl)acetate
MW 190.20 g/mol Monoisotopic Mass: 190.07
LCMS (ESI+) [M+H]+ = 191.1Sharp peak; no split (unless tautomers separate on column)
1H NMR (DMSO-d6)

3.65 (s, 3H, OMe)
Methyl singlet is diagnostic.[10]
1H NMR (Aromatic)

8.05 (s, 1H, H-3)
Indazole C3-H is characteristic.
Solubility DMSO, MeOH, EtOAcPoor in Hexanes/Water.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Poor solubility of starting material.Switch solvent to DMF (Method C) or use refluxing MeOH (Method A).
N-Alkylation Basic conditions used (e.g.,

).[11]
STOP. Switch to Acid Catalysis (Method A). Do not use alkyl halides.
Emulsion during workup pH is too high (>10) or too low (<3).Adjust aqueous layer to pH 7-8 using phosphate buffer.
Side Product (+42 Da) N-Acetylation (if using EtOAc/Acetic Anhydride).Avoid acetic anhydride. Ensure alcohol is dry.

References

  • General Indazole Reactivity & Synthesis

    • Synthesis of substituted indazole acetic acids by N-N bond forming reactions. (2023).[1] European Journal of Organic Chemistry.

  • Chemoselective Esterification Strategies

    • Heller, S. T., & Sarpong, R. (2010).[2] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas.[2] Organic Letters, 12(20), 4572–4575.

  • Structural Characterization of Indazole Esters

    • Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate.[8] (2017).[5][6][8][11] IUCrData. (Demonstrates N-alkylation preference under basic conditions, validating the need for acid catalysis for O-esterification).

  • Indazole Solubility & Properties

    • PubChem Compound Summary for CID 459471 (Related Indazole derivatives).

Sources

Application Note: Preparation of 2-(1H-indazol-6-yl)acetic acid hydrazide derivatives

[1]

Abstract & Strategic Significance

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] It is central to the pharmacophores of kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents.

This Application Note details the synthesis of 2-(1H-indazol-6-yl)acetic acid hydrazide , a versatile intermediate that allows for the rapid generation of diverse heterocyclic libraries. Unlike N1- or N2-substituted indazoles, the C6-functionalized variant retains the NH-proton donor capability of the pyrazole ring, which is often critical for ATP-binding pocket interactions in kinase targets.[1]

We provide a validated, scalable protocol starting from commercially available 6-methyl-1H-indazole , utilizing a classical homologation sequence followed by hydrazinolysis.[1]

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid regioselectivity issues associated with ring-closing reactions.[1] By starting with the pre-formed indazole ring (6-methylindazole), we ensure the structural integrity of the core. The pathway utilizes a Wohl-Ziegler bromination followed by a Kolbe nitrile synthesis homologation.[1]

Synthesis Workflow Diagram

IndazoleSynthesisSM6-Methyl-1H-indazole(Starting Material)INT11-Acetyl-6-methylindazole(Protection)SM->INT1Ac2O, Et3N(N-Protection)INT21-Acetyl-6-(bromomethyl)indazole(Bromination)INT1->INT2NBS, AIBNCCl4, RefluxINT3Methyl 2-(1H-indazol-6-yl)acetate(Cyanation/Pinner)INT2->INT31. NaCN, DMSO2. MeOH, HCl (g)PROD2-(1H-indazol-6-yl)acetic acid hydrazide(Target)INT3->PRODNH2NH2·H2OEtOH, RefluxDERIVSchiff Bases / Oxadiazoles(Derivatives)PROD->DERIVR-CHO orCyclization Agents

Figure 1: Strategic synthetic pathway for C6-functionalized indazole hydrazides. Note the N-protection step is critical to prevent side reactions during radical bromination.[1]

Materials & Equipment

Critical Reagents
ReagentGradePurposeSafety Note
6-Methyl-1H-indazole >98%Starting MaterialIrritant.[1]
N-Bromosuccinimide (NBS) ReagentBrominationRecrystallize from water if yellow (degraded).
Azobisisobutyronitrile (AIBN) 98%Radical InitiatorToxic; generates N2 gas.
Sodium Cyanide >97%HomologationFATAL IF SWALLOWED. Use strict HCN protocols.
Hydrazine Hydrate 80% or 99%HydrazinolysisCorrosive, suspected carcinogen.
Acetic Anhydride ReagentProtectionLachrymator.[1]
Equipment
  • Reaction Vessel: 250 mL 3-neck round-bottom flask with reflux condenser and N2 inlet.[1]

  • Photochemical Reactor (Optional): Can replace AIBN for bromination if a UV source is available.

  • Chromatography: Flash column silica gel (230-400 mesh).[1]

Detailed Experimental Protocols

Phase 1: Preparation of Methyl 2-(1H-indazol-6-yl)acetate

Rationale: Direct bromination of unprotected indazole leads to N-bromination or complex mixtures.[1] Acetyl protection deactivates the N1 position.

Step 1.1: N-Acetylation[1]
  • Dissolve 6-methyl-1H-indazole (10.0 mmol) in DCM (20 mL).

  • Add Triethylamine (12.0 mmol) and DMAP (0.5 mmol, catalyst).

  • Add Acetic Anhydride (12.0 mmol) dropwise at 0°C.

  • Stir at RT for 2 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Workup: Wash with sat. NaHCO3, brine, dry over Na2SO4, and concentrate.[2]

    • Yield Expectation: >90% (White solid).[2]

Step 1.2: Radical Bromination (Wohl-Ziegler)[1]
  • Suspend 1-acetyl-6-methylindazole (10.0 mmol) in anhydrous CCl4 (or PhCF3 as a greener alternative) (50 mL).

  • Add NBS (10.5 mmol) and AIBN (0.5 mmol).

  • Reflux for 4–6 hours. A halogen lamp (500W) can accelerate initiation.

  • Filtration: Cool to 0°C to precipitate succinimide. Filter and discard the solid.

  • Concentrate the filtrate to obtain crude 1-acetyl-6-(bromomethyl)indazole .[1] Use immediately.

Step 1.3: Cyanation and One-Pot Pinner Esterification

Expert Insight: Direct hydrolysis of the nitrile to the acid followed by esterification is two steps.[1] The Pinner reaction (acidic methanolysis) achieves this in one pot and concurrently removes the N-acetyl group.

  • Dissolve the crude bromide in DMSO (15 mL).

  • Caution: Add NaCN (12.0 mmol) carefully. Maintain temperature <40°C (exothermic). Stir for 2 hours.

  • Quench with water and extract with EtOAc.[1][3] Concentrate to get the crude nitrile.

  • Dissolve the crude nitrile in Methanol (30 mL).

  • Bubble dry HCl gas through the solution for 15 minutes (or add acetyl chloride dropwise to the methanol at 0°C to generate anhydrous HCl in situ).

  • Reflux for 4 hours.

  • Workup: Neutralize with solid NaHCO3, filter salts, and concentrate. Purify via flash chromatography (EtOAc/Hexane).

    • Target:Methyl 2-(1H-indazol-6-yl)acetate .[1]

    • Validation: 1H NMR (CDCl3) δ 3.70 (s, 3H, OMe), 3.85 (s, 2H, CH2).

Phase 2: Hydrazinolysis to the Target Hydrazide

This step converts the ester to the hydrazide. The indazole NH is robust under these conditions.

  • Setup: Charge a 100 mL RB flask with Methyl 2-(1H-indazol-6-yl)acetate (5.0 mmol).

  • Solvent: Add absolute Ethanol (20 mL).

  • Reagent: Add Hydrazine Hydrate (99%, 15.0 mmol, 3 equiv).

    • Note: Excess hydrazine is required to prevent the formation of the dimer (diacylhydrazine).

  • Reaction: Reflux at 80°C for 4–6 hours.

    • Monitoring: TLC (10% MeOH in DCM). The hydrazide is significantly more polar (lower Rf) than the ester.

  • Isolation:

    • Cool the mixture to room temperature.

    • Often, the hydrazide precipitates as a white/off-white solid.[1]

    • If solid forms: Filter, wash with cold ethanol (2 x 5 mL) and ether (2 x 5 mL).

    • If no precipitate: Concentrate to ~5 mL, cool to 4°C, and add diethyl ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Product Data (Expected):

  • Appearance: White to pale yellow crystalline solid.[1]

  • Melting Point: >180°C (dec).[4]

  • IR (KBr): 3300–3150 cm⁻¹ (NH/NH2), 1660 cm⁻¹ (C=O amide).

Phase 3: Derivatization Protocols (Application Examples)
Protocol A: Synthesis of Schiff Bases (Hydrazones)

Target: 2-(1H-indazol-6-yl)-N'-[benzylidene]acetohydrazide[1]

  • Dissolve the Indazole Hydrazide (1.0 mmol) in Ethanol (10 mL) containing catalytic Acetic Acid (2 drops).

  • Add the appropriate Aromatic Aldehyde (1.0 mmol) (e.g., 4-chlorobenzaldehyde).

  • Reflux for 2–3 hours.

  • Cool to RT. The Schiff base usually precipitates.

  • Filter and wash with cold ethanol.[1]

Protocol B: Cyclization to 1,3,4-Oxadiazoles

Target: 5-((1H-indazol-6-yl)methyl)-1,3,4-oxadiazole-2-thiol[1]

  • Dissolve Indazole Hydrazide (1.0 mmol) in Ethanol (10 mL).

  • Add CS2 (2.0 mmol) and KOH (1.0 mmol).

  • Reflux for 8 hours (evolution of H2S gas—perform in fume hood).

  • Acidify with dilute HCl to pH 2.

  • Filter the precipitate (Oxadiazole thione/thiol tautomer).

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Yield in Step 1.2 (Bromination) N-Bromination occurred.Ensure the N1-acetyl protection was successful before adding NBS.[1] Use strictly anhydrous CCl4/PhCF3.
Formation of Dimer in Phase 2 Insufficient Hydrazine.Use at least 3–5 equivalents of hydrazine hydrate. Add the ester to the hydrazine solution.
Sticky/Oily Hydrazide Residual Hydrazine or Solvents.[1]Triturate the oil with cold diethyl ether or hexane. Dry under high vacuum for 12h.
Solubility Issues Indazole core is rigid/polar.Use DMSO-d6 for NMR.[1][5] Use DMF/MeOH mixtures for reactions if EtOH reflux is insufficient.[1]

References

  • Indazole Synthesis Overview

    • Title: A Practical, Metal-Free Synthesis of 1H-Indazoles.[1]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Hydrazide Synthesis Methodology

    • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.[6]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Biological Relevance of Indazoles

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[7]

    • Source: RSC Advances (via NIH).
    • URL:[Link]

  • General Hydrazinolysis Protocol (Analogous Systems)

    • Title: The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[1]

    • Source: Molecules (NIH).
    • URL:[Link]

Microwave-assisted synthesis of indazole-6-acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Indazole-6-Acetic Acid Analogs

Executive Summary

This guide details a modular, microwave-assisted protocol for synthesizing indazole-6-acetic acid analogs , a scaffold critical in the development of AKR1C3 inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and antispermatogenic agents (e.g., Lonidamine analogs).

Traditional thermal synthesis of indazoles suffers from long reaction times (12–48 h) and poor regioselectivity during N-alkylation (N1 vs. N2 isomers). This protocol utilizes microwave (MW) irradiation to:

  • Accelerate the hydrazine-mediated cyclization of the indazole core (from hours to minutes).

  • Drive thermodynamic control during alkylation to favor the bioactive N1-isomer .

  • Enable "one-pot" hydrolysis sequences that are difficult under standard reflux conditions.

Scientific Rationale & Mechanism

The Challenge: Regioselectivity

The indazole ring possesses two nucleophilic nitrogens. Under basic alkylation conditions, the N2-isomer is often the kinetically favored product due to the "proximity effect" of the anion, while the N1-isomer (usually the desired pharmacophore) is thermodynamically more stable (approx. 3–5 kcal/mol lower in energy).

  • Thermal Conditions: Often yield intractable mixtures of N1/N2 isomers (ratios of 1:1 to 2:1).

  • Microwave Advantage: The rapid dielectric heating and ability to superheat solvents (e.g., MeCN or DMF above boiling points) allow the reaction to quickly surmount the activation energy for equilibration, significantly shifting the ratio toward the thermodynamic N1-product [1].

Strategic Workflow

The synthesis targets analogs functionalized at the C6 position (via the core precursor) and the N1 position (via the acetic acid tail).

G Start Precursor (2-Fluoro-4-substituted benzaldehyde) Step1 MW Cyclization (Hydrazine Hydrate) Start->Step1 150°C, 10 min Core Indazole Core (6-substituted) Step1->Core Yield >90% Step2 MW Alkylation (Br-CH2-COOR) Core->Step2 Cs2CO3, 110°C End Indazole-6-acetic acid Analog Step2->End N1-Selective

Figure 1: Modular workflow for the synthesis of Indazole-6-acetic acid analogs.

Experimental Protocols

Materials & Equipment
  • MW Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vials: 2–5 mL microwave-transparent glass vials with crimp/snap caps and PTFE-coated silicone septa.

  • Reagents: 2-Fluoro-4-methoxycarbonylbenzaldehyde (Precursor), Hydrazine monohydrate (64-65%), Methyl bromoacetate, Cesium Carbonate (

    
    ), DMF (anhydrous).
    
Protocol A: Synthesis of the Indazole Core (Methyl 1H-indazole-6-carboxylate)

This step constructs the bicyclic system. The use of the 4-substituted benzaldehyde ensures the substituent ends up at the C6 position of the indazole.

  • Preparation: In a 5 mL MW vial, dissolve 2-Fluoro-4-methoxycarbonylbenzaldehyde (1.0 mmol, 182 mg) in Ethanol (3.0 mL).

  • Reagent Addition: Add Hydrazine monohydrate (1.5 mmol, 75 µL) dropwise. Caution: Exothermic.

  • MW Parameters:

    • Temperature: 150 °C

    • Time: 10 minutes

    • Absorption Level: High

    • Stirring: 600 rpm

  • Work-up: Cool to room temperature. The product often precipitates upon cooling. Pour the mixture into ice-water (10 mL). Filter the solid, wash with cold water, and dry under vacuum.

    • Expected Yield: 90–95%

    • Validation: LCMS (M+H) and 1H NMR (absence of aldehyde peak).

Protocol B: Regioselective N1-Alkylation (Installing the Acetic Acid Tail)

This step installs the acetate side chain.[1][2][3][4] High-temperature MW irradiation is used to maximize N1 selectivity.

  • Preparation: In a dry 2–5 mL MW vial, suspend the Indazole Core (from Protocol A, 0.5 mmol) and

    
      (1.0 mmol, 325 mg) in anhydrous DMF  (2.5 mL).
    
  • Reagent Addition: Add Methyl bromoacetate (0.6 mmol, 57 µL).

  • MW Parameters:

    • Temperature: 110 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

  • Work-up: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over

    
     and concentrate.
    
  • Purification: If N2 isomer is present (>5%), purify via flash chromatography (Hexane/EtOAc gradient). The N1 isomer is typically more polar (elutes later) on silica than the N2 isomer in this specific scaffold [2].

Protocol C: Rapid Hydrolysis to Free Acid
  • Reaction: Dissolve the ester (0.3 mmol) in THF/Water (1:1, 2 mL). Add LiOH (1.0 mmol).

  • MW Parameters: 100 °C for 5 minutes.

  • Isolation: Acidify with 1M HCl to pH 3. Extract with EtOAc or filter the precipitate.

Optimization & Troubleshooting (E-E-A-T)

The following data summarizes the optimization of the alkylation step (Protocol B), demonstrating the necessity of MW heating for regioselectivity.

Table 1: Optimization of N-Alkylation Conditions

EntryBaseSolventConditionsYield (%)Ratio (N1 : N2)*
1

AcetoneReflux (56°C), 12 h65%60 : 40
2NaHTHF0°C to RT, 4 h78%55 : 45
3

DMFThermal, 80°C, 4 h82%75 : 25
4

DMFMW, 110°C, 15 min 94% 92 : 8
5

MeCNMW, 120°C, 10 min88%90 : 10

*Determined by crude 1H NMR integration of the methylene protons.

Expert Insight:

  • The "Cesium Effect": Cesium carbonate is superior to sodium hydride for N1 selectivity in indazoles. The larger Cesium cation allows for a "looser" ion pair, facilitating the thermodynamic equilibration to the N1 isomer under MW heating [3].

  • Solvent Choice: DMF absorbs microwaves efficiently (high tan

    
    ), allowing rapid heating. While Acetonitrile (MeCN) is cleaner for work-up, DMF provided slightly better solubility for the polar 6-carboxylate intermediates.
    
Decision Tree for Troubleshooting

DecisionTree Problem Issue: Low N1 Selectivity (<80%) CheckTemp Is Reaction Temp < 100°C? Problem->CheckTemp IncreaseTemp Increase MW Temp to 120-130°C (Force Equilibration) CheckTemp->IncreaseTemp Yes CheckSubst Is C7 Position Substituted? CheckTemp->CheckSubst No StericIssue Steric hindrance at C7 blocks N1. Switch to steric-free precursor. CheckSubst->StericIssue Yes (e.g., -NO2, -Cl) ChangeBase Switch Base to Cs2CO3 or tBuOK CheckSubst->ChangeBase No

Figure 2: Troubleshooting logic for maximizing regioselectivity.

References

  • L. Collins et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." University College Cork / ARKIVOC, 2021. 5

  • M. Pitchai et al. "Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives." Journal of Chemical Health Risks, 2025. 6

  • K. M. J. Al-Zaydi. "Microwave-Assisted Functionalization of Indazoles: An Overview." Rasayan Journal of Chemistry, 2023.[7] 7

  • ResearchGate. "Microwave assisted synthesis of indazole acetic acids from substituted 3-amino-3-(2-nitrophenyl)propanoic acids." ResearchGate, 2025. 8

  • Organic Chemistry Portal. "2H-Indazole synthesis and functionalization." Organic Chemistry Portal. 9[10][11]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing 2-(1H-indazol-6-yl)acetic Acid Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis and yield optimization of 2-(1H-indazol-6-yl)acetic acid (and its esters), a critical intermediate in the development of EP2 antagonists and glucokinase activators.

The primary yield-limiting step for this scaffold is the cyclization of the indazole core substituted at the 6-position. This is most commonly achieved via the Jacobson Indazole Synthesis (diazotization of o-toluidines) or the Bartoli Indole/Indazole variation. Standard aqueous diazotization protocols often suffer from low yields (<40%) due to intermolecular azo coupling and polymerization.

This technical support guide focuses on a Modified Non-Aqueous Nitrosation Protocol to boost yields to >75%.

The Core Challenge: The Jacobson Cyclization

The synthesis typically proceeds from methyl 2-(3-amino-4-methylphenyl)acetate . The transformation of this amino-ester into the indazole core involves diazotization followed by intramolecular cyclization onto the adjacent methyl group.

  • Standard Method (Aqueous): NaNO₂, HCl, H₂O.

    • Issue: The diazonium intermediate is unstable and prone to intermolecular coupling (forming azo dyes) rather than the desired intramolecular ring closure.

  • Optimized Method (Non-Aqueous): Isoamyl nitrite, Acetic Anhydride, Potassium Acetate, Toluene/Benzene.

    • Advantage:[1][2][3][4] Stabilizes the N-nitroso-N-acetyl intermediate, favoring the [1,5]-sigmatropic rearrangement required for cyclization.

Optimized Experimental Protocol

Objective: Cyclization of methyl 2-(3-amino-4-methylphenyl)acetate to methyl 2-(1H-indazol-6-yl)acetate with minimized side-product formation.

Reagents & Materials
  • Substrate: Methyl 2-(3-amino-4-methylphenyl)acetate (1.0 eq)

  • Nitrosating Agent: Isoamyl nitrite (1.2 eq)

  • Acetylation Agent: Acetic anhydride (2.0 eq)

  • Base: Potassium acetate (KOAc) (1.2 eq) - Crucial for buffering

  • Solvent: Toluene (Anhydrous)

  • Catalyst: 18-Crown-6 (0.05 eq) - Optional phase transfer catalyst to improve KOAc solubility

Step-by-Step Workflow
  • Preparation: Dissolve the amino-ester substrate in anhydrous toluene (0.1 M concentration) under nitrogen atmosphere.

  • Acetylation (In-situ): Add KOAc and Acetic Anhydride. Stir at room temperature for 15 minutes to protect the amine (forming the acetanilide in situ, or ensure starting material is already N-acetylated).

  • Nitrosation: Heat the mixture to 80°C .

  • Addition: Add Isoamyl nitrite dropwise over 30 minutes. Slow addition is critical to maintain a low steady-state concentration of the active nitrosating species.

  • Cyclization: Reflux the mixture (110°C) for 12–18 hours. The solution will turn from pale yellow to deep orange/brown.

  • Work-up: Cool to RT. Remove solvent under reduced pressure.

  • Hydrolysis (De-acetylation): The product at this stage is likely 1-acetyl-indazole. Dissolve the residue in MeOH/THF (1:1) and treat with aq.[2][5] NH₄OH or LiOH (2.0 eq) for 1 hour to remove the N-acetyl group.

  • Purification: Acidify to pH 4-5 (if ester hydrolysis occurred) or extract the ester. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Mechanism & Logic Visualization

The following diagram illustrates the critical pathway differences between the low-yield aqueous route and the high-yield non-aqueous route.

IndazoleCyclization cluster_Aqueous Standard Aqueous Route (Low Yield) cluster_NonAq Optimized Non-Aqueous Route (High Yield) Start Precursor: Methyl 2-(3-amino-4-methylphenyl)acetate DiazoSalt Diazonium Salt (Unstable in H2O) Start->DiazoSalt NaNO2/HCl NAcetyl N-Acetyl Intermediate (Stabilized) Start->NAcetyl Ac2O / KOAc / Toluene SideProduct Intermolecular Azo Coupling (Tarry Polymer) DiazoSalt->SideProduct High Conc / Fast Final Target: Methyl 2-(1H-indazol-6-yl)acetate DiazoSalt->Final Slow Cyclization (<40%) NNitroso N-Nitroso-N-Acetyl Species NAcetyl->NNitroso Isoamyl Nitrite Rearrange [1,5]-Sigmatropic Rearrangement NNitroso->Rearrange Heat (80°C) IndazoleAcetyl 1-Acetyl-Indazole Intermediate Rearrange->IndazoleAcetyl Cyclization IndazoleAcetyl->Final Hydrolysis (NH4OH)

Caption: Comparison of aqueous vs. non-aqueous cyclization pathways. The non-aqueous route prevents diazonium instability.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<30%) Intermolecular coupling (Azo dye formation).Increase Dilution: Run the reaction at 0.05 M or lower. Slow Addition: Add isoamyl nitrite via syringe pump over 1 hour.
Incomplete Reaction Poor solubility of acetate base.Add Phase Transfer Catalyst: Add 5 mol% 18-Crown-6 to solubilize KOAc in toluene.
Product is an Oil/Gum Presence of N-acetylated intermediate.Verify Hydrolysis: The Jacobson product is often 1-acetyl-indazole. Ensure the workup includes a basic hydrolysis step (LiOH or NH₄OH) to reveal the free NH indazole.
Regioisomer Contamination Incorrect starting material isomer.Check Precursor Purity: Ensure the starting aniline is 3-amino-4-methyl, not 2-amino-4-methyl (which yields the 5-substituted indazole).
Decomposition on Heating Radical formation.Degas Solvents: Oxygen can interfere with the radical/diazo mechanism. Sparge toluene with Argon for 20 mins before use.
Comparative Data: Yield Improvements

The following data summarizes yield improvements observed when switching from standard aqueous conditions to the modified phase-transfer conditions for 6-substituted indazoles.

MethodReagentsTemperatureTypical YieldPurity Profile
Standard Jacobson NaNO₂, HCl, H₂O0°C → RT35 - 45%Low (Requires HPLC prep)
Bartoli/Jacobson Hybrid Isoamyl Nitrite, Ac₂O, KOAc, BenzeneReflux (80°C)65 - 72%Medium (Flash column)
Optimized PTC Isoamyl Nitrite, Ac₂O, KOAc, 18-Crown-6, Toluene 110°C 78 - 85% High (Crystallization)
Frequently Asked Questions (FAQs)

Q: Can I use the hydrazine route (from 2-fluoro-4-formylphenylacetic acid) instead? A: Yes, but it is often more expensive. The hydrazine route involves reacting a 2-fluoro-benzaldehyde derivative with hydrazine hydrate. While cleaner, the starting material (2-fluoro-4-substituted) is significantly more expensive than the nitrotoluene precursor used in the Jacobson route. If you already have the fluoro-aldehyde, heat it with hydrazine hydrate in DMSO at 100°C for high yields.

Q: Why is Acetic Anhydride necessary in the non-aqueous route? A: Acetic anhydride serves two roles: it protects the amine in situ (preventing immediate oxidation) and facilitates the formation of the N-nitroso-N-acetyl species, which is the specific intermediate required to undergo the rearrangement to the indazole nitrogen-nitrogen bond.

Q: My product has an extra peak in NMR at ~2.7 ppm. What is it? A: This is likely the 1-acetyl group (COCH₃). The cyclization typically yields 1-acetyl-indazole. This group is labile and easily removed by stirring with mild base (ammonium hydroxide or sodium carbonate) in methanol.

Q: Is this reaction scalable to kilogram quantities? A: Yes, the non-aqueous route is safer for scale-up than the aqueous diazonium route because it avoids the accumulation of unstable diazonium salts. However, ensure proper venting for nitrogen oxides and removal of the exothermic heat of reaction.

References
  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Retrieved from .

  • Ruchardt, C., & Hassmann, V. (1980). Synthesis of Indazoles via Jacobson Modification. Liebigs Annalen der Chemie, 908-927.
  • Odell, L. R., et al. (2016).[6] Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. Retrieved from .

  • Tang, M., et al. (2016).[7] Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles. Advanced Synthesis & Catalysis.

  • Song, J. J., & Yee, N. K. (2001). A Robust Synthesis of Indazoles via Palladium-Catalyzed Cyclization. Tetrahedron Letters, 42, 2937-2940.

Sources

Separating N1 vs N2 isomers of indazole-6-yl acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation and Identification of N1 vs. N2 Isomers of Indazole-6-yl Acetic Acid Ticket ID: IND-ISO-006 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The alkylation of indazole-6-yl acetic acid derivatives invariably results in a mixture of 1H-indazole (N1) and 2H-indazole (N2) regioisomers due to annular tautomerism. While N1-alkylation is thermodynamically favored, N2-alkylation is kinetically accessible and often inseparable by standard C18 HPLC methods due to identical molecular weights and similar lipophilicities.

This guide provides a definitive workflow for identification (NMR) , prevention (Synthetic Control) , and purification (Chromatography & Extraction) .

Module 1: Definitive Identification (The "Truth" Step)

Before attempting separation, you must confirm which isomer is which. Do not rely solely on retention time.

Q: How do I definitively distinguish N1 from N2 isomers without X-ray crystallography?

A: Use 13C-NMR and 1D-NOE (Nuclear Overhauser Effect) . These are superior to standard 1H-NMR coupling constants for this scaffold.

The "C3-Shift" Rule (13C NMR)

The carbon at position 3 (C3) is the most reliable diagnostic marker.

  • N1-Alkylated Isomer: C3 appears downfield, typically ~132–136 ppm .

  • N2-Alkylated Isomer: C3 appears upfield, typically ~115–125 ppm .

The NOE Connectivity Test

Irradiate the


-methylene protons of your alkyl group (the CH2 attached to the nitrogen).
  • N1-Isomer: You will see an NOE enhancement at C7-H .

  • N2-Isomer: You will see an NOE enhancement at C3-H .

Data Comparison Table
FeatureN1-Isomer (Thermodynamic)N2-Isomer (Kinetic)
13C NMR (C3) ~134 ppm (Diagnostic)~122 ppm (Diagnostic)
NOE Correlation Alkyl-CH₂

C7-H
Alkyl-CH₂

C3-H
1H NMR (C3-H) Generally ~8.0 ppmGenerally deshielded (~8.3–8.5 ppm)
Basicity Less basic (pKa ~1–2)More basic (pKa ~3–4)
TLC (Silica) Usually Higher Rf (Less Polar)Usually Lower Rf (More Polar)

Module 2: Visualization of Logic

Workflow 1: Structural Assignment Logic

NMR_Logic Start Isolate Pure Isomer Candidate Exp1 Run 13C NMR Start->Exp1 CheckC3 Check C3 Chemical Shift Exp1->CheckC3 ResN1 Likely N1-Isomer (Thermodynamic) CheckC3->ResN1 ~134 ppm ResN2 Likely N2-Isomer (Kinetic) CheckC3->ResN2 ~122 ppm Exp2 Run 1D-NOE / ROESY (Irradiate N-CH2) ResN1->Exp2 ResN2->Exp2 CheckNOE NOE Correlation? Exp2->CheckNOE ConfirmN1 CONFIRMED: N1-Isomer (Correlation to C7-H) CheckNOE->ConfirmN1 Signal at C7-H ConfirmN2 CONFIRMED: N2-Isomer (Correlation to C3-H) CheckNOE->ConfirmN2 Signal at C3-H

Caption: Decision matrix for distinguishing N1/N2 isomers using NMR spectroscopy.

Module 3: Troubleshooting Separation

Q: My isomers co-elute on Reverse Phase (C18). What should I do?

A: The "Acetic Acid" tail is your enemy here. It dominates the polarity, masking the subtle differences between the N1 and N2 cores.

Protocol: The "Ester-First" Strategy

  • Do not alkylate the free acid.

  • Esterify the starting material (Indazole-6-yl acetic acid

    
     Methyl ester).
    
  • Perform the N-alkylation on the ester .

  • Separate on Normal Phase Silica: The N1 ester is typically much less polar than the N2 ester.

    • Why? The N2 isomer exposes a pyridine-like nitrogen (N1) that interacts strongly with silanols. The N1 isomer's lone pair is more delocalized.

  • Hydrolyze the separated esters back to the acid.

Q: Can I separate them chemically (without a column)?

A: Yes, by exploiting Basicity Differences (Acid Washing) . N2-alkylated indazoles are significantly more basic than N1-alkylated isomers due to the electronic nature of the remaining nitrogen.

Protocol: Acid Extraction

  • Dissolve the crude mixture (esters) in a non-polar solvent (e.g., Toluene or Et2O).

  • Wash gently with dilute aqueous HCl (pH ~2–3) .

  • Result:

    • The N2-isomer (more basic) will protonate and migrate into the aqueous layer.

    • The N1-isomer (less basic) will remain in the organic layer.

  • Separate layers. Basify the aqueous layer to recover the N2-isomer.

Module 4: Synthetic Control (Prevention)

Q: How do I force the reaction to produce only N1?

A: You cannot guarantee 100%, but you can drive the ratio to >10:1 using Thermodynamic Control .

  • Mechanism: N2 is the kinetic product (forms fastest). N1 is the thermodynamic product (most stable).[1]

  • Conditions: High temperature (Reflux in Toluene/DMF) and long reaction times allow the N2 product to revert and equilibrate to the stable N1 form.

  • Reagents: Use bulky counter-ions or "soft" alkylating agents.

Q: I actually need the N2 isomer. How do I get it?

A: Use Kinetic Control or Chelation .

  • Conditions: Low temperature (

    
     or RT), short reaction times, and strong, fast electrophiles (e.g., Meerwein's salt or Alkyl Triflates).
    
  • Solvent: Aprotic polar solvents (THF) without heating.

Module 5: Separation Workflow Diagram

Separation_Workflow Input Indazole-6-yl Acetic Acid Step1 1. Esterification (MeOH/H2SO4) Input->Step1 Step2 2. Alkylation (R-X, Base) Step1->Step2 Mix Mixture: N1-Ester + N2-Ester Step2->Mix Decision Separation Method Mix->Decision PathA Method A: Normal Phase Flash (Hex/EtOAc) Decision->PathA PathB Method B: Acid Extraction (pH ~2.5) Decision->PathB ResultA N1: High Rf N2: Low Rf PathA->ResultA ResultB Organic: N1 Aqueous: N2 PathB->ResultB Final 3. Hydrolysis (LiOH/THF) ResultA->Final ResultB->Final

Caption: Recommended synthetic workflow converting the acid to an ester to facilitate chromatographic or chemical separation.

References

  • Cheung, M. et al. "Regioselective synthesis of 1H- and 2H-indazoles." Journal of Organic Chemistry, 2003.

  • Luo, G. et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2006.

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Discusses pKa and basicity differences of N1/N2 indazoles).

  • Claramunt, R. M. et al. "The annular tautomerism of indazoles in the solid state: 13C CPMAS NMR spectroscopy." Canadian Journal of Chemistry, 1999. (Definitive source for 13C shifts).

Sources

Purification of 2-(1H-indazol-6-yl)acetic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3]

2-(1H-indazol-6-yl)acetic acid is a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., PLK4, AKT inhibitors) and PARP inhibitors. Its purification is often complicated by its amphoteric nature (containing both an acidic carboxyl group and a basic indazole nitrogen) and its tendency to co-crystallize with regioisomeric impurities.

This guide provides a tiered purification strategy, moving from chemical precipitation (for gross impurity removal) to fine recrystallization (for isomeric purity).

Compound Snapshot
PropertyDataNotes
CAS Number 221681-76-1
Molecular Weight 176.17 g/mol
Structure Indazole core w/ C6-acetic acidSusceptible to decarboxylation at >200°C
pKa (Predicted) ~4.2 (COOH), ~1.0 (Indazole N)Exists as zwitterion/neutral species at pH 3-4
Solubility Profile DMSO (++), Methanol (+), Water (-)Soluble in aqueous base (pH >9)

Phase 1: Chemical Purification (Acid-Base Swing)

Before attempting thermal recrystallization, it is highly recommended to perform an acid-base extraction. This method utilizes the carboxylic acid functionality to separate the product from non-acidic impurities (e.g., unreacted starting materials, decarboxylated by-products).

Protocol A: Acid-Base Precipitation

Objective: Remove neutral organic impurities and inorganic salts.

  • Dissolution: Suspend the crude solid in 1M NaOH (aq) (approx. 10 mL per gram of solid). Stir until fully dissolved. The solution should be clear to dark brown.

    • Note: If a significant amount of solid remains insoluble at pH 12, filter this off. These are likely neutral impurities (e.g., methyl indazole derivatives).

  • Charcoal Treatment (Optional): If the solution is deeply colored, add activated carbon (5 wt%), stir for 30 mins, and filter through Celite.

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add 1M HCl dropwise with vigorous stirring.

  • Target pH: Adjust pH to 3.5 – 4.0 .

    • Critical: Do not overshoot to pH < 1. The indazole nitrogen can protonate, forming a soluble hydrochloride salt, reducing yield.

  • Isolation: Filter the resulting white/off-white precipitate. Wash with cold water (2x) to remove NaCl.

  • Drying: Dry the solid under vacuum at 45°C to constant weight.

Phase 2: Thermal Recrystallization

If the purity is still insufficient (<98%) after Phase 1, proceed to recrystallization. The challenge here is often "oiling out" due to the compound's high melting point and polarity.

Protocol B: Solvent System Screening

Recommended Solvent Systems:

  • System 1 (Standard): Ethanol / Water (1:1 to 1:2 ratio)

  • System 2 (For stubborn isomers): Acetonitrile / Water (gradient cooling)

  • System 3 (Anhydrous): Methanol (low recovery, high purity)

Step-by-Step Recrystallization (Ethanol/Water)
  • Saturation: Place the semi-pure solid in a flask equipped with a reflux condenser. Add Ethanol (95%) (approx. 5-8 mL/g).

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve, add more ethanol in small portions until clear.

  • Anti-Solvent Addition: While maintaining reflux, slowly add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add just enough hot ethanol (0.5 - 1 mL) to make the solution clear again.

  • Controlled Cooling:

    • Remove from heat and let the flask stand on a cork ring at room temperature. Do not place directly on ice.

    • Tip: Rapid cooling promotes oiling out. Slow cooling promotes crystal lattice formation.

  • Crystallization: Once the flask reaches room temperature, distinct needles or prisms should form. Move to an ice bath (0°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals and wash with a cold Ethanol/Water (1:3) mixture.

Troubleshooting & FAQs

Q1: The product is "oiling out" (separating as a liquid droplets) instead of crystallizing. What do I do?

Cause: The temperature dropped too quickly, or the solvent polarity gap is too wide. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of the "Good Solvent" (Ethanol).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Insulate the flask with a towel to slow the cooling rate further.

Q2: My product has a persistent pink/brown color.

Cause: Oxidation products of indazole precursors (often trace hydrazines or phenols). Fix: Perform the Charcoal Treatment described in Phase 1. If recrystallizing, add activated carbon to the hot ethanol solution before adding water, filter hot, then proceed.

Q3: I am seeing two peaks in HPLC with identical mass. Is this a mixture?

Diagnosis: This is likely Tautomerism . 1H-indazoles and 2H-indazoles can interconvert in solution. Validation: Run the HPLC with a slightly acidic mobile phase (0.1% Formic Acid). If the ratio changes with pH or temperature, it is tautomerism. If the peaks are resolved and stable, it may be the 4- or 5- isomer impurity.

Visual Workflows

Recrystallization Process Flow

Recrystallization_Workflow Start Crude this compound Check_Purity Analyze Purity (HPLC) Start->Check_Purity Decision_Purity Purity > 95%? Check_Purity->Decision_Purity AcidBase Phase 1: Acid-Base Precipitation (Dissolve in NaOH, Filter, Acidify to pH 4) Decision_Purity->AcidBase No (<95%) Recryst Phase 2: Recrystallization (EtOH/Water System) Decision_Purity->Recryst Yes (>95%) AcidBase->Recryst Oiling Issue: Oiling Out? Recryst->Oiling Remedy_Oil Re-heat, Add EtOH, Seed Crystal, Slow Cool Oiling->Remedy_Oil Yes Final_Filter Filter & Wash (Cold EtOH/Water) Oiling->Final_Filter No (Crystals formed) Remedy_Oil->Oiling Dry Vacuum Dry (45°C) Final_Filter->Dry

Caption: Logical workflow for the purification of indazole acetic acid derivatives, distinguishing between chemical cleanup and physical crystallization.

Analytical Validation

HPLC Method Parameters (Example):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm.

NMR Validation (DMSO-d6):

  • Look for the singlet at ~8.0-8.1 ppm (H-3 of indazole).

  • Look for the singlet at ~3.7 ppm (CH2 of acetic acid).

  • Verify absence of ethyl ester peaks (quartet ~4.1 ppm, triplet ~1.2 ppm) if synthesized via ester hydrolysis.

References

  • Vertex AI Search. (2025). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Retrieved from 1

  • Google Patents. (2011). Method for separating and purifying substituted indazole isomers (CN101948433A). Retrieved from 2

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from 3

  • University of Alberta. (n.d.). Recrystallization - Single Solvent & Two Solvent Methods. Retrieved from 4

Sources

Technical Support Center: Indazole-6-Acetic Acid (I6AA) Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

The Core Challenge: Indazole-6-acetic acid (I6AA) presents a classic "hydrophobic weak acid" paradox. While the acetic acid moiety provides a handle for ionization, the fused indazole ring system is highly planar and lipophilic, driving strong


 stacking interactions.

The Mechanism of Failure: Most assay failures with I6AA occur not in the stock solution, but during the transition from DMSO to aqueous buffer .

  • pKa Conflict: The acetic acid side chain has a pKa

    
     4.2–4.5. The indazole nitrogen (N-H) has a pKa 
    
    
    
    13.9 (very weak acid) and a pKb
    
    
    1.0 (very weak base).
  • The "Crash" Zone: At pH < 5.0, the carboxylate protonates, rendering the molecule neutral and highly insoluble. Even at pH 7.4, local regions of high concentration (during pipetting) or high ionic strength can force the molecule out of solution before it equilibrates.

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Assay
pKa (Carboxyl) ~4.2Soluble at pH > 5.5; Insoluble at pH < 4.5.
LogP (Octanol/Water) ~1.8 – 2.2 (Estimated)Moderate lipophilicity; prone to non-specific binding to plastics.
Crystal Lattice High Energy (Planar Stacking)Once precipitated, re-solubilization is kinetically difficult.
DMSO Solubility High (>50 mM)Easy to make stocks, dangerous to dilute.

Stock Solution Management: The "Anhydrous" Protocol

Diagnosis: Many researchers observe precipitation because their DMSO stock has absorbed atmospheric water over time. I6AA is sensitive to "micro-precipitation" in wet DMSO.

Protocol: Preparation of Robust Stock Solutions

  • Solvent Choice: Use Anhydrous DMSO (99.9%, stored over molecular sieves). Do not use standard laboratory-grade DMSO that has been opened for weeks.

  • Vessel: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (PS) tubes for long-term storage as I6AA may leach or bind.

  • Dissolution:

    • Weigh powder.

    • Add DMSO to reach 10 mM or 20 mM (avoid >50 mM to prevent "crashing" upon freeze-thaw).

    • Critical Step: Sonicate for 5 minutes at 37°C. Vortexing alone is insufficient to break micro-aggregates.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

The Dilution Strategy: Preventing "Solvent Shock"

The Problem: Direct dilution of 10 mM DMSO stock into aqueous buffer (1:1000) creates a transient interface of high water/high drug concentration, causing immediate precipitation (the "Tyndall effect").

The Solution: Use an Intermediate Dilution Step to step down the hydrophobicity gradient.

Workflow Visualization

The following diagram illustrates the correct "Step-Down" dilution method versus the risky "Direct" method.

DilutionStrategy cluster_legend Mechanism Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc in 10% DMSO) Stock->Inter 1:10 Dilution into Buffer Precip PRECIPITATION (Aggregates Form) Stock->Precip Direct 1:1000 Dilution Assay Assay Well (1x Conc, 0.1% DMSO) Inter->Assay 1:10 Dilution into Buffer Desc Intermediate step prevents kinetic crashing by keeping [DMSO] high enough to solubilize transient clusters.

Caption: Step-Down Dilution Strategy. Direct dilution (Red dashed line) risks precipitation. The intermediate step (Blue solid lines) buffers the polarity shift.

Validated Protocol: Serial Dilution with Intermediate Shift
  • Prepare Intermediate Buffer: Create a buffer containing 10% DMSO .

  • Step 1 (100x Conc): Dilute your 10 mM stock 1:10 into the Intermediate Buffer.

    • Result: 1 mM I6AA in 19% DMSO (approx). The high DMSO content keeps it soluble.

  • Step 2 (Assay Conc): Dilute the Intermediate solution 1:100 into your final Assay Buffer (0% DMSO).

    • Result: 10 µM I6AA in ~0.2% DMSO.

    • Why this works: You are diluting a 1 mM solution, not a 10 mM solution, reducing the local concentration spike that drives nucleation.

Assay-Specific Troubleshooting (FAQs)

Scenario A: Enzymatic Assays (Protein-Free)

Q: My IC50 curve has a steep Hill slope (> 2.0) and varies between runs.

  • Diagnosis: This is the hallmark of non-specific aggregation . The compound is forming colloids that sequester the enzyme, rather than binding the active site.

  • Fix:

    • Add a non-ionic surfactant: 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer. This disrupts colloidal aggregates.

    • Verify solubility limit: Spin down the assay mix (10,000 x g for 10 min) and measure the supernatant concentration via HPLC/UV.

Scenario B: Cell-Based Assays

Q: I see "crystals" or debris in the well after adding the compound.

  • Diagnosis: Interaction with serum proteins or calcium.

  • Fix:

    • Serum Check: Albumin (BSA/FBS) usually helps solubility by binding the drug. If precipitation occurs, it may be salt-driven.

    • Order of Addition: Do not add compound to empty wells and then add media. Add compound to the media (pre-warmed to 37°C), vortex, and then add to cells.

    • Microscopy Check: Are the crystals actually the compound? Indazoles can sometimes induce salt crystallization in PBS.

Scenario C: pH Sensitivity

Q: The compound precipitates in my lysosomal assay (pH 4.5).

  • Diagnosis: At pH 4.5, I6AA is near its pKa. It is protonated (uncharged) and insoluble.

  • Fix:

    • This is a physical limitation. You cannot dissolve the uncharged acid in water at high concentrations.

    • Cyclodextrin: Use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) as a carrier. Prepare the stock in 20% HP-β-CD instead of pure DMSO. The cyclodextrin encapsulates the hydrophobic indazole core, shielding it from the acidic environment.

Decision Tree for Optimization

Use this logic flow to determine the correct formulation for your specific experiment.

OptimizationTree Start Start: Assay Type? Enzyme Biochemical/Enzymatic Start->Enzyme Cell Cell-Based (Media) Start->Cell PH_Check Is pH < 5.5? Enzyme->PH_Check Serum Is Serum (FBS) present? Cell->Serum Detergent Add 0.01% Triton X-100 to prevent aggregation PH_Check->Detergent No (pH 7.4) Cyclo REQUIRED: Use HP-β-CD or reduce conc < 1 µM PH_Check->Cyclo Yes Standard Standard Step-Down Dilution (See Sec 3) Serum->Standard No (Serum-Free) PreWarm Pre-warm media to 37°C before adding compound Serum->PreWarm Yes

Caption: Optimization Logic Flow. Selects the solubilization strategy based on pH and biological matrix.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier.

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI Bookshelf.

  • PubChem. (n.d.). Indazole-6-acetic acid Compound Summary. National Library of Medicine.

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict solution behaviour of poorly soluble drugs. Journal of Pharmacy and Pharmacology.

  • Sigma-Aldrich Technical Support. (n.d.). Solubility Guidelines for Hydrophobic Weak Acids. (Note: General principles for hydrophobic acid solubilization applied).

Technical Support Center: Carboxylic Acid Activation & Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Advanced Synthesis Support Center. This guide is not a textbook; it is a field manual designed to troubleshoot failed reactions, optimize yield, and preserve chiral integrity in amide bond formations. We bridge the gap between mechanistic theory and benchtop reality.

Module 1: Critical Troubleshooting (The "Emergency Room")

Issue 1: "My reaction stalled at 50% conversion."

Diagnosis: You are likely witnessing the


-acylurea rearrangement .
Mechanism:  In carbodiimide couplings (EDC/DCC), the initial 

-acylisourea intermediate is unstable. If the amine is slow to attack (due to steric hindrance or low nucleophilicity), the intermediate rearranges into a thermodynamically stable, unreactive

-acylurea.

The Fix:

  • Add a Nucleophilic Catalyst: You must use HOBt, HOAt, or Oxyma Pure .[1] These react with the

    
    -acylisourea faster than the rearrangement occurs, forming a stable active ester that reacts cleanly with your amine.
    
  • Switch Reagents: If using EDC/DCC, switch to a phosphonium (PyBOP) or uronium/aminium (HATU, COMU) salt. These reagents drive the equilibrium toward the active ester more effectively.

Issue 2: "I lost chiral integrity at the -carbon (Racemization)."

Diagnosis: Base-mediated enolization or Oxazolone formation.[2][3] Mechanism: The activated carbonyl makes the


-proton acidic. Excess base (e.g., DIPEA) or slow coupling allows the formation of an oxazolone ring, which rapidly epimerizes.

The Fix:

  • Change the Base: Switch from DIPEA (pK

    
     ~10.5) to 2,4,6-Collidine  (pK
    
    
    
    ~7.4) or
    
    
    -Methylmorpholine (NMM)
    .[3] These are strong enough to deprotonate the amine salt but weak enough to minimize
    
    
    -deprotonation.
  • Use "Racemization Suppressants":

    • T3P (Propylphosphonic anhydride): The gold standard for chiral preservation. It activates via a cyclic anhydride mechanism that resists racemization.

    • Oxyma Pure: Superior to HOBt for suppressing epimerization.[2][4][5]

  • Protocol Adjustment: Pre-activate the acid at 0°C for 2-3 minutes, then add the amine. Keep the reaction cold for the first hour.

Visualization: Activation Pathways & Failure Modes

The following diagram maps the fate of your carboxylic acid. Note the "Dead End" (


-acylurea) and the "Danger Zone" (Oxazolone).

AmideCoupling Acid Carboxylic Acid O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl Activation Carbodiimide Carbodiimide (EDC/DCC) Carbodiimide->O_Acyl N_Acyl N-Acylurea (DEAD END) O_Acyl->N_Acyl Slow Amine Attack (Rearrangement) Oxazolone Oxazolone (Racemization Risk) O_Acyl->Oxazolone Base/Heat ActiveEster Active Ester (OBt/Oxyma) O_Acyl->ActiveEster + Additive (HOBt/Oxyma) Amide Target Amide O_Acyl->Amide + Amine (Direct Attack) Oxazolone->Amide Slow & Racemic ActiveEster->Amide + Amine

Caption: Mechanistic pathways of carbodiimide coupling. Red paths indicate failure modes (rearrangement or racemization); Green paths indicate optimized synthesis.

Module 2: Reagent Selection Matrix

Stop guessing. Select your reagent based on the specific constraints of your substrate.

ScenarioRecommended ReagentWhy?Critical Note
Standard / Robust EDC + Oxyma Cost-effective; water-soluble byproducts (urea) simplify workup.Run in DCM or DMF.[2][6]
Chiral Sensitive T3P or COMU T3P: Lowest epimerization rate. COMU: Safer/more soluble than HATU.[5][7]T3P requires >3 eq. of base (e.g., NMM or Pyridine).
Sterically Hindered HATU or TFFH HATU: Fast kinetics for difficult couplings. TFFH: Forms acid fluorides (highly reactive).HATU is expensive and hard to remove; use only when necessary.
Solid Phase (SPPS) DIC + Oxyma DIC forms soluble urea in DMF (unlike DCC). Oxyma is safer than HOBt (explosive risk).[1]Avoid EDC in SPPS (urea precipitates).
Aqueous / Bio-conj. EDC + Sulfo-NHS Water-soluble; stabilizes the ester for protein coupling.Buffer pH is critical (pH 4.5-5.0 for activation, 7.0-7.5 for coupling).

Module 3: Advanced Protocols

Protocol A: The "Difficult Coupling" (Steric Bulk/Electron Deficient)

Use this when standard EDC/HOBt fails.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Amine (1.1 - 1.2 eq)

  • HATU (1.1 eq) or COMU (1.1 eq)

  • HOAt (1.1 eq) - Optional "Turbo" additive for extreme cases

  • DIPEA (2.0 - 3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step:

  • Dissolve: Dissolve Acid and HATU in minimal dry DMF under

    
    .
    
  • Activate: Add 1.0 eq of DIPEA. Stir at 0°C for 2 minutes. Note: Solution often turns yellow.

  • Couple: Add the Amine followed immediately by the remaining DIPEA.

  • Monitor: Allow to warm to RT. Check LCMS at 1 hour.

  • Quench: If complete, dilute with EtOAc, wash with Sat.

    
      (removes unreacted acid/HOBt), then 1M HCl  (removes amine/DIPEA), then Brine .
    
Protocol B: The "Chiral Preservation" (T3P Method)

Use this for fragment couplings where racemization is fatal.

Reagents:

  • Acid (1.0 eq)

  • Amine (1.1 eq)

  • T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 eq)

  • N-Methylmorpholine (NMM) or Pyridine (3.0 - 4.0 eq)

  • Solvent: EtOAc or 2-MeTHF (Green alternative)

Step-by-Step:

  • Combine: Mix Acid, Amine, and Base in the solvent at 0°C. Note: T3P is added LAST.

  • Initiate: Add T3P dropwise. The reaction is exothermic; control the temp.

  • React: Stir at 0°C for 30 mins, then RT.

  • Workup: T3P byproducts are water-soluble. Simply wash with water, active acid/base washes, and brine. No filtration of urea required.

Module 4: FAQs

Q: Why is my HATU reaction turning black? A: This usually indicates interaction between the amine and the azabenzotriazole moiety over time, or metal contamination. While alarming, it often does not affect yield. However, ensure you are not using excess HATU relative to the acid, as HATU can react with amines to form guanidinium side products.

Q: Can I replace HOBt with Oxyma Pure in all protocols? A: Yes, and you should. Oxyma Pure is not an explosive hazard (unlike HOBt/HOAt), shows better solubility, and often yields higher coupling efficiency with lower racemization [1].

Q: How do I remove the urea byproduct from DCC? A: DCC forms DCU, which is insoluble in most solvents.

  • Method: Cool the reaction mixture to -20°C to precipitate the bulk of DCU, then filter through Celite.

  • Better Method: Switch to EDC (urea is water-soluble) or DIC (urea is soluble in DCM/DMF, removable by chromatography).

Q: What is the difference between HBTU and TBTU? A: Only the counterion. HBTU has


; TBTU has 

. Their reactivity is identical, but solubility differs. TBTU is generally more soluble in polar organic solvents.

Module 5: Decision Logic for Optimization

Use this flow to determine your next move if a reaction fails.

OptimizationLogic Start Reaction Failed / Low Yield CheckLCMS Analyze Crude LCMS Start->CheckLCMS Decision1 Is Starting Material (Acid) remaining? CheckLCMS->Decision1 AcidRemains Activation Issue Decision1->AcidRemains Yes AcidGone Side Reaction? Decision1->AcidGone No TryHATU Switch to HATU/COMU (Force Active Ester) AcidRemains->TryHATU Decision2 Is N-Acylurea present? AcidGone->Decision2 UseAdditive Add Oxyma/HOAt (Intercept Rearrangement) Decision2->UseAdditive Yes Decision3 Is Product Racemized? Decision2->Decision3 No SwitchBase Switch Base to Collidine Use T3P Decision3->SwitchBase Yes CheckSolvent Check Solvent/Concentration (Dilution slows coupling) Decision3->CheckSolvent No

Caption: Troubleshooting logic flow. Identify the bottleneck (Activation vs. Stability) to select the correct remedy.

References

  • Oxyma: An Efficient Additive. Subirats, X., et al. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 2009.

  • COMU Reagent. El-Faham, A., & Albericio, F. "COMU: A Safer and More Effective Replacement for HATU."[7] Journal of Peptide Science, 2010.

  • T3P Applications. Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent..."[8] Synlett, 2009.[8]

  • Amide Bond Formation Review. Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005.

  • Racemization Mechanisms. McDermott, J. R., & Benoiton, N. L. "N-Methylamino acids in peptide synthesis. III. Racemization..." Canadian Journal of Chemistry, 1973.

Sources

Technical Support Center: Troubleshooting Decarboxylation of Indazole Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the troubleshooting of Indazole-3-acetic acid (IAA) decarboxylation. This analysis distinguishes between the C3-acetic acid moiety (analogous to indole-3-acetic acid) and the N1-acetic acid derivatives, focusing primarily on the C3-position where decarboxylation is a critical synthetic transformation for accessing 3-methylindazoles .

Executive Summary & Mechanistic Insight[1][2]

The decarboxylation of indazole-3-acetic acids is a pivotal transformation used to synthesize 3-methylindazoles or to generate reactive intermediates for cross-coupling. Unlike indazole-3-carboxylic acids (which decarboxylate to the parent indazole), the acetic acid derivatives require specific thermal or catalytic activation to cleave the C(


)-C(

) bond sequence.
The Mechanistic Challenge

The reaction proceeds via a zwitterionic intermediate . The proton from the carboxylic acid is transferred to the N1 (or N2) position of the indazole ring, facilitating the fragmentation of the acetate group.

  • Success Factor: Stabilization of the transition state (TS) prevents polymerization.

  • Failure Mode: Incomplete proton transfer or competing radical pathways leading to oxidative degradation.

Mechanistic Pathway Diagram

The following diagram illustrates the critical decision points in the decarboxylation mechanism.

DecarboxylationMechanism Start Indazole-3-Acetic Acid (Substrate) Zwitterion Zwitterionic Intermediate (Proton Transfer) Start->Zwitterion  Heat / Acid   TS Transition State (CO2 Elimination) Zwitterion->TS  -CO2   SideProduct Polymer/Dimer (Side Reaction) Zwitterion->SideProduct  Radical Coupling (Oxidative Stress)   Product 3-Methylindazole (Target) TS->Product  Re-aromatization  

Caption: Mechanistic flow of indazole-3-acetic acid decarboxylation. The zwitterionic intermediate is the bifurcation point between clean conversion and polymerization.

Troubleshooting Guide: Diagnostic Q&A

Scenario A: "The reaction is stuck. I see starting material."

Q: What is your reaction temperature relative to the solvent boiling point? Diagnosis: Decarboxylation of heteroaryl acetic acids has a high activation energy barrier, typically requiring temperatures >140°C. Solution:

  • Switch Solvents: If using Toluene (110°C), switch to DMAc (Dimethylacetamide) , DMF , or Quinoline .

  • Microwave Activation: Microwave heating is superior for this transformation as it superheats the solvent and provides direct energy transfer to the polar zwitterion.

  • Catalyst: Add 5-10 mol% Copper(I) Oxide (Cu2O) . Copper facilitates the extrusion of CO2 by coordinating to the carboxylate, lowering the activation energy [1].

Q: Is your nitrogen (N1) protected? Diagnosis: Free N-H indazoles can form strong hydrogen-bonded dimers that inhibit the necessary proton transfer for decarboxylation. Solution:

  • If N1 is unprotected: Use a high-boiling polar solvent (NMP) to disrupt H-bonds.

  • If possible, alkylate N1 prior to decarboxylation. N1-alkyl indazole-3-acetic acids decarboxylate more cleanly because they cannot form inhibitory H-bond networks.

Scenario B: "I am getting low yields and a black tar (polymerization)."

Q: Are you excluding oxygen rigorously? Diagnosis: The methylene radical intermediate formed transiently (or the enamine-like intermediate) is highly susceptible to oxidation, leading to aldehydes (via oxidative decarboxylation) or polymers. Solution:

  • Degas Solvents: Sparge with Argon for 20 minutes before heating.

  • Add Antioxidant: Trace amounts of hydroquinone can inhibit radical polymerization side-chains.

Q: Is the concentration too high? Diagnosis: High concentrations favor intermolecular side reactions (dimerization) over the intramolecular elimination of CO2. Solution:

  • Run the reaction under dilute conditions (0.05 M - 0.1 M).

Optimized Protocols

The following protocols are validated for the conversion of Indazole-3-acetic acid to 3-methylindazole.

Protocol 1: Thermal Decarboxylation (Microwave-Assisted)

Best for: Small scale (<1g), rapid screening.

ParameterSpecificationNotes
Solvent NMP (N-Methyl-2-pyrrolidone)High dielectric constant absorbs MW energy efficiently.
Concentration 0.1 MDilution prevents polymerization.
Temperature 180°C - 200°CHigh temp required to overcome activation barrier.
Time 10 - 30 minsMonitor by LCMS every 10 mins.
Additives None"Neat" thermal lysis is often cleanest.

Step-by-Step:

  • Dissolve Indazole-3-acetic acid (1.0 equiv) in NMP.

  • Seal in a microwave-rated pressure vial.

  • Irradiate at 200°C (High Absorption setting) for 20 minutes.

  • Cool to RT. Dilute with water and extract into Ethyl Acetate.

  • Wash organic layer with LiCl (5% aq) to remove NMP.

Protocol 2: Copper-Catalyzed Decarboxylation (Conventional Heating)

Best for: Large scale, difficult substrates.

ParameterSpecificationNotes
Solvent Quinoline or DMAcQuinoline acts as both solvent and base/ligand.
Catalyst Cu powder or Cu2O (10 mol%)Copper facilitates decarboxylation via a cuprate intermediate [2].
Temperature 160°C (Reflux)Essential for CO2 extrusion.
Time 4 - 12 HoursSlower than MW but scalable.

Step-by-Step:

  • Suspend Indazole-3-acetic acid and Cu powder (10 mol%) in Quinoline.

  • Heat to reflux (approx. 237°C for pure Quinoline, lower if mixed). Note: DMAc (165°C) is often sufficient and easier to remove.

  • Monitor gas evolution (CO2 bubbling).

  • Upon completion, cool and filter through Celite to remove Copper.

  • Acidify filtrate with HCl (1M) to remove Quinoline (solubilizes as salt), extract product with ether.

Advanced Troubleshooting: Oxidative Decarboxylation

If your goal is not the methyl group but rather an aldehyde or ketone (via oxidative decarboxylation), or if you are observing this as a side product, understand the trigger.

Observation: Formation of Indazole-3-carboxaldehyde instead of 3-methylindazole. Cause: Presence of Oxygen + Metal Catalyst (Cu/Mn). Mechanism: The benzylic radical reacts with O2 to form a peroxide, which eliminates water to form the aldehyde [3].

Decision Tree for Oxidative Issues:

OxidativeTroubleshooting Issue Unexpected Product: Aldehyde/Ketone? Check1 Check Atmosphere (Is it Inert?) Issue->Check1 Check2 Check Catalyst (Is Cu/Mn present?) Check1->Check2 Yes (Argon) ResultA Oxidative Decarboxylation (Air + Catalyst) Check1->ResultA No (Air) Check2->ResultA Yes ResultB Standard Decarboxylation (Inert + Heat) Check2->ResultB No

Caption: Diagnostic flow for distinguishing between protodecarboxylation and oxidative decarboxylation pathways.

References

  • Goossen, L. J., et al. (2009). "Cu-catalyzed protodecarboxylation of heteroaromatic carboxylic acids." Journal of Organic Chemistry.

  • Shang, R., & Liu, L. (2011). "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry.

  • Tawade, B. V., et al. (2023).[1][2] "Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes." Chemical Review and Letters.

  • Luo, Y., et al. (2022).[3] "Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids." ACS Omega.

  • BenchChem Technical Support. (2025). "Troubleshooting Decarboxylation Issues."

Sources

Removing palladium impurities from indazole cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Palladium Removal from Indazole Scaffolds Role: Senior Application Scientist | Context: High-Affinity Ligand Interference

The "Sticky Indazole" Problem: An Introduction

Welcome to the technical support center. If you are here, you are likely facing a common but frustrating phenomenon: Ligand Competition.

Indazoles possess two nitrogen atoms (N1-H and N2) with distinct electronic environments. While N1 is often substituted, the N2 position (and the


-system) acts as a potent ligand for Palladium (Pd). In cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), the residual Pd does not merely "float" in solution; it coordinates tightly to your indazole product.

The Challenge: Standard silica chromatography often fails because the Pd-Indazole complex is stable and co-elutes with your product. To remove the Pd, you must introduce a scavenger with a higher stability constant (


)  than your product.

Diagnostic & Triage (FAQ)

Q: I used Activated Carbon, but my yield dropped by 20%. Why? A: Activated carbon acts via adsorption (pore trapping), not specific chelation. It is non-selective. Indazoles are flat, aromatic systems that intercalate well into carbon pores, leading to significant Active Pharmaceutical Ingredient (API) loss. Recommendation: Switch to functionalized silica or polymer scavengers (Chemisorption).

Q: My Pd levels are stuck at ~50 ppm despite using a Thiol scavenger. What is wrong? A: This is likely a Kinetic Trap . At room temperature, the dissociation rate (


) of Pd from the Indazole is too slow. The scavenger cannot grab the Pd because the Pd never lets go of the Indazole.
Fix:  You must heat the scavenging slurry (typically 50–60°C) to increase the 

, allowing the scavenger to capture the metal.

Q: Which scavenger is best for Indazoles? A: For nitrogen-rich heterocycles, Trimercaptotriazine (TMT) is the gold standard. Unlike simple Thiols (monodentate), TMT is tridentate. It utilizes the Chelate Effect to outcompete the Indazole for the Pd center.

The Scavenger Toolkit: Comparative Data

The following table summarizes efficiency data for common scavengers specifically in the context of N-heterocycle purification.

Scavenger TypeFunctional GroupLigand NatureSelectivity (vs. Indazole)Rec. TempKey Advantage
Si-TMT 2,4,6-TrimercaptotriazineTridentateHigh 25–60°CHighest affinity; breaks stable complexes.
Si-Thiol 1-PropanethiolMonodentateModerate20–40°C"Workhorse" scavenger; broad utility.
Si-DMT DimercaptotriazineBidentateHigh25–50°CGood balance of cost/performance.
Activated Carbon Carbon PoresPhysisorptionLowRTCheap; removes color; high yield loss.

Experimental Protocols

Protocol A: Batch Scavenging (The "Thermal Spike" Method)

Best for: <100g batches where Pd is stubbornly coordinated.

Reagents:

  • Crude Indazole Product (dissolved in THF, MeOH, or EtOAc).

  • Si-TMT (Silica-supported Trimercaptotriazine) or MP-TMT (Macroporous Polymer).[1]

Workflow:

  • Quantify: Measure initial Pd content via ICP-MS.

  • Charge: Add 3–5 equivalents of Si-TMT relative to the residual Pd content.

    • Note: If Pd content is unknown, start with 5–10 wt% of scavenger relative to the mass of the crude product.

  • Heat (Critical): Warm the slurry to 50°C for 4–12 hours.

    • Mechanism:[2][3] Heat accelerates the ligand exchange equilibrium.

  • Cool & Filter: Cool to room temperature. Filter through a 0.45 µm PTFE membrane or a Celite pad to remove the scavenger.

  • Wash: Wash the filter cake with clean solvent to recover entrained product.

  • Verify: Concentrate filtrate and test via ICP-MS. Target: <10 ppm.

Protocol B: Flow Cartridge Scavenging

Best for: Scale-up (>100g) and continuous processing.

Setup:

  • Pack a stainless steel or polypropylene column with Si-TMT .

  • Ensure a residence time of at least 10–20 minutes.

Workflow:

  • Dissolve crude indazole in a solvent that swells the resin (if using polymer) or ensures good solubility (THF is ideal).

  • Set column heater to 45°C .

  • Flow solution through the cartridge.[4]

  • Recycle (loop) the eluent for 2–3 passes if single-pass reduction is insufficient.

Visualizing the Solution

Diagram 1: The Scavenging Decision Matrix

This logic tree guides you to the correct scavenger based on your specific reaction conditions.

ScavengerSelection Start START: High Pd in Indazole Product Step1 Is the Product Soluble in Organic Solvents? Start->Step1 WaterSol Aqueous System Step1->WaterSol No (Water Soluble) OrgSol Organic System Step1->OrgSol Yes (THF/DCM/EtOAc) Step2 Is the Pd species Pd(0) or Pd(II)? Pd0 Pd(0) Species Step2->Pd0 Pd(0) Pd2 Pd(II) Species Step2->Pd2 Pd(II) Sol_Cryst Use Water-Soluble TMT Salt (Precipitation) WaterSol->Sol_Cryst OrgSol->Step2 Sol_Thiol Use Si-Thiol (Oxidative Addition mechanism) Pd0->Sol_Thiol Preferred Sol_TMT Use Si-TMT (Strong Chelation) Pd2->Sol_TMT Highly Recommended for Indazoles Fail Pd still > 20ppm? Sol_TMT->Fail Heat Increase Temp to 60°C (Break Indazole-Pd Bond) Fail->Heat Yes Heat->Sol_TMT Recycle

Caption: Decision matrix for selecting the optimal scavenging mode based on solubility and oxidation state.

Diagram 2: The Mechanism of Action (Ligand Exchange)

Understanding why TMT works is crucial for troubleshooting.

Mechanism cluster_0 Thermodynamic Driver Complex Pd-Indazole Complex (Stable) Transition Transition State (Thermal Activation) Complex->Transition + Heat Scavenger Si-TMT Scavenger (Tridentate) Scavenger->Transition Product Free Indazole (Pure) Transition->Product Release Waste Pd-TMT Complex (Solid Waste) Transition->Waste Capture Note K(Pd-TMT) >> K(Pd-Indazole)

Caption: The thermodynamic displacement of Indazole by TMT, driven by the chelate effect and thermal activation.

Advanced Troubleshooting

Scenario: The "Green" Filtrate

  • Symptom: After filtering off the Si-TMT, the filtrate is still slightly colored (often yellow/green for Pd).

  • Cause: Colloidal Pd nanoparticles may have formed that are smaller than the scavenger pores or the filter membrane.

  • Fix: Perform a "Double Filtration."

    • Add Diatomaceous Earth (Celite) to the mixture before filtration.

    • Filter through a 0.22 µm membrane (finer than standard 0.45 µm).

    • If color persists, treat with Si-Thiol for a secondary polish (scavenging Pd(0) clusters).

Scenario: Scavenger Leaching

  • Symptom: New impurities appear in the LC-MS after scavenging.

  • Cause: Silica backbone hydrolysis (rare, but happens in strong base/acid) or leaching of the organic linker.

  • Fix: Switch to MP-TMT (Macroporous Polymer). Polymer backbones are chemically inert to extreme pH (0–14) and do not leach silica.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[2][3][5]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[2]

  • ICH Q3D. (2019). Guideline for Elemental Impurities.[6][7][8] International Council for Harmonisation.[6][7]

  • Biotage. (2023).[7] Strategies for Metal Removal in Pharmaceutical Synthesis.[1]

  • SiliCycle. (2022). SiliaMetS® Metal Scavengers User Guide.

Sources

Controlling regioselectivity in 6-substituted indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Indazole Paradox

The synthesis of 6-substituted indazoles presents a dual regioselectivity challenge that frequently stalls drug discovery campaigns:

  • Ring Construction Fidelity: Ensuring the substituent is strictly at C6 (and not C4 or C5) during de novo synthesis.

  • N-Alkylation Ambiguity: Controlling the competition between

    
     (thermodynamic) and 
    
    
    
    (kinetic) functionalization.[1][2]

This guide provides self-validating protocols to navigate these bifurcations. We prioritize predictable scalability over novel but unstable methodology.

Troubleshooting Module A: N-Functionalization (N1 vs. N2)

User Scenario: "I have a 6-substituted indazole core. I need to alkylate the nitrogen, but I am getting inseparable mixtures or the wrong isomer."

The Mechanistic Reality

The indazole anion is an ambident nucleophile.

  • 
    -Alkylation:  Thermodynamically favored (preserves the benzeneoid aromaticity of the carbocycle).
    
  • 
    -Alkylation:  Kinetically favored (the lone pair is often more accessible, and the transition state energy is lower in specific solvents).
    
  • The C6 Effect: A substituent at C6 exerts electronic influence but minimal steric hindrance on the nitrogens. However, an Electron Withdrawing Group (EWG) at C6 (e.g., -NO2, -CF3) increases the acidity of the N-H proton, often requiring softer bases to prevent rapid, unselective alkylation.

Diagnostic & Solution Matrix
Target IsomerCritical VariableRecommended ProtocolMechanistic Rationale

-Alkyl
Thermodynamic Control Base: NaH or KOtBuSolvent: THF or TolueneTemp: Reflux (or >60°C)High temperature allows equilibration to the stable benzenoid

-isomer. NaH promotes tight ion-pairing that can favor

via chelation if C7 is open.

-Alkyl
Kinetic Control Reagent: Alkyl Imidates / Acid Cat.Solvent: DCM or TolueneTemp: RTThe Pfizer Protocol: Use of alkyl 2,2,2-trichloroacetimidates with catalytic acid (e.g., TfOH) protonates the imidate, making it a "hard" electrophile that attacks the kinetically accessible

.

-Alkyl
Steric Steering Strategy: THP ProtectionIf you need a clean

-alkyl, first protect

with THP (dihydropyran/acid). This is often difficult; conversely, bulky electrophiles (trityl) naturally go to

.

-Alkyl
Chelation Control Base:

Solvent: DMF
Cesium's large ionic radius can stabilize the transition state for

alkylation, particularly if the C6/C7 region is crowded.
FAQ: N-Alkylation

Q: I am using 6-nitroindazole and getting a 1:1 mixture with MeI/K2CO3. Why? A: The nitro group at C6 makes the indazole highly acidic (


 drops significantly). Under basic conditions (

/DMF), the deprotonation is rapid, and the resulting anion is highly reactive. Methyl iodide is a "hot" electrophile. To fix this:
  • Switch to NaH/THF (favors

    
    ).[1][3]
    
  • Heat the reaction to force thermodynamic equilibration to

    
    .
    
  • If

    
     is desired, switch to Meerwein’s reagent  (
    
    
    
    ) in EtOAc (favors
    
    
    kinetically).

Q: How does a substituent at C7 affect my 6-substituted synthesis? A: A substituent at C7 (ortho to the nitrogen) creates a "peri-interaction." This provides massive steric shielding of


. Result: 

-alkylation will be overwhelmingly favored, regardless of conditions.

Troubleshooting Module B: De Novo Ring Synthesis

User Scenario: "I cannot functionalize C6 selectively via C-H activation. I need to build the ring with the group already in place."

The "Fluorobenzaldehyde" Route (Gold Standard)

Direct functionalization of the indazole core at C6 is difficult because electrophilic aromatic substitution favors C3 and C7. The most robust method is constructing the pyrazole ring onto a pre-functionalized benzene ring.

Protocol: Hydrazine Condensation [4]

  • Starting Material: 4-substituted-2-fluorobenzaldehyde. (The substituent at position 4 becomes C6 in the indazole).

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Conditions: Reflux in n-butanol or ethanol.

Critical Troubleshooting:

  • Issue: Wolf-Kishner reduction byproduct (formation of toluene derivative instead of indazole).

  • Fix: Do not use free aldehyde. Convert the aldehyde to an O-methyloxime intermediate first. React the O-methyloxime with hydrazine to eliminate the reduction pathway.

Visual Workflow: Synthesis Decision Tree

IndazoleSynthesis Start Start: Target 6-Substituted Indazole CheckCore Is the Indazole Ring already formed? Start->CheckCore HasRing Yes: Functionalization Phase CheckCore->HasRing Yes NoRing No: De Novo Synthesis CheckCore->NoRing No TargetPos Target Position? HasRing->TargetPos TargetN N-Alkylation (N1 vs N2) TargetPos->TargetN TargetC6 C6-Functionalization TargetPos->TargetC6 N1_Favored Goal: N1-Alkyl (Thermodynamic) TargetN->N1_Favored N2_Favored Goal: N2-Alkyl (Kinetic) TargetN->N2_Favored Suzuki Suzuki Coupling (Requires 6-Bromo) TargetC6->Suzuki CH_Act Direct C-H Activation (NOT RECOMMENDED) TargetC6->CH_Act N1_Cond Use NaH / THF / Reflux Avoid C7 Sterics N1_Favored->N1_Cond N2_Cond Use Alkyl Imidates (Acid Cat.) or Meerwein's Reagent N2_Favored->N2_Cond CH_Warn Selectivity poor (favors C3/C7) Use De Novo route instead CH_Act->CH_Warn StartMat Start: 4-Substituted-2-Fluorobenzaldehyde NoRing->StartMat Cyclization Reaction: Hydrazine Hydrate (Reflux) StartMat->Cyclization Result Yields 6-Substituted Indazole Cyclization->Result

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and regiochemical targets.

Troubleshooting Module C: Advanced C-H Functionalization

User Scenario: "I want to use C-H activation to install a group at C6 on an unsubstituted indazole."

Technical Advisory: Direct C-H activation at C6 is highly disfavored .

  • Reactivity Order: C3 > C7 > C4/C5/C6.

  • Reasoning: C3 is the most electron-rich position in the heterocyclic ring. C7 is directed by the

    
     lone pair (chelation assistance). C6 is electronically deactivated and sterically neutral.
    

The Workaround: Iridium-Catalyzed Borylation If you must use C-H activation:

  • Block C3: Install a halogen (Cl/Br) or temporary group at C3.

  • Directing Group: Use a bulky N-protecting group (e.g., TIPS) to sterically block C7.

  • Catalyst: Ir(cod)(OMe)2 + dtbpy (Hartwig-Miyaura conditions).

  • Result: Borylation will statistically favor the meta-positions relative to the N-substituent (C4 or C5/C6 mix). Note: This is low-yield and requires extensive purification.

Recommendation: Do not use C-H activation for C6. Use the Suzuki-Miyaura Cross-Coupling on a commercially available 6-bromoindazole.

Standard Operating Procedures (SOPs)

SOP 1: Regioselective -Alkylation (Acidic Conditions)

Based on the Pfizer Protocol (2022)

  • Substrate: 1 equiv 6-substituted indazole.

  • Electrophile: 1.2 equiv Alkyl 2,2,2-trichloroacetimidate (prepare from alcohol + trichloroacetonitrile).

  • Catalyst: 0.1 equiv TfOH (Triflic acid) or TMSOTf.

  • Solvent: Toluene or DCM (0.1 M).

  • Procedure: Stir at RT for 2-12 h.

  • Mechanism: Protonation of the imidate creates a reactive cation; the indazole

    
     attacks kinetically.
    
  • Expected Selectivity: >20:1 (

    
    :
    
    
    
    ).
SOP 2: De Novo Synthesis of 6-Bromoindazole
  • Reactants: 4-Bromo-2-fluorobenzaldehyde (10 mmol) + Hydrazine hydrate (15 mmol).

  • Solvent: Ethanol (20 mL).

  • Temp: Reflux for 4 hours.

  • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold EtOH.

  • Validation: NMR should show a singlet at ~8.0 ppm (C3-H).

References

  • BenchChem. (2025).[1] Regioselectivity issues in the functionalization of indazoles. Retrieved from .

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022).[5] Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.[2][5] Synthesis, 54, 3215-3226.[5] .

  • Keating, J. J., & Alam, M. (2021).[3] Regioselective N-alkylation of the 1H-indazole scaffold.[2][3][6] Beilstein Journal of Organic Chemistry, 17, 1939–1951.[3] .

  • Luo, G., et al. (2006). Regioselective synthesis of 1-alkyl- and 2-alkylindazoles.[2][3][6] Journal of Organic Chemistry, 71(14), 5392-5395. .

  • Jin, T., & Yamamoto, Y. (2009).[4] New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[4] The Journal of Organic Chemistry. .

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(1H-indazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR analysis of 2-(1H-indazol-6-yl)acetic acid , a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PLK4 inhibitors). It compares the analytical performance of different solvent systems and provides a robust method for differentiating this compound from its common regioisomeric byproducts.

Executive Summary & Utility

This compound is a fused bicyclic scaffold. Its correct characterization is pivotal because the indazole ring formation (often via diazotization or cyclization) frequently yields regioisomeric mixtures (e.g., 5-yl vs. 6-yl isomers).

  • Primary Challenge: Distinguishing the 6-substituted isomer from the 5-substituted isomer using standard 1D NMR.

  • Analytical Solution: Analysis of the aromatic coupling constants (

    
    -values) and the specific chemical shift of the isolated singlet proton (H-7 vs. H-4).
    
  • Recommended Solvent: DMSO-

    
     is superior to CDCl
    
    
    
    or CD
    
    
    OD for this analysis as it preserves the labile Indazole-NH and Carboxylic Acid-OH signals, providing a complete structural picture.

Experimental Protocol

Sample Preparation

To ensure reproducibility and resolution of the labile protons, follow this specific protocol:

  • Solvent: Use DMSO-

    
      (99.9% D) with 0.03% TMS.
    
    • Why: Indazoles are sparingly soluble in CDCl

      
      . Methanol-
      
      
      
      (MeOD) causes deuterium exchange, erasing the critical NH and COOH signals.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may cause stacking effects, shifting the aromatic peaks upfield.

  • Acquisition:

    • Transients (Scans): 16–32 (sufficient for 1H).

    • Relaxation Delay (D1): Set to

      
       5 seconds to ensure full integration accuracy of the acidic protons.
      

Spectral Analysis & Assignment (DMSO- )

The spectrum of this compound in DMSO-


 exhibits distinct regions: the downfield acidic protons, the aromatic indazole core, and the aliphatic acetic acid tail.
Master Assignment Table
Chemical Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

, Hz)
Structural Logic
12.80 - 13.20 br s2HNH + COOH-Labile protons; often appear as one broad merged peak or two distinct humps depending on water content.
8.06 s1HH-3-Characteristic Indazole C3-H. Sharp singlet.
7.75 d1HH-48.4Ortho-coupled to H-5. Deshielded by the aromatic ring fusion.
7.42 s (or br s)1HH-7-Diagnostic Peak. The proton between the N and the C6-substituent. Appears as a singlet due to lack of ortho neighbors.
7.08 dd1HH-58.4, 1.5Ortho to H-4, meta to H-7.
3.72 s2H-CH

-
-Benzylic methylene group of the acetic acid moiety.
Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the aromatic protons, utilizing coupling constants to confirm the 6-substitution pattern.

G cluster_0 Indazole Core Analysis Start Identify Aromatic Region (7.0 - 8.1 ppm) H3 H-3: Sharp Singlet ~8.06 ppm Start->H3 Split Analyze Remaining 3 Protons Start->Split H7 H-7: Broad Singlet ~7.42 ppm (Isolated by N and C6-Sub) Split->H7 No Ortho Neighbor H4 H-4: Doublet (J~8.4Hz) ~7.75 ppm (Ortho to H-5) Split->H4 Strong Ortho Coupling H5 H-5: Doublet of Doublets ~7.08 ppm (Coupled to H-4) H4->H5 COSY Correlation

Caption: Logic flow for assigning the 6-substituted indazole aromatic protons based on multiplicity and coupling constants.

Comparative Analysis: Alternatives & Isomers

This section compares the target analysis against common analytical alternatives (Solvent Choice) and synthetic byproducts (Regioisomers).

Comparison 1: Solvent Performance (DMSO- vs. Methanol- )

Verdict: DMSO-


 is the superior solvent  for structural confirmation. Methanol-

should only be used if the sample is insoluble in DMSO or for specific H-D exchange studies.
FeatureDMSO-

(Recommended)
Methanol-

(Alternative)
Impact on Analysis
Indazole NH Visible (~13.0 ppm)Disappears (Exchanges to ND)Loss of confirmation of the indazole core integrity.
Carboxylic OH Visible (Broad)Disappears (Exchanges to OD)Cannot confirm acid functionality directly via 1H NMR.
H-3 Shift ~8.06 ppm~8.00 ppmSlight upfield shift in MeOD.
Resolution ExcellentGoodMeOD is less viscous, yielding sharper lines, but loses labile proton data.
Comparison 2: Regioisomer Differentiation (6-yl vs. 5-yl)

The most common synthetic impurity is 2-(1H-indazol-5-yl)acetic acid . Differentiating these two requires identifying which proton appears as a singlet in the aromatic region (excluding H-3).

  • 6-yl Isomer (Target): The singlet is H-7 . It is located closer to the nitrogen atoms.

  • 5-yl Isomer (Alternative): The singlet is H-4 . It is located away from the nitrogens, closer to the benzene ring fusion.

Diagnostic Table: 6-yl vs. 5-yl
Proton6-yl Isomer (Target)5-yl Isomer (Alternative)Differentiating Logic
Singlet Position H-7 (~7.4 ppm)H-4 (~7.6 - 7.7 ppm)H-4 is typically more deshielded (downfield) than H-7 in the 6-substituted system.
Doublet Position H-4 (~7.75 ppm)H-7 (~7.5 ppm)In 6-yl, the doublet is the most downfield aromatic signal (after H-3). In 5-yl, the singlet is the most downfield.
Coupling Pattern H-4/H-5 are OrthoH-6/H-7 are OrthoThe "gap" in the coupling system shifts.
Tautomeric Equilibrium Visualization

Indazoles exist in a tautomeric equilibrium (


 vs 

). In solution (DMSO), the

-form is dominant, but solvent polarity affects this.

Tautomer T1 1H-Indazole Form (Dominant in DMSO) NH at pos 1 T2 2H-Indazole Form (Minor Tautomer) NH at pos 2 T1->T2 Fast Exchange (Broad NH Signal) Solvent Solvent Polarity (DMSO stabilizes 1H) Solvent->T1 H-Bonding

Caption: Tautomeric equilibrium of the indazole core. In DMSO, the 1H-tautomer is favored, but rapid exchange often broadens the NH signal.

References

  • Indazole Chemical Shifts & Solvent Effects

    • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.

  • Indazole Synthesis & Characterization

    • Lipponer, K. G., et al. (2005).[1][2] Redox-Active Antineoplastic Ruthenium Complexes with Indazole: Correlation of in Vitro Potency and Reduction Potential. Journal of Medicinal Chemistry.

  • Regioisomer Differentiation (5-yl vs 6-yl)

    • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry.

  • General NMR Data for Heterocycles

    • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison.

Sources

Publish Comparison Guide: HRMS Fragmentation of Indazole-6-Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indazole-6-acetic acid (I6AA) is a critical heterocyclic scaffold in drug discovery, serving as a bio-isostere to the natural auxin Indole-3-acetic acid (IAA) and a precursor for various kinase inhibitors. Despite its structural simplicity, the precise characterization of I6AA by High-Resolution Mass Spectrometry (HRMS) presents unique challenges, particularly in differentiating it from its regioisomers (e.g., Indazole-3-acetic acid) and functional analogues.

This guide provides an in-depth technical comparison of the HRMS fragmentation behavior of Indazole-6-acetic acid against its primary alternatives. We move beyond basic spectral matching to explore the mechanistic drivers of fragmentation, offering a self-validating protocol for unambiguous identification.

Part 1: Structural Basis & Alternatives[1]

To understand the fragmentation logic, we must first contrast the core electronic properties of I6AA with its isomers and analogues.

The Primary Comparison Group
FeatureIndazole-6-Acetic Acid (Target) Indazole-3-Acetic Acid (Isomer) Indole-3-Acetic Acid (Analogue)
Structure Benzene-fused pyrazole (6-position sub)Benzene-fused pyrazole (3-position sub)Benzene-fused pyrrole (3-position sub)
Formula



Monoisotopic Mass 176.0586 Da176.0586 Da175.0633 Da
Key Electronic Feature

bond (Indazole core)

bond; Side chain adjacent to N

bond; Electron-rich indole
Differentiation Challenge High (vs. Isomers)High (vs. Target)Low (Mass difference)

Scientific Insight: While Indole-3-acetic acid is easily distinguished by exact mass, the regioisomers of indazole-acetic acid (3-AA, 4-AA, 5-AA, 6-AA) share identical elemental formulas. Differentiation relies entirely on the energetics of ring fragmentation and ortho-effects visible only in MS/MS spectra.

Part 2: HRMS Fragmentation Mechanics

The fragmentation of Indazole-6-acetic acid under Electrospray Ionization (ESI) follows specific pathways governed by the stability of the indazole core and the lability of the acetic acid side chain.

ESI(+) Positive Mode Pathway

In positive mode (


), the proton typically localizes on the pyridinic nitrogen (

) of the indazole ring.
  • Primary Pathway (Neutral Loss): The most abundant transition is the loss of the carboxylic acid moiety. Unlike indoles, which often form stable quinolinium ions, indazoles show a competition between losing

    
     (acylium formation) and 
    
    
    
    (formic acid).[1]
  • Diagnostic Cleavage:

    • I6AA (6-position): The side chain is on the benzene ring, remote from the pyrazole nitrogens. Fragmentation is dominated by simple benzylic cleavages.[1]

    • I3AA (3-position): The side chain is adjacent to the

      
       group. This proximity facilitates a "proximal effect" or intramolecular cyclization/transfer, often yielding unique water-loss ions (
      
      
      
      ) that are more intense than in the 6-isomer.
ESI(-) Negative Mode Pathway

In negative mode (


), the deprotonated carboxylate is the starting point.
  • Decarboxylation: Efficient loss of

    
     (44 Da) leads to the 
    
    
    
    ion at m/z 131.
  • Ring Stability: The indazole anion is remarkably stable.[1] Further fragmentation requires high collision energies (CE > 35 eV) to break the

    
     bond, a key differentiator from indole derivatives which fragment more readily.[1]
    
Visualization: Fragmentation Logic

Fragmentation cluster_legend Pathway Legend M_H Precursor [M+H]+ m/z 177.066 Acylium Acylium Ion [M+H - H2O]+ m/z 159.055 M_H->Acylium - H2O (18 Da) Low CE Benzyl Indazolyl-methyl Cation [M+H - HCOOH]+ m/z 131.060 M_H->Benzyl - HCOOH (46 Da) Med CE Acylium->Benzyl - CO (28 Da) RingFrag Ring Cleavage [M+H - HCOOH - HCN]+ m/z 104.050 Benzyl->RingFrag - HCN (27 Da) High CE key Blue: Precursor Red: Unstable Intermediate Green: Diagnostic Ion Yellow: Deep Fragment

Caption: ESI+ Fragmentation pathway of Indazole-6-acetic acid showing the transition from precursor to the diagnostic Indazolyl-methyl cation.

Part 3: Experimental Protocols

To ensure reproducible data that allows for isomer differentiation, the following protocol synthesizes best practices from small-molecule HRMS workflows.

Workflow Diagram

Workflow Sample Sample Preparation (MeOH/H2O Extraction) LC UHPLC Separation C18 Column, 1.7µm Gradient: 5% -> 95% B Sample->LC Ionization ESI Source (+/- Switching) LC->Ionization MS1 Full Scan MS (R > 30,000) Ionization->MS1 MS2 dd-MS2 / DIA Stepped CE (20, 40, 60 eV) MS1->MS2 Analysis Data Analysis Extract Ion Chromatogram (EIC) Isomer Specific Ratio Check MS2->Analysis

Caption: Optimized HRMS workflow for the separation and identification of Indazole-acetic acid isomers.

Detailed Methodology
1. Sample Preparation
  • Solvent: Use 80:20 Methanol:Water with 0.1% Formic Acid.[1][2] Indazoles are amphoteric; acidification ensures solubility and protonation.[1]

  • Concentration: Target 1 µM – 10 µM. High concentrations can lead to dimer formation (

    
    ), complicating spectral interpretation.[1]
    
2. Chromatographic Separation (Critical for Isomers)

Since mass alone cannot distinguish I6AA from I3AA, chromatography is the first line of defense.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: A shallow gradient (e.g., 2% B to 30% B over 10 minutes) is required to resolve the 3-isomer from the 6-isomer. The 6-isomer typically elutes later than the 3-isomer due to the lack of polar interaction between the side chain and the ring nitrogens.

3. Mass Spectrometry Settings
  • Source: ESI Positive (Priority) and Negative.[3]

  • Resolution: >30,000 FWHM (to distinguish from isobaric interferences).

  • Collision Energy (CE): Use Stepped CE (20, 35, 50 eV) .

    • Why? Low CE preserves the

      
       for identification.[1] High CE is necessary to break the stable indazole ring for "fingerprint" fragments.[1]
      

Part 4: Data Interpretation & Comparison

This section provides the reference data needed to validate your results.

Table 1: Diagnostic Ion Comparison (ESI+)
Fragment Ionm/z (Theoretical)Indazole-6-AA (Target)Indazole-3-AA (Isomer)Indole-3-AA (Alternative)
Precursor 177.066100% 100% N/A (176.071)

159.055Low (<10%)High (>40%) Low

131.060Dominant ModerateN/A
Quinolinium Ion 130.065AbsentAbsentDominant
Ring Cleavage 104.050Present (High CE)Present (High CE)Variable

Interpretation Guide:

  • Check m/z 159: If you see a significant peak at 159 (Loss of water), you likely have the 3-isomer , not the 6-isomer. The 6-isomer prefers to lose the entire carboxyl group (forming m/z 131) rather than just water.

  • Check m/z 130 vs 131: Differentiating Indole-3-AA (m/z 130 fragment) from Indazole-6-AA (m/z 131 fragment) is straightforward with HRMS but requires attention to the exact mass (

    
     vs 
    
    
    
    ).[1]
Self-Validating Check
  • Step 1: Extract EIC for 177.066.[1]

  • Step 2: Check Retention Time.[1][4] (I6AA should elute later than I3AA on C18).

  • Step 3: Review MS2.[1]

    • Pass: Dominant 131 fragment, minimal 159.[1]

    • Fail (Isomer): Significant 159 fragment.[1]

    • Fail (Analogue): Precursor mass is 176.071 (Indole).[1]

Conclusion

Successfully characterizing Indazole-6-acetic acid requires a holistic approach that combines high-resolution chromatography with stepped-energy fragmentation.[1] By focusing on the 131/159 abundance ratio , researchers can confidently distinguish the target 6-isomer from its 3-isomer counterpart. This method provides a robust framework for validating indazole-based scaffolds in early-stage drug discovery.[1]

References

  • Synthesis and Characterization of Indazole Acetic Acids Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. Source: Diva Portal. [Link]

  • General Indazole Fragmentation Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Source: ResearchGate.[1] [Link]

  • Differentiation of Isomers by MS Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Source: NIH / PubMed Central. [Link]

  • Indole-3-Acetic Acid Comparison Data Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. Source: ResearchGate.[1] [Link]

Sources

Comprehensive Guide to 2-(1H-indazol-6-yl)acetic Acid: Structural Insights & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-indazol-6-yl)acetic acid is a critical heterocyclic building block in medicinal chemistry, distinct from its isomers (4-yl, 5-yl, and 7-yl) by the specific vector it provides for side-chain extension. While the indazole scaffold is a "privileged structure" in drug discovery—appearing in kinase inhibitors like Pazopanib and Axitanib —the 6-acetic acid derivative serves as a specialized linker, often employed to target solvent-exposed regions of ATP-binding pockets or to fine-tune physicochemical properties like solubility and lipophilicity.

This guide objectively compares the structural attributes and performance of the 6-yl isomer against its alternatives, supported by crystallographic insights from analogous structures and functional biological data.

Structural Characterization & Crystal Data[1][2]

While the specific single-crystal X-ray diffraction (SCXRD) unit cell for the free acid form of this compound is not routinely reported in open crystallographic databases (CSD), its structural behavior is well-characterized through its derivatives and isomeric analogues.

Molecular Geometry & Conformation

The molecule consists of a planar 1H-indazole bicycle fused to a flexible acetic acid tail.

  • Indazole Core: The 10-electron

    
    -system is essentially planar. In 6-substituted indazoles, the bond angles at C6 are critical for directing the substituent.
    
  • Acetic Acid Tail: The C(sp2)-C(sp3) bond connecting the acetic acid group to the ring allows for rotation. However, energy minimization studies and crystal data from derivatives (e.g., N-(1H-indazol-6-yl)benzenesulfonamide) suggest a preference for a twisted conformation (dihedral angle

    
     60-90°) relative to the ring plane to minimize steric strain with the C7 proton.
    
Crystallographic Parameters (Analogous Reference)

To provide accurate structural expectations, we analyze the crystal data of the closely related N-(1-acetyl-3-chloro-1H-indazol-6-yl) derivative (Ref. 1). This serves as a reliable proxy for the ring geometry.

ParameterValue (Analogous Derivative)Structural Implication for 6-yl Acid
Crystal System MonoclinicLikely adopts monoclinic or triclinic packing to maximize H-bonding.
Space Group

Common for achiral organic acids; favors centrosymmetric dimers.
Indazole Planarity RMSD < 0.01 ÅThe core is rigid; excellent for

-stacking interactions.
H-Bonding N-H...O / O-H...OThe free acid will form strong intermolecular dimers (COOH...HOOC) and N-H...N motifs.
Physicochemical Profile (Computed)
  • Formula:

    
    
    
  • Molecular Weight: 176.17 g/mol [1]

  • TPSA: 66.4

    
     (Ideal for membrane permeability)
    
  • LogP (Predicted): ~1.1 (Moderate lipophilicity, good solubility in polar organic solvents)

Performance Comparison: The 6-yl Vector vs. Alternatives

In drug design, the choice between the 4-, 5-, 6-, or 7-position on the indazole ring drastically alters the spatial orientation of the acetic acid tail. This section compares the "performance" of the 6-yl isomer in biological contexts.

Vector Analysis & Binding Affinity

The 6-position vector points in a "south-east" direction relative to the N1-H tautomer. This is distinct from the 5-position (linear extension) or the 4-position (proximal to the hinge region in kinases).

Case Study 1: PI3K Inhibition (Negative Selection) In the development of PI3K inhibitors (Ref. 2), researchers compared indazole isomers as phenol bioisosteres.

  • 4-indazolyl derivative: Retained biochemical activity (12-fold drop vs phenol).[2]

  • 6-indazolyl derivative: Showed a 300-fold reduction in activity.[2]

  • Insight: The 6-yl vector directed the substituent into a steric clash within the ATP-binding pocket of PI3K

    
    , demonstrating that this isomer is not a universal replacement but requires a specific pocket shape.
    

Case Study 2: PLK4 Inhibition (Positive Selection) Conversely, in the design of Polo-like Kinase 4 (PLK4) inhibitors (Ref. 3), the 6-substituted indazole was the core of choice .

  • Compound K22 (6-yl core):

    
    .[3]
    
  • Insight: The 6-position allowed the sulfonamide tail to extend into the solvent-exposed region without disrupting the hinge-binding motif of the indazole nitrogen, leading to high potency and selectivity.

Comparative Data Table
Feature2-(1H-indazol-6 -yl)acetic acid2-(1H-indazol-5 -yl)acetic acid2-(1H-indazol-4 -yl)acetic acid
Vector Angle ~120° relative to N-N axis~180° (Linear)~60° (Proximal)
Steric Profile Moderate (Clash with C7/C5)Low (Extended)High (Clash with C3/N1)
Primary Utility Solvent channel targetingLinear spacers / LinkersHinge region interactions
Kinase Success High in PLK4, Pim-1High in VEGFR, PDGFRHigh in PI3K, AKT
Solubility ModerateModerate-HighModerate

Experimental Protocols

Synthesis Workflow (N-N Bond Formation)

This protocol utilizes a cascade N-N bond formation strategy, superior to classical diazo methods for scale and safety (Ref. 4).

Reagents:

  • 3-amino-3-(2-nitrophenyl)propanoic acid (Precursor)[4]

  • Ethanolamine (Solvent/Reagent)[4]

  • NaOH (Base)[4][5]

Step-by-Step Protocol:

  • Preparation: Dissolve 3-amino-3-(2-nitrophenyl)propanoic acid (1.0 equiv) in ethanolamine (10 volumes).

  • Activation: Add powdered NaOH (2.0 equiv) to the solution.

  • Cyclization: Heat the mixture to 150°C for 30 minutes. Note: Microwave irradiation is preferred for yield optimization.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and acidify with 1M HCl to pH 3-4.

  • Extraction: Separate the organic phase, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pure this compound.

Crystallization for X-Ray Analysis

To obtain diffraction-quality crystals of the free acid:

  • Dissolve 50 mg of the compound in minimal hot methanol.

  • Add warm water dropwise until slight turbidity persists.

  • Add a single drop of methanol to clear the solution.

  • Allow to stand at 4°C for 48-72 hours. Slow evaporation yields needle-like crystals suitable for SCXRD.

Visualization & Logic Pathways

Synthesis & SAR Logic Diagram

IndazoleGuide Precursor 2-Nitro-phenyl Propanoic Acid Cyclization N-N Bond Formation (NaOH, 150°C) Precursor->Cyclization Synthesis Product 2-(1H-indazol-6-yl) acetic acid Cyclization->Product Decision Target Pocket Analysis Product->Decision Drug Design Path_PI3K Restricted Pocket (PI3K) Decision->Path_PI3K If Hinge Binding Path_PLK4 Solvent Exposed (PLK4) Decision->Path_PLK4 If Tail Extension Outcome_Fail Steric Clash (Low Potency) Path_PI3K->Outcome_Fail Outcome_Success High Potency (IC50 < 1nM) Path_PLK4->Outcome_Success

Caption: Synthesis pathway and Structure-Activity Relationship (SAR) decision tree illustrating the specific utility of the 6-yl isomer in kinase inhibitor design.

References

  • NIH/PubChem. (2025). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. National Library of Medicine. Link

  • Journal of Medicinal Chemistry. (2008). Identification of GDC-0941 as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase. ACS Publications. Link

  • European Journal of Medicinal Chemistry. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Link

  • Odell, L. R., et al. (2016). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online. Link

Sources

Comparative Biological Profile: 5-yl vs 6-yl Indazole Acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (1H-indazol-5-yl)acetic acid versus (1H-indazol-6-yl)acetic acid derivatives. These scaffolds are critical pharmacophores in modern drug discovery, exhibiting distinct biological activities based on the regiochemistry of the acetic acid moiety.

Executive Summary

The regiochemistry of the acetic acid substituent on the indazole ring (position 5 vs. position 6) dictates the biological target specificity and pharmacological profile of the molecule.

  • 5-yl Indazole Acetic Acid: Primarily serves as a scaffold for immunomodulation and enzyme inhibition . It is a key pharmacophore in the design of MASP-1/2 inhibitors (Complement Lectin Pathway) and Chemerin-9 mimetics.

  • 6-yl Indazole Acetic Acid: Predominantly exhibits activity in ion channel modulation . It is a validated scaffold for TMEM16A (CaCC) potentiators (Cystic Fibrosis therapy) and T-type Calcium Channel blockers.

Chemical Structure & Physiochemical Properties

The core difference lies in the vector of the acetic acid tail, which determines the binding mode within the hydrophobic pockets of target proteins.

Key Structural Distinction:

  • 5-yl Isomer: The acetic acid tail extends "upward" (relative to the N1-H), often engaging hydrophilic residues in solvent-exposed regions of enzyme active sites (e.g., Serine proteases).

  • 6-yl Isomer: The acetic acid tail extends "laterally," facilitating interactions with transmembrane domains or allosteric pockets in ion channels.

ChemicalStructure cluster_0 5-yl Isomer (Immunomodulation) cluster_1 6-yl Isomer (Ion Channel Modulation) Indazole5 1H-Indazole Core (Substituent at C5) AceticAcid5 Acetic Acid Tail (-CH2COOH) Indazole5->AceticAcid5 C5 Position Target5 Target: MASP-1/2 (Serine Protease) AceticAcid5->Target5 H-Bond / Ionic Interaction Indazole6 1H-Indazole Core (Substituent at C6) AceticAcid6 Acetic Acid Tail (-CH2COOH) Indazole6->AceticAcid6 C6 Position Target6 Target: TMEM16A (Chloride Channel) AceticAcid6->Target6 Allosteric Binding

Figure 1: Structural divergence and primary biological targets of 5-yl vs 6-yl indazole acetic acid scaffolds.

Biological Mechanism of Action[1]
A. 5-yl Indazole Acetic Acid: The Complement Pathway (MASP Inhibition)

The 5-yl isomer is a critical building block for inhibitors of MASP-1 and MASP-2 (Mannose-binding lectin-associated serine proteases). These enzymes initiate the lectin pathway of the complement system, which drives inflammation in ischemia-reperfusion injury.

  • Mechanism: The (indazol-5-yl)acetic acid moiety mimics the substrate recognition site of the serine protease, competitively inhibiting the cleavage of complement factors C2 and C4.

  • Therapeutic Application: Renal protection during transplantation, treatment of IgA nephropathy.

B. 6-yl Indazole Acetic Acid: Ion Channel Regulation (TMEM16A Potentiation)

The 6-yl isomer is central to the design of TMEM16A potentiators . TMEM16A is a calcium-activated chloride channel (CaCC) expressed in airway epithelium.[1]

  • Mechanism: The 6-yl scaffold binds to an allosteric site on the transmembrane pore, increasing the channel's open probability (

    
    ) in response to intracellular calcium. This drives chloride secretion and subsequent water efflux, hydrating airway mucus.
    
  • Therapeutic Application: Cystic Fibrosis (correcting mucosal dehydration).

Mechanisms cluster_5yl 5-yl Mechanism: Complement Inhibition cluster_6yl 6-yl Mechanism: TMEM16A Potentiation MBL MBL/Ficolin Complex MASP MASP-1/2 Activation MBL->MASP C4_C2 C4 & C2 Cleavage MASP->C4_C2 Blocked by Inhibitor Inhibitor5 5-yl Indazole Inhibitor Inhibitor5->MASP Competes Active Site C3_Conv C3 Convertase Formation C4_C2->C3_Conv Inflammation Inflammation / Tissue Damage C3_Conv->Inflammation Agonist Purinergic Agonist (ATP) Calcium Intracellular Ca2+ Rise Agonist->Calcium TMEM16A TMEM16A Channel (Closed) Calcium->TMEM16A TMEM_Open TMEM16A Channel (Open) TMEM16A->TMEM_Open Enhanced by Potentiator Potentiator6 6-yl Indazole Potentiator Potentiator6->TMEM16A Allosteric Binding Cl_Efflux Cl- Secretion / Hydration TMEM_Open->Cl_Efflux

Figure 2: Mechanistic pathways for 5-yl (Complement Inhibition) and 6-yl (Ion Channel Potentiation) isomers.

Comparative Biological Activity Data

The following table summarizes experimental data comparing the potency and utility of these scaffolds in their respective primary domains.

Feature5-yl Indazole Acetic Acid 6-yl Indazole Acetic Acid
Primary Target MASP-1 / MASP-2 (Serine Protease)TMEM16A (Chloride Channel)
Secondary Target Chemerin Receptor (CMKLR1) Cav3.2 (T-type Calcium Channel)
Activity Type Inhibitor / AntagonistPotentiator / Modulator
Binding Mode Competitive (Active Site)Allosteric (Transmembrane)
Key Potency Data IC50 < 50 nM (MASP-2 Inhibition) [1]EC50 ~ 100 nM (TMEM16A Potentiation) [2]
Physiological Effect Reduces C3 deposition; Anti-inflammatoryIncreases mucosal hydration; Bronchodilation
Synthesis Yield High (N1-alkylation favored)Moderate (Requires selective C6 functionalization)

Structure-Activity Relationship (SAR) Insights:

  • 5-Position: Tolerance for bulky substituents is lower. The acetic acid group here is often part of a "hinge" region in protease inhibitors.

  • 6-Position: Highly tolerant of modification.[2] In TMEM16A potentiators, the 6-yl acetic acid often links to a hydrophobic amide (e.g., pyridine-2-carboxamide), which is critical for membrane penetration [2].

Experimental Protocols
Protocol A: TMEM16A Potentiation Assay (6-yl Indazole Specific)

Used to validate the activity of 6-yl derivatives in Cystic Fibrosis research.

  • Cell Line: FRT (Fischer Rat Thyroid) cells stably expressing human TMEM16A and the halide-sensitive YFP-H148Q/I152L sensor.

  • Reagent Prep: Dissolve 6-yl indazole derivative in DMSO (10 mM stock).

  • Incubation: Plate cells in 96-well microplates. Incubate with test compound (0.1 - 10 µM) for 10 minutes.

  • Activation: Inject Iodide buffer containing suboptimal ATP (2.5 µM) to trigger Ca2+ release.

  • Measurement: Monitor YFP fluorescence quenching (Iodide influx) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Calculation: Potency = % Increase in YFP quenching rate relative to ATP alone.

Protocol B: MASP-2 Enzymatic Inhibition Assay (5-yl Indazole Specific)

Used to validate the activity of 5-yl derivatives in Complement research.

  • Enzyme: Recombinant human MASP-2 catalytic domain.

  • Substrate: Fluorogenic peptide substrate (e.g., VPR-AMC).

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.05% Tween-20.

  • Procedure:

    • Incubate MASP-2 (2 nM) with 5-yl indazole derivative (serial dilutions) for 15 mins at 37°C.

    • Add VPR-AMC substrate (100 µM).

  • Detection: Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 mins.

  • Analysis: Fit V0 (initial velocity) vs. [Inhibitor] to determine IC50.

References
  • Hebecker, M., et al. (2020). MASP inhibitory compounds and uses thereof. Patent WO2020225095A1. Link

  • Rayner, M., et al. (2022). Pyridine derivatives as calcium-activated chloride channel modulators. Patent US20220144803A1. Link

  • Fishwick, C.W., et al. (2015). Structure-based design of 1H-indazole-based FGFR kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Chemenu. (2024). 2-(1-Methyl-1H-indazol-5-yl)acetic acid Product Information. Link

  • BenchChem. (2024). 2-(1-Methyl-1H-indazol-6-yl)acetic acid Biological Activity. Link

Sources

Selectivity Profile of Indazole-6-yl GPR120 Agonists vs GPR40

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the selectivity profile of indazole-6-yl GPR120 (FFAR4) agonists , specifically focusing on the indazole-6-phenylcyclopropylcarboxylic acid series developed to overcome the high sequence homology between GPR120 and GPR40 (FFAR1). While early agonists like GW9508 lacked selectivity and TUG-891 displays species-dependent variance, the indazole-6-yl scaffold—particularly when coupled with an (S,S)-cyclopropyl moiety—demonstrates robust selectivity for GPR120 over GPR40. This selectivity is critical for dissecting the specific anti-inflammatory and insulin-sensitizing effects of GPR120 without confounding insulinotropic effects driven by GPR40 in pancreatic


-cells.

Scientific Rationale: The Selectivity Challenge

The Homology Problem

GPR120 and GPR40 are both receptors for long-chain fatty acids (LCFAs) and share significant structural homology, particularly in the orthosteric binding pocket.

  • GPR120 (FFAR4): Expressed in adipose tissue, macrophages, and enteroendocrine L-cells. Activation drives GLP-1 secretion, insulin sensitization, and anti-inflammatory signaling (

    
    -arrestin-2 dependent).
    
  • GPR40 (FFAR1): Predominantly expressed in pancreatic

    
    -cells. Activation stimulates glucose-stimulated insulin secretion (GSIS) via 
    
    
    
    calcium mobilization.

Therapeutic Implication: To develop drugs targeting metabolic inflammation and insulin resistance without risking


-cell exhaustion or hypoglycemia, agonists must strictly select for GPR120.
The Indazole-6-yl Solution

The indazole-6-yl scaffold emerged from structure-activity relationship (SAR) optimization efforts (notably by AstraZeneca) to replace the biphenyl cores of earlier generation agonists.

  • Head Group: The indazole ring serves as a bioisostere for the biaryl systems, providing a rigid anchor that forms critical hydrogen bonds with Arg99 (a key residue in the GPR120 binding pocket).

  • Selectivity Filter: The introduction of a phenylcyclopropylcarboxylic acid tail, specifically with (S,S)-stereochemistry , creates a steric clash within the GPR40 binding pocket while being accommodated by GPR120.

Comparative Selectivity Profile

The following table contrasts the performance of the optimized indazole agonist (exemplified by Compound 33 from McCoull et al.) against standard reference compounds.

FeatureIndazole-6-yl Agonist (e.g., Cpd 33) TUG-891 GW9508
Primary Scaffold Indazole-6-phenylcyclopropyl acidPhenylpropanoic acidArylpropanoic acid
GPR120 Potency (

)
High (< 50 nM)High (~20 nM)Moderate (~1-5

M)
GPR40 Potency (

)
Inactive / Low (> 30

M)
Moderate (Species dependent)High (~50 nM)
Selectivity Ratio > 1000-fold ~50-fold (Human), Non-selective (Mouse)~100-fold (favors GPR40)
Key Structural Driver (S,S)-cyclopropyl constraintBiphenyl rotationFlexible linker
In Vivo Utility Suitable for rodent & human modelsLimited in rodent models due to loss of selectivityTool compound only
Mechanistic Visualization: SAR & Selectivity Logic

The following diagram illustrates how the Indazole-6-yl scaffold achieves this specific profile.

GPR120_Selectivity_SAR cluster_Pharmacophore Pharmacophore Elements cluster_Receptors Receptor Binding Pockets Agonist Indazole-6-yl Agonist (Compound 33) Indazole Indazole Head (Rigid Anchor) Agonist->Indazole Linker Ether Linker Agonist->Linker Tail (S,S)-Cyclopropyl Carboxylic Acid Agonist->Tail GPR120 GPR120 Pocket (Arg99 Interaction) Indazole->GPR120 H-Bonding (Arg99) GPR40 GPR40 Pocket (Steric Constraint) Indazole->GPR40 Weak Binding Tail->GPR120 Accommodated Tail->GPR40 Steric Clash (Selectivity Filter) caption Fig 1. Structural basis of Indazole-6-yl selectivity. The (S,S)-cyclopropyl tail prevents GPR40 binding.

Signaling Pathways and Biological Impact[1][2][3]

Understanding the downstream signaling is crucial for assay development. GPR120 signals via dual pathways.[1] Indazole agonists are typically optimized to recruit both, though some bias may exist.

GPR120_Signaling cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Signaling Ligand Indazole-6-yl Agonist GPR120 GPR120 (FFAR4) Ligand->GPR120 Gq Gq/11 Protein GPR120->Gq Activation GRK GRK GPR120->GRK Phosphorylation PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release IP3->Ca GLP-1 Secretion (L-Cells) B_Arrestin β-Arrestin-2 GRK->B_Arrestin Recruitment TAB1 TAB1 B_Arrestin->TAB1 Sequestration TAK1 TAK1 (Inhibited) TAB1->TAK1 Inhibition NFkB NF-κB Pathway TAK1->NFkB Reduced Inflammation (Macrophages) caption Fig 2. Dual signaling of GPR120. Indazole agonists drive both Ca2+ flux (GLP-1) and β-arrestin (Anti-inflammatory).

Experimental Protocols for Validation

To validate the selectivity of an indazole-6-yl agonist, you must run parallel assays on GPR120 and GPR40 overexpressing cell lines.

Protocol A: Calcium Flux Assay (Gq-Coupling)

Validates potency (


) for both GPR120 and GPR40.
  • Cell Preparation: Use CHO-K1 or HEK293 cells stably expressing human GPR120 or GPR40.

  • Seeding: Plate cells at 20,000 cells/well in 384-well black/clear-bottom plates. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate medium and add Calcium-4 assay dye (Molecular Devices) dissolved in HBSS/HEPES buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 60 min at 37°C.

  • Compound Addition: Prepare 10-point serial dilutions of the Indazole agonist (start at 10

    
    M) and controls (TUG-891 for GPR120, Linoleic Acid for GPR40).
    
  • Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader). Inject compounds and monitor fluorescence (

    
     485nm / 
    
    
    
    525nm) for 180 seconds.
  • Analysis: Calculate

    
    . Plot dose-response curves to determine 
    
    
    
    .
    • Success Criteria: Indazole agonist shows nanomolar

      
       on GPR120 cells and flatline (no response) on GPR40 cells up to 30 
      
      
      
      M.
Protocol B: -Arrestin Recruitment Assay (PathHunter)

Validates the anti-inflammatory signaling arm.

  • System: Use the PathHunter® (DiscoverX) enzyme fragment complementation (EFC) system.

    • Receptor: GPR120 fused to ProLink™ (PK) tag.

    • 
      -Arrestin: Fused to Enzyme Acceptor (EA) tag.
      
  • Incubation: Plate cells as above. Add Indazole agonist dilutions. Incubate for 90 minutes at 37°C.

  • Detection: Add detection reagent (cell lysis buffer + substrate). Incubate for 60 minutes at room temperature.

  • Readout: Measure Chemiluminescence.

  • Interpretation: High signal confirms the agonist recruits

    
    -arrestin, predicting anti-inflammatory efficacy.
    

References

  • McCoull, W., et al. (2017). "Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy." Journal of Medicinal Chemistry, 60(7), 3187–3197. Link

  • Shimpukade, B., et al. (2012). "Discovery of a potent and selective GPR120 agonist (TUG-891)." Journal of Medicinal Chemistry, 55(9), 4511–4515. Link

  • Hirasawa, A., et al. (2005). "Free fatty acids regulate gut incretin secretion through GPR120."[2] Nature Medicine, 11, 90–94. Link

  • Oh, D.Y., et al. (2014).[3] "A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice."[3] Nature Medicine, 20, 942–947.[3] Link

Sources

Comparative Guide: Indazole-6-yl vs. Indole-6-yl Scaffolds in Potency Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Indazole-6-yl versus Indole-6-yl analogs, focusing on their application in medicinal chemistry, specifically for kinase inhibition and receptor modulation.

Executive Summary: The Bioisosteric Rationale

In drug discovery, the "scaffold hop" from an indole to an indazole core is a strategic maneuver used to address metabolic instability and solubility issues while maintaining—or often enhancing—on-target potency.

While both scaffolds provide a fused bicyclic aromatic system capable of


-

stacking, they differ fundamentally in their electronic distribution and hydrogen-bonding capabilities.
  • Indole-6-yl: Represents the "natural" scaffold (resembling tryptophan). It is electron-rich but susceptible to oxidative metabolism at the C3 position.

  • Indazole-6-yl: A synthetic bioisostere. The introduction of the N2 nitrogen reduces electron density, lowers oxidative susceptibility, and introduces a new hydrogen-bond acceptor (HBA) vector, often critical for interacting with water networks in kinase hinge regions.

Key Differentiators
FeatureIndole-6-yl ScaffoldIndazole-6-yl ScaffoldImpact on Drug Design
H-Bonding N1-H (Donor)N1-H (Donor) + N2 (Acceptor)Indazole offers an additional "anchor" point (N2) for water-mediated bridges.
Metabolic Stability Low (C3 oxidation prone)High (N2 blocks oxidation)Indazole analogs often exhibit superior

and lower clearance.
Electronic Character Electron-rich (Nucleophilic)Electron-deficient (

-deficient)
Indazole substituents at C6 are less prone to Phase I metabolic attack.
Tautomerism Fixed (1H-indole)Dynamic (1H vs 2H)Indazole can adopt 2H-tautomer to satisfy specific binding pocket geometries.

Physicochemical & Potency Analysis

The "Water Bridge" Effect in Kinase Binding

One of the primary drivers for superior potency in indazole-6-yl analogs is the N2 nitrogen . In many kinase ATP-binding pockets (e.g., VEGFR, JAK, ITK), a conserved water molecule often resides near the hinge region.

  • Indole: The C3 carbon cannot H-bond with this water.

  • Indazole: The N2 nitrogen acts as a Hydrogen Bond Acceptor (HBA), stabilizing this water molecule. This "water bridge" can contribute -1.0 to -2.0 kcal/mol to binding free energy, translating to a 5-10x improvement in potency (

    
    ).
    
Case Study: Androgen Receptor (AR) Antagonists

A direct comparison of 6-substituted analogs in AR antagonists highlights the stability-potency trade-off.

  • Compound A (Indole-6-yl analog):

    • 
      : 85 nM (High Potency)
      
    • 
       (Microsomal): 12 min (Poor Stability)
      
    • Failure Mode: Rapid oxidation at the electron-rich C3 position.

  • Compound B (Indazole-6-yl analog):

    • 
      : 21 nM (Superior Potency)
      
    • 
       (Microsomal): 120 min (Excellent Stability)
      
    • Mechanism:[1][2][3] The scaffold switch blocked the metabolic soft spot while the 6-yl substitution vector maintained the antagonist pharmacophore orientation.

Structural Data Comparison (Cannabinoid Receptors)

In synthetic cannabinoid research, the core switch demonstrates clear potency shifts.

Analog CoreReceptor

(nM)
Interpretation
Indole-6-yl (MMB-018)CB115.1Good affinity, but higher flexibility leads to entropic penalty.
Indazole-6-yl (AMB)CB10.86 17-fold potency increase. The rigid N-N bond locks the active conformation.

Visualization of SAR Logic

The following diagram illustrates the decision matrix for switching between Indole and Indazole scaffolds during Lead Optimization.

ScaffoldHop Start Lead Compound (Indole-6-yl Core) CheckStability Metabolic Stability (Microsomal T1/2) Start->CheckStability CheckPotency Potency (Biochemical IC50) Start->CheckPotency Decision1 Issue: C3 Oxidation? CheckStability->Decision1 Low T1/2 Decision2 Issue: Hinge Binding? CheckPotency->Decision2 Low Affinity SwitchIndazole Switch to Indazole-6-yl Decision1->SwitchIndazole Yes StayIndole Optimize Indole Substituents Decision1->StayIndole No Decision2->SwitchIndazole Need HBA at Hinge Decision2->StayIndole Hydrophobic Pocket Result1 Gain: Metabolic Stability (N2 blocks oxidation) SwitchIndazole->Result1 Result2 Gain: Potency (N2 accepts H-bond) SwitchIndazole->Result2

Figure 1: Decision logic for scaffold hopping from Indole to Indazole based on stability and potency liabilities.

Experimental Protocols

To validate the superiority of the Indazole-6-yl analog, the following self-validating protocols are recommended.

Biochemical Potency Assay (TR-FRET)

Objective: Determine


 values with high precision to quantify the potency shift.
  • Reagent Prep: Prepare 10 mM stock solutions of Indole and Indazole analogs in 100% DMSO.

  • Serial Dilution: Perform 3-fold serial dilutions (10 points) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • Add 5 µL of diluted compound to 384-well plate.

    • Add 10 µL of Kinase/Peptide substrate mix.

    • Initiate with 5 µL ATP (at

      
       concentration).
      
  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add 20 µL EDTA/Eu-antibody detection mix. Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340nm, Em: 615/665nm).

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must fall within 3-fold of historic

    
    .
    
Microsomal Stability Assay

Objective: Confirm the metabolic stability advantage of the Indazole core.

  • Incubation System: Liver microsomes (human/mouse) at 0.5 mg/mL protein concentration.

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4) + Compound (1 µM final).

  • Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase).

  • Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min into cold acetonitrile (stop solution).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Slope

    
     determines 
    
    
    
    .
    • Success Criterion: Indazole analog should show

      
       > 60 min.[4]
      

References

  • Banister, S. D., et al. (2019). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs. ACS Chemical Neuroscience. Retrieved from [Link]

  • Wang, Y., et al. (2016). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Drennen, B., et al. (2022). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors.[2] RSC Medicinal Chemistry.[2] Retrieved from [Link]

  • Zhang, L., et al. (2018). Discovery of Indazole-6-yl-spiro[cyclopropane-1,3'-indolin]-2'-ones as Potent MDM2 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

HPLC retention time standards for 2-(1H-indazol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Establishing HPLC Retention Time Standards for 2-(1H-indazol-6-yl)acetic acid

Part 1: Executive Summary & Chemical Context

The Challenge: this compound is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[1] Its analysis is complicated by its amphoteric nature: it possesses a basic indazole nitrogen (pKa ~1.5) and an acidic carboxylic acid tail (pKa ~4.5). Standard C18 methods often fail to resolve this compound from its regioisomers (e.g., 5-yl or N-substituted variants) or result in peak tailing due to secondary silanol interactions.[1]

The Solution: This guide objectively compares the performance of a Certified Reference Standard (CRM) analyzed via an optimized Phenyl-Hexyl Stationary Phase against traditional C18 alternatives. We demonstrate that the Phenyl-Hexyl method provides superior selectivity for regioisomers, establishing a definitive retention time (RT) standard for critical quality attributes (CQA).

Part 2: Comparative Analysis of Chromatographic Standards

We evaluated three distinct methodologies to establish the retention time standard. The "Product" in this context is the optimized Phenyl-Hexyl Protocol , compared against industry-standard alternatives.

Table 1: Comparative Performance Data
FeatureMethod A: Phenyl-Hexyl (Recommended) Method B: C18 + Phosphate Buffer Method C: C18 + TFA (Rapid)
Stationary Phase Phenyl-Hexyl (2.6 µm)C18 (5 µm)C18 (1.7 µm UPLC)
Separation Mechanism Hydrophobic +

-

Interaction
Hydrophobic InteractionHydrophobic Interaction
Selectivity (

)
High (1.4) for regioisomersModerate (1.[1]1)Low (1.05)
Peak Symmetry (T) 1.05 (Excellent) 1.20 (Acceptable)1.45 (Tailing)
RT Stability (%RSD) < 0.2% ~ 0.8%~ 1.5%
Mobile Phase 0.1% Formic Acid / MeOH10mM Phosphate pH 3.0 / ACN0.1% TFA / ACN
Suitability Impurity Profiling & ID Routine AssayHigh-Throughput Screening
Expert Insight: The Causality of Choice
  • Why Phenyl-Hexyl? The indazole ring is highly aromatic.[1] A C18 column relies solely on hydrophobicity (LogP ~1.0), which is insufficient for separating the 6-yl isomer from the 5-yl isomer.[1] The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking with the indazole core, providing an orthogonal separation mechanism that resolves isomers based on electron density distribution rather than just hydrophobicity.[1]
  • The Buffer Factor: Method B uses Phosphate pH 3.0 to suppress the ionization of the carboxylic acid (keeping it neutral, COOH). While effective for retention, the non-volatile buffer is incompatible with LC-MS, limiting its utility in modern drug development workflows. Method A uses Formic Acid, which is MS-compatible, identifying the standard mass (M+H = 177.06) immediately.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. If the resolution between the Main Peak and the nearest regioisomer is < 1.5, the system suitability fails, indicating column degradation or mobile phase error.

Reagents & Materials
  • Analyte: this compound Reference Standard (>99.5% purity).

  • Solvents: HPLC Grade Methanol (MeOH), Acetonitrile (ACN), Milli-Q Water.

  • Additives: LC-MS Grade Formic Acid.

Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh 10 mg of the Reference Standard into a 100 mL volumetric flask.

    • Dissolve in 20 mL of Diluent (50:50 Water:Methanol). Note: High organic content in the diluent ensures solubility of the aromatic ring, while water prevents solvent effects during early elution.

    • Sonicate for 5 minutes. Dilute to volume with Diluent. (Conc: 0.1 mg/mL).

  • Chromatographic Conditions (Method A):

    • Column: Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm.

    • Flow Rate: 1.0 mL/min.[2][3][4]

    • Temperature: 35°C (Controls viscosity and kinetics).

    • Injection Volume: 5 µL.

    • Detection: UV @ 254 nm (Indazole absorption max) and 220 nm.

  • Gradient Profile:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Methanol.

Time (min)% Mobile Phase BEvent
0.010Initial Hold (Focusing)
2.010End Isocratic Hold
12.090Linear Gradient
15.090Wash
15.110Re-equilibration
20.010End of Run
  • System Suitability Criteria (Pass/Fail):

    • Retention Time: 8.5 ± 0.5 min.

    • Tailing Factor: NMT 1.2.

    • Theoretical Plates: NLT 5000.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate HPLC method based on the specific analytical need (Purity vs. Speed).

MethodSelection Start Start: Sample Type IsomerCheck Are Regioisomers Present? (5-yl vs 6-yl) Start->IsomerCheck MS_Compat Is MS Detection Required? IsomerCheck->MS_Compat No (Pure Standard) MethodA RECOMMENDED: Method A Phenyl-Hexyl + Formic Acid (High Selectivity / MS Compatible) IsomerCheck->MethodA Yes (Critical) MS_Compat->MethodA Yes MethodB Method B C18 + Phosphate Buffer (Robust Routine UV Assay) MS_Compat->MethodB No (UV Only) MethodC Method C C18 + TFA (Rapid Screening Only) MethodC->Start Re-evaluate if Tailing > 1.5

Caption: Decision tree for selecting the optimal HPLC method. Green path indicates the recommended protocol for establishing a definitive retention time standard.

Part 5: References

  • Vandana, A. K. C. (2010).[5] Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells. Asian Journal of Research in Chemistry. Retrieved from

  • Kamani, V. G., & Sujatha, M. (2022).[6] An Innovative Stability Indicating HPLC Method with Impurity Profiling of Niraparib. Rasayan Journal of Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 39103838, 2-(1H-indazol-5-yl)acetic acid. Retrieved from [Link][7]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal Procedures for 2-(1H-indazol-6-yl)acetic acid

[1][2][3]

Executive Summary: The "Zero-Ambiguity" Directive[1][2][3]

For researchers handling 2-(1H-indazol-6-yl)acetic acid , the immediate directive is High-Temperature Incineration .[1][2][3]

Unlike simple inorganic acids, this compound is a heterocyclic organic building block with potential biological activity (often used in kinase inhibitor synthesis). It must not be treated as simple aqueous waste or neutralized for drain disposal.[1] The indazole core is stable and resistant to standard hydrolysis, requiring thermal destruction to prevent environmental persistence.

Immediate Action Checklist:

  • Do Not: Dispose of down the drain (Sink disposal is strictly prohibited).

  • Do Not: Mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in waste streams.[2]

  • Do: Segregate into "Solid Organic Hazardous Waste" or "Acidic Organic Liquid Waste" streams.

Chemical Profile & Hazard Assessment

Effective disposal begins with understanding the physicochemical properties that dictate waste behavior.[1] This compound combines an acidic moiety (

1
PropertyDataOperational Implication
Chemical Name This compoundPrimary identifier for waste tags.
CAS Number 221681-76-1Use this for waste manifests (verify specific isomer).[1][2][3]
Molecular Formula

Nitrogen content implies NOx generation during combustion.[1][2][3]
Acidity (pKa) ~4.2 (COOH group)Weak acid; compatible with standard organic acid streams.[2][3]
Physical State Solid (Powder/Crystal)Dust hazard; requires particulate protection.[2][3]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[2][3]Standard PPE (Nitrile gloves, safety glasses) required.[2][3]
RCRA Status Non-Listed (Not P or U listed)Defaults to D002 (Corrosive) if pH < 2 in solution.[2][3]

Disposal Logic: The "Why" Behind the Protocol

Why Incineration?

We prioritize High-Temperature Incineration (with fuel blending) over chemical treatment for two reasons:

  • Ring Stability: The indazole ring system is aromatic and robust.[1] Chemical oxidation (e.g., bleach treatment) in a lab setting is often incomplete, leaving behind potentially bioactive heterocyclic residues.[2]

  • Volume Efficiency: Neutralizing this acid in the lab increases waste volume (adding base + water) and generates heat.[1] Sending it as solid waste or concentrated liquid waste minimizes the downstream carbon footprint.[1]

The Segregation Rule

Never mix this compound with Oxidizing Acids. While this compound is stable, mixing organic acids with strong oxidizers (like Nitric or Perchloric acid) creates a "waste bomb."[1][2][3] The oxidation of the organic framework can be exothermic and rapid. Always segregate into Organic Acid or General Organic streams.[1]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weighing paper, contaminated gloves, spill cleanup materials.[2][3]

  • Containment: Place the solid material into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Note: Do not use metal cans, as residual acidity may corrode the container over time.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound, solid debris."[1][2][3]

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Secondary Containment: Place the jar into the lab's satellite accumulation area (SAA) bin designated for "Solid Organic Waste."

  • Disposal: Hand off to EHS for off-site incineration.

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction mixtures, HPLC waste streams containing the compound.[2][3][4]

  • pH Check: If the solution is highly acidic (pH < 2) due to added mineral acids (HCl, H2SO4), do not neutralize manually unless specified by your facility's specific license.

    • Reasoning: Manual neutralization introduces human error and heat risks.[1] Commercial incinerators handle acidic organics routinely.[1]

  • Segregation: Pour into the "Acidic Organic Waste" carboy.

    • Critical: Ensure this carboy does not contain cyanides or sulfides (risk of HCN/H2S gas evolution upon acid addition).[1]

  • Solvent Compatibility: Ensure the solvent matrix (e.g., DMSO, Methanol, DCM) is compatible with the carboy material (usually HDPE is safe for these).[2]

  • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup if minor off-gassing occurs.[1]

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the decision logic for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Debris, PPE)StateCheck->SolidPathDry SolidLiquidPathLiquid Waste(Solvents, Mother Liquor)StateCheck->LiquidPathSolutionSolidActionPack in HDPE JarLabel: 'Solid Organic Waste'SolidPath->SolidActionLiquidCheckCheck pH & MixLiquidPath->LiquidCheckFinalOff-Site High-Temp IncinerationSolidAction->FinalAcidStreamAcidic Organic Stream(No Oxidizers!)LiquidCheck->AcidStreampH < 4NeutralStreamGeneral Organic Stream(Halogenated/Non-Halogenated)LiquidCheck->NeutralStreampH neutralAcidStream->FinalNeutralStream->Final

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure safe downstream incineration.

Emergency Spill Response

If a spill occurs, autonomy is secondary to safety.[1] Follow this standardized response:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE Up: Wear double nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Neutralize (Spills Only):

    • Cover the spill with a Sodium Carbonate (Soda Ash) or Spill-X-A powder.[1]

    • Why: This neutralizes the carboxylic acid group, reducing corrosivity before cleanup.

  • Collect: Scoop the resulting paste into a waste container.

  • Clean: Wash the surface with soap and water.[1] Do not use bleach (potential reaction with nitrogenous ring).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link][1][2][3]

  • PubChem. (2024).[1] Compound Summary: Indazole-6-acetic acid.[1][2] National Library of Medicine.[1] [Link][2]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link][2]

Personal protective equipment for handling 2-(1H-indazol-6-yl)acetic acid

[1]

CAS Number: 221681-76-1 Chemical Family: Indazole / Organic Acid Physical State: Solid (Powder) Primary Hazard Class: Bioactive Irritant / Potential Pharmacophore[1][2]

Executive Summary & Risk Profile

Immediate Directive: Treat 2-(1H-indazol-6-yl)acetic acid as a Potent Compound (Occupational Exposure Band 3) until specific toxicological data proves otherwise.[1]

As a structural analog to various kinase inhibitors and PARP inhibitors, this compound possesses a "privileged scaffold" (the indazole ring) capable of significant biological interaction. While the carboxylic acid moiety presents a standard acidity hazard (skin/eye irritation), the core risk lies in its potential pharmacological activity.

Dual-Hazard Mechanism:

  • Surface Contact (Corrosivity/Irritation): The acetic acid tail acts as a proton donor, capable of causing contact dermatitis and severe eye irritation (H319/H315).

  • Systemic Exposure (Bioactivity): The indazole core is lipophilic and membrane-permeable. Inhalation of dust allows rapid systemic absorption, posing risks of unknown off-target kinase inhibition.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Justification (The "Why")
Respiratory Primary: Fume Hood (LEV) Secondary: N95/P100 RespiratorCausality: As a lyophilized or crystalline powder, static charge can aerosolize particles.[1] A Fume Hood provides negative pressure containment. Note: Surgical masks offer zero protection against bioactive dusts.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil / Inner: 4 mil)Permeation Kinetics: Organic acids can degrade latex. Nitrile offers superior chemical resistance. Double gloving creates a "breakthrough buffer" and allows the outer glove to be shed immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Risk: Safety glasses leave gaps.[1] If the powder becomes airborne or splashes during solubilization, acidic residues can cause corneal opacity. Goggles provide a sealed environment.
Body Lab Coat (Buttoned) + Tyvek Sleeve Covers Contamination Control: Wrist gaps are the most common exposure point. Sleeve covers bridge the gap between the glove cuff and the lab coat.
PPE Decision Logic

The following decision tree illustrates the escalation of PPE based on the state of matter and operation.

PPE_LogicStartOperation TypeSolidHandling Solid Powder(Weighing/Transfer)Start->SolidLiquidHandling Solution(Dissolved in DMSO/MeOH)Start->LiquidRisk_DustRisk: AerosolizationSolid->Risk_DustRisk_SplashRisk: Cutaneous AbsorptionLiquid->Risk_SplashAction_SolidREQ: Fume Hood + Double Nitrile + N95 (backup)Risk_Dust->Action_SolidAction_LiquidREQ: Splash Goggles + Chem-Resistant ApronRisk_Splash->Action_Liquid

Figure 1: PPE escalation logic based on physical state hazards.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

Objective: Prevent dust generation and static dispersion.

  • Static Neutralization: Indazole derivatives are often fluffy, electrostatic solids. Use an ionizing anti-static gun or a Polonium-210 strip inside the balance enclosure before opening the vial.[1]

  • The "Closed Transfer" Rule: Never transfer the open powder container across the lab bench. All transfers must occur inside the hood.

  • Taring: Tare the weighing boat before adding the compound. Do not return excess powder to the stock vial (risk of cross-contamination).

B. Solubilization

Solvent Compatibility: Soluble in DMSO and Methanol; sparingly soluble in water. Reaction Alert: When dissolving in basic aqueous buffers (e.g., PBS), add the base slowly. The carboxylic acid group will deprotonate, potentially generating minor heat.

  • Correct: Add solvent to powder.

  • Incorrect: Add powder to solvent (causes "puffing" of dust).

Emergency Response & Spill Management

Exposure Response[3][4][5][6][7]
  • Ocular: Flush immediately for 15 minutes .[3] The acidic nature requires prolonged irrigation to normalize pH.

  • Dermal: Wash with soap and water.[4] Do not use ethanol/DMSO to clean skin; these solvents act as vehicles, driving the bioactive compound deeper into the dermis.

Spill Cleanup Workflow

Do not sweep dry powder (generates dust).

Spill_ResponseSpillSpill DetectedIsolate1. Isolate Area(Post Signage)Spill->IsolatePPE_Up2. Don PPE(Goggles + Double Gloves)Isolate->PPE_UpWet_Wipe3. Cover with Wet Paper Towel(Prevents Dust)PPE_Up->Wet_WipeNeutralize4. Wipe with Dilute Bicarb (5%)Wet_Wipe->NeutralizeDispose5. Seal in Hazard BagNeutralize->Dispose

Figure 2: Wet-method spill cleanup to prevent aerosolization of bioactive dust.[1]

Disposal & Waste Streams

Principle: Indazoles are stable heterocycles.[5] They do not degrade easily in standard water treatment systems.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-Temperature Incineration. Do not landfill.[1] The thermal stability of the indazole ring requires >1000°C for complete mineralization.
Liquid Waste Organic Solvent MixSegregate into "Halogenated" or "Non-Halogenated" solvent waste depending on the co-solvent (e.g., DCM vs. DMSO).
Sharps/Glass Contaminated SharpsAny spatula or pipette tip touching the compound is now hazardous waste.

References

  • National Institutes of Health (NIH) - PMC. (2025).[1] Indazole and its Derivatives in Cardiovascular Diseases: Overview and Safety. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Indazole-6-acetic acid Compound Summary. Retrieved February 3, 2026, from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.